AZD5597
Beschreibung
Eigenschaften
IUPAC Name |
[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[(3S)-3-(methylamino)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN7O/c1-14(2)31-15(3)26-12-20(31)21-19(24)11-27-23(29-21)28-17-7-5-16(6-8-17)22(32)30-10-9-18(13-30)25-4/h5-8,11-12,14,18,25H,9-10,13H2,1-4H3,(H,27,28,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSDIJMNXYJJNG-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CC[C@@H](C4)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239012 | |
| Record name | AZD-5597 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924641-59-8 | |
| Record name | AZD-5597 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924641598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-5597 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-5597 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7855W19GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD5597: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD5597 is a potent, intravenously administered, small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK1, CDK2, and CDK9. Its mechanism of action centers on the disruption of cell cycle progression and the inhibition of transcriptional regulation, leading to anti-proliferative effects in cancer cells. This guide provides a comprehensive overview of the core mechanism of action of this compound, including its biochemical and cellular activities, downstream signaling effects, and available in vivo efficacy data. Detailed experimental methodologies are provided for key assays, and signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.
Core Mechanism of Action: Pan-CDK Inhibition
This compound is an imidazole (B134444) pyrimidine (B1678525) amide that functions as an ATP-competitive inhibitor of multiple CDKs.[1] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby interfering with critical cellular processes.
Targeting Cell Cycle Progression (CDK1 & CDK2)
This compound demonstrates high potency against CDK1 and CDK2, the key engines of the cell cycle.[2][3]
-
CDK1/Cyclin B: Inhibition of this complex blocks the G2/M transition, preventing cells from entering mitosis.
-
CDK2/Cyclin E and CDK2/Cyclin A: Inhibition of these complexes disrupts the G1/S transition and S-phase progression, respectively, halting DNA replication.
The primary downstream effector of CDK1 and CDK2 in the context of cell cycle control is the Retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to E2F transcription factors, sequestering them and preventing the expression of genes required for S-phase entry. Upon phosphorylation by CDK2/Cyclin E, Rb becomes hyperphosphorylated and releases E2F, allowing for cell cycle progression. By inhibiting CDK2, this compound is expected to maintain Rb in its active, hypophosphorylated state, leading to cell cycle arrest at the G1/S checkpoint.
Targeting Transcriptional Regulation (CDK9)
This compound is also a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex.[1] P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). Specifically, CDK9-mediated phosphorylation at Serine 2 (Ser2) of the RNAP II CTD is essential for the transition from abortive to productive transcription elongation.
By inhibiting CDK9, this compound is predicted to decrease the phosphorylation of RNAP II at Ser2, leading to a stall in transcription elongation. This is particularly impactful for genes with short-lived mRNA transcripts, including many anti-apoptotic proteins like Mcl-1. The resulting downregulation of these survival proteins can subsequently induce apoptosis in cancer cells.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) |
| CDK1 | 2 |
| CDK2 | 2 |
Data sourced from MedKoo Biosciences and MedchemExpress.[2][3]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay Method |
| LoVo | Colon Adenocarcinoma | 39 | BrdU Incorporation |
Data sourced from MedchemExpress.[3]
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Dosage (mg/kg) | Administration Route | Outcome |
| SW620 | Colon Adenocarcinoma | 15 | Intraperitoneal | 55% reduction in tumor volume (qualitative) |
Data sourced from MedchemExpress.[3]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits CDK1/2 and CDK9, leading to cell cycle arrest and apoptosis.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against CDK enzymes.
Experimental Workflow: Cell Proliferation (BrdU) Assay
Caption: Workflow for assessing the anti-proliferative effect of this compound.
Experimental Protocols
In Vitro CDK Inhibition Assay (General Protocol)
This protocol is a general representation of a biochemical kinase assay used to determine the IC50 of an inhibitor.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Reconstitute purified, active CDK1/Cyclin B or CDK2/Cyclin E enzyme in kinase buffer to the desired concentration.
-
Prepare a substrate solution (e.g., Histone H1) and ATP in kinase buffer.
-
Perform serial dilutions of this compound in DMSO, then dilute further in kinase buffer to achieve the final desired concentrations.
-
-
Assay Procedure:
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of the diluted enzyme solution to each well.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA.
-
-
Signal Detection (Example using ADP-Glo™):
-
Add ADP-Glo™ Reagent to deplete unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation (BrdU) Assay
This protocol outlines the measurement of the anti-proliferative effects of this compound on a cancer cell line.
-
Cell Culture and Treatment:
-
Seed LoVo cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 48 hours.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.
-
-
Cell Fixation and DNA Denaturation:
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution (e.g., ethanol-based) for 30 minutes at room temperature.
-
-
Immunodetection:
-
Wash the wells with wash buffer.
-
Add an anti-BrdU monoclonal antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the wells and add a TMB substrate solution.
-
Incubate until color development is sufficient.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation for each this compound concentration relative to the vehicle control.
-
Plot the percentage of proliferation against the logarithm of the this compound concentration and determine the IC50 value.
-
In Vivo Xenograft Study (General Protocol)
This protocol describes a general procedure for evaluating the in vivo efficacy of a compound in a subcutaneous xenograft model.
-
Cell Culture and Implantation:
-
Culture SW620 human colon adenocarcinoma cells under standard conditions.
-
Harvest the cells during the exponential growth phase and resuspend them in a suitable medium (e.g., PBS or media mixed with Matrigel).
-
Subcutaneously inject approximately 5 x 10⁶ cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation and growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (15 mg/kg) or vehicle control via intraperitoneal injection according to the specified dosing schedule (e.g., intermittently for 3 weeks).
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker studies).
-
-
Data Analysis:
-
Compare the tumor growth curves between the treatment and control groups.
-
Calculate tumor growth inhibition (TGI) or tumor regression to quantify the anti-tumor effect of this compound.
-
Potential Mechanisms of Resistance
While specific resistance mechanisms to this compound have not been extensively studied, potential mechanisms can be extrapolated from general resistance to CDK inhibitors. These may include:
-
Alterations in the Target: Mutations in the ATP-binding pocket of CDK1, CDK2, or CDK9 could reduce the binding affinity of this compound.
-
Upregulation of Drug Efflux Pumps: Increased expression of ABC transporters could lead to enhanced efflux of this compound from the cancer cells.
-
Bypass Signaling Pathways: Activation of alternative signaling pathways that promote cell cycle progression or inhibit apoptosis, independent of the targeted CDKs, could confer resistance. For example, upregulation of other cyclins or CDKs, or loss of the Rb tumor suppressor function.
-
Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of the targeted CDKs, such as overexpression of anti-apoptotic proteins, could counteract the effects of this compound.
Conclusion
This compound is a potent pan-CDK inhibitor that exerts its anti-cancer effects through the dual mechanisms of cell cycle arrest and inhibition of transcription. Its high potency against CDK1, CDK2, and CDK9 makes it an interesting compound for further investigation. This guide provides a foundational understanding of its mechanism of action for researchers and drug development professionals. Further studies are warranted to fully elucidate its complete kinase selectivity profile, efficacy across a broader range of cancer types, and potential mechanisms of acquired resistance to inform its potential clinical development.
References
AZD5597: An In-Depth Technical Guide to a Potent CDK1 and CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD5597 is a potent, small molecule inhibitor targeting Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1] Developed by AstraZeneca, this imidazole (B134444) pyrimidine (B1678525) amide has demonstrated significant anti-proliferative effects in preclinical studies.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro and in vivo preclinical data, and likely experimental methodologies. Due to the limited public availability of detailed study protocols and the apparent discontinuation of its clinical development, this guide synthesizes the existing information to serve as a resource for researchers interested in the biology of CDK1/2 inhibition and the chemical properties of this compound.
Core Concepts: The Role of CDK1 and CDK2 in Cell Cycle Progression
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the eukaryotic cell cycle. CDK1 and CDK2 are central to this process. Their activity is tightly regulated by binding to their cyclin partners.
-
CDK2 , in complex with cyclin E, is essential for the transition from the G1 to the S phase of the cell cycle. This complex phosphorylates key substrates, including the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the expression of genes required for DNA replication. Subsequently, CDK2 associates with cyclin A to facilitate progression through the S phase.
-
CDK1 , primarily complexed with cyclin B, is the master regulator of the G2/M phase transition, driving the cell into mitosis.
Dysregulation of CDK1 and CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Therefore, simultaneous inhibition of both CDK1 and CDK2 presents a rational therapeutic strategy to induce cell cycle arrest and inhibit tumor growth.
This compound: Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDK1 and CDK2. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates, thereby blocking cell cycle progression at both the G1/S and G2/M checkpoints. This dual inhibition is expected to lead to a robust anti-proliferative effect in cancer cells that are dependent on these kinases for their growth and division.
Below is a diagram illustrating the simplified signaling pathway of CDK1 and CDK2 and the inhibitory action of this compound.
References
AZD5597: A Technical Overview of a Potent Cyclin-Dependent Kinase Inhibitor
Abstract
AZD5597 is a potent, intravenously administered cyclin-dependent kinase (CDK) inhibitor belonging to the imidazole (B134444) pyrimidine (B1678525) amide chemical class. Developed by AstraZeneca, this compound demonstrated significant preclinical efficacy through the inhibition of multiple CDKs, leading to potent anti-proliferative effects in various cancer cell lines and in vivo tumor models. This document provides a detailed technical overview of the discovery, mechanism of action, and preclinical development of this compound, summarizing key quantitative data and outlining the methodologies of pivotal experiments.
Discovery and Optimization
The discovery of this compound originated from a drug development program focused on a novel series of imidazole pyrimidine amides as inhibitors of cyclin-dependent kinases.[1][2] The primary goal was to optimize the inhibitory potency against multiple CDKs—specifically CDK1, CDK2, and CDK9—which are crucial regulators of cell cycle progression and transcription.[2][3]
The optimization process involved systematic modifications to the lead compounds to enhance several key characteristics:
-
Potency: Increasing the inhibitory activity against the target CDKs.
-
Physicochemical Properties: Achieving a profile suitable for intravenous administration.[2]
-
Selectivity and Safety: Ensuring large margins against the inhibition of cytochrome P450 (CYP) isoforms and the hERG ion channel to minimize potential drug-drug interactions and cardiac toxicity.[2][4]
This was achieved by carefully modifying the lipophilicity and the basicity of the amine components of the molecule.[2] The process culminated in the selection of this compound as a candidate for further development due to its potent in vitro anti-proliferative effects, demonstrated activity in human cancer cell line xenograft models, and a suitable pharmacokinetic profile for intravenous dosing.[2][4]
Mechanism of Action: Targeting the Cell Cycle Engine
This compound exerts its anti-tumor effects by inhibiting cyclin-dependent kinases, a family of serine/threonine kinases that are fundamental for the orderly progression of the cell cycle.[2][5] By forming complexes with regulatory proteins called cyclins, CDKs phosphorylate numerous substrate proteins to drive cells through the different phases of division (G1, S, G2, and M).[5][6]
This compound is a potent inhibitor of CDK1 and CDK2.[7]
-
CDK1 (in complex with Cyclin B): Primarily governs the G2/M transition, initiating mitosis.[3][5]
-
CDK2 (in complex with Cyclin E and A): Regulates the G1/S transition and progression through the S phase, where DNA replication occurs.[3][5]
-
CDK9 (in complex with Cyclin T): Acts as a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA polymerase II to promote the elongation of transcripts, including those of anti-apoptotic proteins.[3][8]
By simultaneously inhibiting these key CDKs, this compound can induce cell cycle arrest and promote apoptosis (programmed cell death), thereby halting tumor proliferation.
Preclinical Data
The preclinical evaluation of this compound demonstrated its potent and specific activity both in biochemical assays and in cellular and animal models.
In Vitro Activity
This compound was shown to be a highly potent inhibitor of its primary CDK targets. Its anti-proliferative activity was confirmed in the LoVo human colon cancer cell line, where it inhibited DNA synthesis as measured by BrdU incorporation.[7]
| Parameter | Target/Cell Line | Result | Reference |
| IC₅₀ | CDK1 | 2 nM | [7][9] |
| IC₅₀ | CDK2 | 2 nM | [7][9] |
| IC₅₀ | LoVo Cells (BrdU) | 39 nM | [7][9] |
In Vivo Efficacy and Pharmacokinetics
The anti-tumor activity of this compound was assessed in a human tumor xenograft model. Nude mice bearing tumors from the SW620 human colon adenocarcinoma cell line were treated with this compound.[9] The compound exhibited good pharmacokinetic properties in multiple species, with clearance rates suitable for an intravenously dosed drug.[9]
| Parameter | Species/Model | Dose & Administration | Result | Reference |
| Tumor Growth Inhibition | Nude mice with SW620 xenografts | 15 mg/kg, Intraperitoneal | 55% reduction in tumor volume | [7] |
| Pharmacokinetics | Nude Mouse & Rat | N/A | Moderate to low clearance | [9] |
| Pharmacokinetics | Dog | N/A | Higher but acceptable clearance | [9] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the key experiments for characterizing this compound would follow established pharmacological methodologies.
Kinase Inhibition Assay (General Protocol)
The objective of this assay is to determine the concentration of the inhibitor required to reduce the activity of a target kinase by 50% (IC₅₀).
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant target kinase (e.g., CDK2/Cyclin E), a specific peptide substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures. A control with no inhibitor (vehicle, e.g., DMSO) is included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Stopping the Reaction: The reaction is terminated, often by adding a stop solution like phosphoric acid.
-
Quantification: The amount of phosphorylated substrate is measured. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to the control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., BrdU Incorporation)
This assay measures the effect of the compound on DNA synthesis, a hallmark of cell proliferation.
-
Cell Seeding: Cancer cells (e.g., LoVo) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).[7]
-
BrdU Labeling: A labeling solution containing Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is added to the wells for the final hours of incubation. Proliferating cells incorporate BrdU into their newly synthesized DNA.
-
Fixation and Detection: The cells are fixed, and the DNA is denatured. An antibody conjugate (e.g., anti-BrdU-peroxidase) is added, which specifically binds to the incorporated BrdU.
-
Substrate Reaction: A colorimetric substrate is added, which is converted by the peroxidase enzyme to produce a colored product.
-
Measurement and Analysis: The absorbance is measured using a plate reader. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the rate of cell proliferation. The IC₅₀ is calculated from the dose-response curve.
In Vivo Xenograft Study (General Protocol)
This study evaluates the anti-tumor efficacy of a compound in a living animal model.
-
Cell Implantation: A suspension of human tumor cells (e.g., SW620) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[9]
-
Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Dosing: The mice are randomized into control (vehicle) and treatment groups. The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) and schedule.[7][9]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration.
-
Data Analysis: The mean tumor volumes of the treatment and control groups are compared over time to determine the extent of tumor growth inhibition.
Clinical Development Status
As of the latest available public information, there are no readily identifiable clinical trial identifiers or published results for this compound. Its development may have been discontinued (B1498344) during preclinical or early clinical stages, a common outcome in pharmaceutical research.
Conclusion
This compound is a potent inhibitor of CDKs 1, 2, and 9, developed from an imidazole pyrimidine amide series. It demonstrated a promising preclinical profile, with high in vitro potency against its targets, significant anti-proliferative effects in cancer cells, and notable anti-tumor efficacy in a colon cancer xenograft model. The optimization program successfully balanced potency with a good safety and pharmacokinetic profile suitable for intravenous administration. While its progression through clinical trials is not publicly documented, the discovery and preclinical development of this compound serve as a valuable case study in the targeted development of multi-CDK inhibitors for oncology.
References
- 1. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Precision Medicine Drug Discovery Pipeline Identifies Combined CDK2 and 9 Inhibition as a Novel Therapeutic Strategy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coming of Age: Targeting Cyclin K in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
AZD5597: A Technical Guide to Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent, small-molecule inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. This technical guide provides an in-depth overview of the target validation of this compound in cancer cells, including its mechanism of action, experimental protocols for its evaluation, and a summary of its anti-proliferative and pro-apoptotic effects.
Molecular Target and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDK1 and CDK2.[1][2] CDK1, complexed with Cyclin B, is essential for the G2/M transition and entry into mitosis. CDK2, primarily in complex with Cyclin E and Cyclin A, governs the G1/S transition and progression through the S phase. By inhibiting these kinases, this compound effectively halts the cell cycle, leading to a reduction in cell proliferation and, in many cases, the induction of apoptosis (programmed cell death). The inhibition of these key cell cycle checkpoints prevents the uncontrolled division of cancer cells. The discovery of this compound stemmed from the optimization of a series of imidazole (B134444) pyrimidine (B1678525) amides, which demonstrated potent in vitro anti-proliferative effects across a range of cancer cell lines.[3]
Signaling Pathway
The diagram below illustrates the central role of CDK1 and CDK2 in cell cycle progression and the point of intervention for this compound.
Quantitative Data Summary
This compound has demonstrated potent inhibitory activity against its target kinases and anti-proliferative effects in cancer cell lines.
| Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| CDK1 | Kinase Assay | 0.002 | [1][2] |
| CDK2 | Kinase Assay | 0.002 | [1][2] |
| LoVo (colon cancer) | BrdU Incorporation | 0.039 | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the target and efficacy of this compound in cancer cells.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA, serving as a direct measure of cell proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours.
-
Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with a wash buffer. Add a BrdU-specific antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) and incubate for 1 hour.
-
Substrate Addition: Wash the wells and add the enzyme substrate (e.g., TMB).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of BrdU incorporation against the log concentration of this compound.
Western Blot Analysis for Target Engagement
Western blotting is used to detect changes in the phosphorylation status of CDK1 and CDK2 downstream substrates, confirming target engagement by this compound. Key substrates include the Retinoblastoma protein (Rb) for CDK2 and Protein Phosphatase 1-alpha (PP1-α) for CDK1.
Protocol:
-
Cell Lysis: Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (Ser807/811), total Rb, phospho-PP1-α (Thr320), and total PP1-α overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of the target substrates relative to the total protein and loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent induction of apoptosis by this compound.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the initial validation of a CDK inhibitor like this compound.
Resistance Mechanisms and Clinical Development
Potential Resistance Mechanisms
While specific resistance mechanisms to this compound have not been extensively documented in the public domain, general mechanisms of resistance to CDK inhibitors may include:
-
Upregulation of drug efflux pumps: Increased expression of proteins like MDR1 can reduce the intracellular concentration of the drug.
-
Alterations in the drug target: Mutations in the CDK1 or CDK2 genes could potentially reduce the binding affinity of this compound.
-
Bypass signaling pathways: Activation of alternative signaling pathways that promote cell proliferation independent of CDK1/2.
-
Changes in cyclin or CDK inhibitor levels: Altered expression of cyclins or endogenous CDK inhibitors (e.g., p21, p27) could modulate the sensitivity to CDK inhibition.
Clinical Trials
As of the latest available information, there are no active or recently completed clinical trials specifically registered for this compound. The development of many early-generation pan-CDK inhibitors faced challenges with toxicity, which may have influenced the clinical progression of this compound.
Conclusion
This compound is a potent inhibitor of CDK1 and CDK2 with demonstrated anti-proliferative activity in cancer cells. The experimental protocols outlined in this guide provide a robust framework for the validation of its target and the characterization of its cellular effects. While further studies are needed to fully elucidate its efficacy across a broader range of cancer types and to understand potential resistance mechanisms, the foundational data confirms the on-target activity of this compound and its potential as an anti-cancer therapeutic agent.
References
AZD5597: A Technical Guide to its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD5597 is a potent, small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating high affinity for CDK1 and CDK2.[1][2] These kinases are critical regulators of cell cycle progression, and their inhibition is a key strategy in oncology drug development. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action leading to cell cycle arrest. By inhibiting CDK1 and CDK2, this compound is predicted to induce cell cycle arrest at the G1/S and G2/M transitions, ultimately leading to the suppression of tumor cell proliferation.[3][4] This document provides an in-depth overview of the core signaling pathways, detailed experimental protocols for investigating the effects of this compound, and a summary of its inhibitory activities.
Introduction to this compound and its Targets
This compound is an imidazole (B134444) pyrimidine (B1678525) amide derivative identified as a potent inhibitor of multiple CDKs, with particularly high potency against CDK1 and CDK2.[5] CDKs are a family of serine/threonine kinases that, in complex with their regulatory cyclin subunits, drive the progression of the eukaryotic cell cycle. The aberrant activity of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
The primary targets of this compound, CDK2 and CDK1, are master regulators of the G1/S and G2/M transitions, respectively.[3][4]
-
CDK2 , primarily in complex with cyclin E, is essential for the transition from the G1 to the S phase. It phosphorylates key substrates, including the retinoblastoma protein (pRb), leading to the activation of E2F transcription factors and the expression of genes required for DNA replication.[4]
-
CDK1 , in association with cyclin B, forms the Maturation-Promoting Factor (MPF), which is the primary driver of entry into mitosis (M phase) from the G2 phase.[3][6]
By potently inhibiting both CDK1 and CDK2, this compound is hypothesized to induce a robust cell cycle arrest at two critical checkpoints, thereby preventing cancer cell proliferation.
Quantitative Data
The inhibitory potency of this compound has been quantified in both enzymatic and cell-based assays.
| Target/Cell Line | IC50 (nM) | Assay Type |
| CDK1 | 2 | Enzymatic Assay |
| CDK2 | 2 | Enzymatic Assay |
| LoVo (colon cancer) | 39 | Cell Proliferation (BrdU incorporation) |
Table 1: Summary of reported IC50 values for this compound.[1][7]
Signaling Pathways and Mechanism of Cell Cycle Arrest
Based on its known targets, this compound is predicted to induce cell cycle arrest through the inhibition of the CDK2/Cyclin E and CDK1/Cyclin B complexes.
G1/S Transition Arrest
The inhibition of CDK2 by this compound is expected to block the G1/S transition. The key molecular events are illustrated in the following pathway:
Caption: this compound-mediated inhibition of CDK2/Cyclin E leading to G1/S arrest.
G2/M Transition Arrest
Similarly, the inhibition of CDK1 by this compound is predicted to cause an arrest at the G2/M checkpoint. The signaling cascade is depicted below:
Caption: this compound-mediated inhibition of CDK1/Cyclin B leading to G2/M arrest.
Experimental Protocols
To investigate the role of this compound in cell cycle arrest, the following experimental protocols are recommended.
Cell Culture and Treatment
-
Culture a cancer cell line of interest (e.g., LoVo, HCT116) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in multi-well plates or flasks at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and resume proliferation for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for various time points (e.g., 24, 48, 72 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Detailed Steps:
-
Harvest and Fixation:
-
Harvest cells by trypsinization and collect by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blotting for Cell Cycle Proteins
This technique is used to assess the protein levels of key cell cycle regulators.
Caption: Experimental workflow for Western blotting of cell cycle proteins.
Detailed Steps:
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts and prepare samples by adding Laemmli buffer and boiling.
-
-
Electrophoresis and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane in 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., Cyclin D1, Cyclin E, Cyclin A, Cyclin B1, CDK2, CDK1, p-Rb, total Rb, p21, p27) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Conclusion
This compound is a potent dual inhibitor of CDK1 and CDK2, key regulators of the cell cycle. Based on its mechanism of action, this compound is predicted to induce a robust cell cycle arrest at both the G1/S and G2/M transitions in cancer cells. The experimental protocols detailed in this guide provide a framework for researchers to investigate and confirm the specific effects of this compound on the cell cycle machinery. Further studies utilizing these methodologies will be crucial in elucidating the full therapeutic potential of this compound as an anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cdk2 kinase is required for the G1-to-S transition in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. medkoo.com [medkoo.com]
AZD5597: A Technical Overview of its Anti-Proliferative Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent, intravenously administered small molecule inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription. Its anti-proliferative activity stems from its ability to target multiple CDKs, thereby inducing cell cycle arrest and inhibiting tumor growth. This technical guide provides an in-depth overview of the core anti-proliferative activities of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
This compound exerts its anti-proliferative effects by targeting several key members of the CDK family, primarily CDK1, CDK2, and CDK9. These kinases play critical roles in cell cycle progression and the regulation of gene expression.
-
CDK1 and CDK2: These are essential for the G1/S and G2/M transitions in the cell cycle. By inhibiting CDK1 and CDK2, this compound effectively halts cell cycle progression, preventing cancer cells from dividing and proliferating.
-
CDK9: This kinase is a component of the positive transcription elongation factor b (P-TEFb) complex, which is crucial for the transcription of many genes, including those involved in cell survival. Inhibition of CDK9 by this compound leads to the downregulation of anti-apoptotic proteins and can induce apoptosis in cancer cells.
Quantitative Anti-Proliferative and Inhibitory Activity
The potency of this compound has been quantified through various in vitro assays, with IC50 values determined for its target kinases and its anti-proliferative effect in cancer cell lines.
| Target / Cell Line | Assay Type | IC50 (µM) | Reference |
| CDK1 | Kinase Assay | 0.002 | [1] |
| CDK2 | Kinase Assay | 0.002 | [1] |
| LoVo (Colon Carcinoma) | BrdU Incorporation | 0.039 | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's anti-proliferative properties.
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay for Cell Proliferation
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cancer cell lines (e.g., LoVo)
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution (10 mM)
-
Fixing/Denaturing Solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 hours). Include a vehicle-only control.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Aspirate the culture medium and add Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody and Detection: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Substrate Addition and Measurement: Wash the wells and add TMB substrate. Allow the color to develop, then add the stop solution. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as a measure of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate in complete culture medium and incubate overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations and incubate for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Determine the percentage of viable cells compared to the untreated control and calculate the IC50 value.
Visualizations
Signaling Pathway of this compound-Mediated Cell Cycle Arrest
Caption: Mechanism of this compound-induced cell cycle arrest and apoptosis.
Experimental Workflow for Determining Anti-Proliferative Activity
Caption: Workflow for assessing the anti-proliferative effects of this compound.
References
AZD5597 physiochemical properties for research
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the core physicochemical properties, biological activity, and relevant experimental considerations for the potent cyclin-dependent kinase (CDK) inhibitor, AZD5597. This guide is intended to serve as a comprehensive resource to facilitate further investigation and application of this compound in a research setting.
Core Physicochemical Properties
This compound is an imidazole (B134444) pyrimidine (B1678525) amide derivative with excellent physicochemical properties that make it suitable for intravenous dosing.[1][2] A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C23H28FN7O | [][4] |
| Molecular Weight | 437.52 g/mol | [] |
| IUPAC Name | (S)-(4-((5-fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone | [4] |
| CAS Number | 924641-59-8 | [4][5] |
| Appearance | Solid powder | [][4] |
| Purity | >98% | [][4] |
| Solubility | Soluble in DMSO, Ethanol, Water, and Methanol.[][5] Insoluble in water.[4] | [][4][5] |
| Boiling Point | 679.0 ± 65.0 °C at 760 mmHg | [] |
| Density | 1.32 ± 0.1 g/cm³ | [] |
| InChI Key | NTSDIJMNXYJJNG-SFHVURJKSA-N | [][4] |
| SMILES | CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4C--INVALID-LINK--CC4 | [4] |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[4] | [4] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1 and CDK2 with high affinity.[4][5][6] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[7] By inhibiting CDK1 and CDK2, this compound disrupts the cell cycle progression, leading to anti-proliferative effects in a range of cancer cell lines.[1][2]
The primary mechanism of action of this compound involves binding to the ATP-binding pocket of CDK1 and CDK2, preventing the phosphorylation of their downstream substrates. This leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, and ultimately induces apoptosis in cancer cells.
Below is a diagram illustrating the simplified signaling pathway affected by this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency of this compound against its target kinases.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against CDK1 and CDK2.
General Methodology:
-
Reagents and Materials: Recombinant human CDK1/Cyclin B and CDK2/Cyclin E enzymes, ATP, a suitable peptide or protein substrate (e.g., histone H1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A dilution series of this compound is prepared in an appropriate solvent (e.g., DMSO).
-
The kinase, substrate, and this compound are incubated together in the assay buffer in a microplate format.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Objective: To determine the half-maximal effective concentration (EC50) or half-maximal growth inhibitory concentration (GI50) of this compound in various cancer cell lines.
General Methodology:
-
Cell Culture: Cancer cell lines of interest (e.g., LoVo, SW620) are cultured under standard conditions.[5]
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
A serial dilution of this compound is added to the wells.
-
Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).[6]
-
Cell viability or proliferation is assessed using a suitable method, such as:
-
BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.[6]
-
MTS/MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP as an indicator of metabolically active cells.
-
-
EC50/GI50 values are determined from the dose-response curves.
-
In Vivo Efficacy Studies
This compound has demonstrated anti-tumor activity in preclinical in vivo models.[5]
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.
General Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human cancer cells (e.g., SW620 colon adenocarcinoma).[5]
-
Dosing: Once tumors reach a palpable size, mice are treated with this compound (e.g., 15 mg/kg) via a suitable route of administration, such as intraperitoneal injection, on an intermittent schedule.[5][6]
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor effect of this compound is assessed by comparing the tumor growth in the treated group to the control group.
The logical relationship between the physicochemical properties, in vitro activity, and in vivo efficacy of this compound is depicted in the diagram below.
This technical guide provides a foundational understanding of this compound for research purposes. For specific experimental applications, further optimization of the outlined protocols may be necessary. It is also recommended to consult the primary literature for more detailed information.
References
- 1. researchgate.net [researchgate.net]
- 2. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
AZD5597 In Vitro Potency and IC50 Values: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent, small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK1 and CDK2.[1] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK1 and CDK2, this compound disrupts the normal progression of the cell cycle, leading to an arrest in cell division and subsequent anti-proliferative effects. This technical guide provides a comprehensive overview of the in vitro potency of this compound, including its IC50 values against key kinases and cancer cell lines, detailed experimental protocols for the assays used to determine these values, and a visualization of the targeted signaling pathway.
In Vitro Potency of this compound
The in vitro potency of this compound has been evaluated through enzymatic assays against isolated kinases and in cell-based assays to determine its anti-proliferative activity.
Enzymatic Activity
This compound demonstrates high potency against CDK1 and CDK2.
| Target | IC50 (nM) |
| CDK1 | 2 |
| CDK2 | 2 |
Table 1: Enzymatic IC50 values for this compound against CDK1 and CDK2.[1][2]
Anti-proliferative Activity
The anti-proliferative effects of this compound have been assessed in cancer cell lines, with the IC50 value determined for the human colon cancer cell line LoVo.
| Cell Line | Cancer Type | IC50 (nM) |
| LoVo | Colon Carcinoma | 39 |
Table 2: Anti-proliferative IC50 value for this compound in the LoVo cancer cell line.[1][2]
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the CDK1/Cyclin B and CDK2/Cyclin E complexes. These complexes are essential for the G2/M and G1/S transitions of the cell cycle, respectively. Inhibition of these kinases prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest.
Caption: Mechanism of action of this compound on the cell cycle.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the potency of this compound.
CDK1/Cyclin B and CDK2/Cyclin E Kinase Assays
These assays are designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the target CDK complexes.
References
AZD5597: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent, intravenously administered, small molecule inhibitor belonging to the imidazole (B134444) pyrimidine (B1678525) amide class of compounds. Developed by AstraZeneca, it has been identified as a powerful inhibitor of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle. This technical guide provides a detailed overview of the known kinase selectivity profile of this compound, outlines general experimental protocols for determining kinase inhibition, and visualizes the primary signaling pathway affected by this compound.
Disclaimer: A comprehensive, publicly available kinome-wide selectivity screen for this compound has not been identified at the time of this writing. The data presented here is based on published findings for its primary targets.
Data Presentation: Known Kinase Inhibition Profile of this compound
The primary targets of this compound are members of the Cyclin-Dependent Kinase family, with particularly high potency against CDK1 and CDK2.[1][2][3] The available quantitative data on its inhibitory activity is summarized in the table below.
| Kinase Target | IC50 (nM) | Ligand/Substrate | Assay Type | Reference |
| CDK1/Cyclin B | 2 | Histone H1 | Scintillation proximity assay | [1][2] |
| CDK2/Cyclin E | 2 | Histone H1 | Scintillation proximity assay | [1][2] |
| CDK9/Cyclin T1 | Not specified | Not specified | Not specified | [4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Potential Off-Target Profile
While a comprehensive off-target profile for this compound is not publicly available, the chemical scaffold of imidazole pyrimidine amides has been explored in the development of various kinase inhibitors.[5][6][7] Compounds with this core structure have been reported to interact with a range of kinases, and it is therefore plausible that this compound may exhibit activity against other kinases, particularly those with structurally similar ATP-binding pockets. Other CDK inhibitors have shown cross-reactivity with kinases such as GSK3, ROCK, and Aurora kinases.[8][9][10] However, without specific experimental data, any discussion of off-targets for this compound remains speculative. Rigorous kinome-wide screening would be necessary to definitively determine its selectivity profile.
Experimental Protocols
Detailed experimental protocols for the specific assays used to determine the IC50 values for this compound are not fully described in the public literature. However, radiometric and fluorescence-based assays are standard methods for quantifying kinase inhibition. A generalized protocol for a radiometric protein kinase assay is provided below as a representative example.
Generalized Radiometric Protein Kinase Assay Protocol
This method measures the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP) into a substrate peptide or protein by the kinase.[11][12][13]
Materials:
-
Purified, active kinase (e.g., CDK1/Cyclin B)
-
Kinase-specific substrate (e.g., Histone H1)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiation: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the dried phosphocellulose paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. The IC50 value for this compound can be determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
The primary mechanism of action of this compound is the inhibition of CDK1 and CDK2, which are central regulators of the cell cycle. The following diagram illustrates the key role of these kinases in cell cycle progression.
Experimental Workflow Diagram
The following diagram outlines a general workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Selectivity and potency of cyclin-dependent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
AZD5597: A Technical Guide to its Therapeutic Potential as a Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD5597 is a potent, intravenously administered, imidazole (B134444) pyrimidine (B1678525) amide inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant potential in preclinical cancer models. By targeting key regulators of the cell cycle, specifically CDK1, CDK2, and CDK9, this compound induces cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the core preclinical data, mechanism of action, and experimental protocols related to this compound, offering a foundational resource for researchers and drug development professionals exploring its therapeutic utility. While preclinical data are promising, information regarding clinical development remains limited in the public domain.
Introduction
The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). In cancer, dysregulation of CDK activity is a common hallmark, leading to uncontrolled cellular proliferation. This compound was developed as a potent inhibitor of multiple CDKs, with the aim of restoring normal cell cycle control and inducing tumor cell death. This document synthesizes the available preclinical data to provide an in-depth understanding of its therapeutic potential.
Mechanism of Action: Targeting the Cell Cycle Engine
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of CDK1, CDK2, and CDK9.[1] These kinases, in complex with their cyclin partners, play critical roles at different stages of the cell cycle.
-
CDK2/Cyclin E & CDK2/Cyclin A: These complexes are pivotal for the G1 to S phase transition, initiating DNA replication.
-
CDK1/Cyclin B: This complex is essential for the G2 to M phase transition, driving the cell into mitosis.
-
CDK9/Cyclin T: This complex is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a crucial step in the elongation phase of transcription of many genes, including anti-apoptotic proteins.
By inhibiting these CDKs, this compound effectively halts the cell cycle at critical checkpoints and can induce apoptosis by disrupting the transcription of survival-promoting genes.
Signaling Pathway
The inhibitory action of this compound on the CDK1/2 signaling pathway disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially apoptosis. The following diagram illustrates the key components of this pathway and the points of intervention by this compound.
Preclinical Data
The therapeutic potential of this compound has been evaluated in a series of preclinical studies, demonstrating its potent in vitro and in vivo anti-tumor activity.
In Vitro Efficacy
This compound has shown potent inhibitory activity against its target kinases and demonstrates robust anti-proliferative effects across a range of human cancer cell lines.
| Target/Cell Line | IC50 (µM) | Assay Type | Reference |
| CDK1 | 0.002 | Kinase Assay | [1] |
| CDK2 | 0.002 | Kinase Assay | [1] |
| LoVo (Colon) | 0.039 | Proliferation | [1] |
In Vivo Efficacy
The anti-tumor activity of this compound was assessed in a human colon adenocarcinoma (SW620) xenograft model in nude mice.
| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Nude mice with SW620 xenografts | 15 mg/kg this compound | Intraperitoneal, intermittent | 55% reduction in tumor volume | [1] |
Pharmacokinetics
Pharmacokinetic studies in preclinical species indicate that this compound possesses properties suitable for intravenous administration.
| Species | Clearance | Key Findings | Reference |
| Nude Mouse | Moderate to low | Good pharmacokinetic parameters | [1] |
| Rat | Moderate to low | Good pharmacokinetic parameters | [1] |
| Dog | Higher (58% liver blood flow) | Acceptable for intravenous dosing | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following methodologies are based on the primary publication by Jones et al. (2008). Note: The full text of this publication was not publicly available, therefore the following protocols are generalized based on standard laboratory procedures and information from vendor websites referencing this work.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK1 and CDK2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CDK1/Cyclin B and CDK2/Cyclin E enzymes and a suitable substrate (e.g., Histone H1) are prepared in assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Reaction Initiation: The kinase, substrate, and this compound are mixed in microplate wells. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period to allow for phosphorylation.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved using various methods, such as the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or using specific antibodies in an ELISA or fluorescence-based format.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To determine the IC50 of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., LoVo) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for a period of 48-72 hours.
-
Proliferation Assessment: Cell proliferation is measured using a suitable assay, such as the incorporation of BrdU, or metabolic assays like MTT or CellTiter-Glo.
-
Data Analysis: The percentage of proliferation inhibition is calculated for each concentration of this compound relative to a vehicle-treated control. The IC50 value is determined from the resulting dose-response curve.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Implantation: A suspension of human cancer cells (e.g., SW620) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is administered to the treatment group via the desired route (e.g., intraperitoneally) at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Animal body weight is also monitored as an indicator of toxicity.
-
Study Endpoint and Analysis: The study is concluded when tumors in the control group reach a specified size or after a predetermined treatment duration. The percentage of tumor growth inhibition in the treated group compared to the control group is calculated.
Clinical Development
As of the latest available information, there is no publicly accessible data on clinical trials for this compound. The transition from a promising preclinical candidate to clinical development involves extensive safety and toxicology studies, which have not been published.
Conclusion
This compound is a potent inhibitor of CDK1, CDK2, and CDK9 with demonstrated anti-proliferative activity in vitro and anti-tumor efficacy in a preclinical in vivo model of colon cancer. Its favorable pharmacokinetic profile in animals suggests its suitability for intravenous administration. While the preclinical data are encouraging, the lack of publicly available information on its progression into clinical trials makes a complete assessment of its therapeutic potential challenging. Further research and disclosure of safety, toxicology, and any clinical data are necessary to fully understand the future of this compound as a potential cancer therapeutic.
References
AZD5597: A Potent Tool for Interrogating Cell Cycle Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AZD5597 is a potent, small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), key regulators of the cell cycle. With IC50 values in the low nanomolar range, this compound serves as a precise and powerful tool for studying the intricate mechanisms of cell cycle progression, checkpoint control, and the consequences of their dysregulation in diseases such as cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its use in cell-based assays, and visualizations of the signaling pathways it perturbs. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of cell cycle regulation.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the kinase activity of CDK1 and CDK2.[1] These serine/threonine kinases, in complex with their cyclin partners, are central to the orderly progression of the cell cycle.
-
CDK2 , primarily in complex with Cyclin E and Cyclin A, is crucial for the G1 to S phase transition and for the initiation and progression of DNA synthesis.[2]
-
CDK1 , complexed with Cyclin A and Cyclin B, governs the G2 to M phase transition and the execution of mitosis.[2]
By competitively binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their numerous substrates. A key downstream effector of both CDK2 and CDK1 is the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for S-phase entry. Phosphorylation of Rb by CDK4/6 and subsequently by CDK2/Cyclin E leads to the release of E2F, thereby activating the transcription of S-phase genes.[3] Inhibition of CDK1 and CDK2 by this compound is expected to maintain Rb in its active, hypophosphorylated state, leading to a cell cycle arrest, primarily at the G1/S and G2/M checkpoints.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK1 | 2 |
| CDK2 | 2 |
Data sourced from MedchemExpress.[1]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Assay | IC50 (µM) | Incubation Time (hours) |
| LoVo (human colorectal carcinoma) | BrdU Incorporation | 0.039 | 48 |
Data sourced from MedchemExpress.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Simplified CDK1/2 Signaling Pathway and the Impact of this compound
Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for characterizing the activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on cell cycle regulation.
In Vitro CDK1/CDK2 Kinase Assay
This protocol is designed to determine the IC50 of this compound against purified CDK1 and CDK2 enzymes.
Materials:
-
Purified, active CDK1/Cyclin B and CDK2/Cyclin A enzyme complexes
-
Histone H1 (as a generic substrate) or a specific peptide substrate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Phosphocellulose paper and wash buffer (for radioactive assays)
-
Scintillation counter or plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound, the kinase (CDK1/Cyclin B or CDK2/Cyclin A), and the substrate (Histone H1).
-
Initiate the kinase reaction by adding ATP (containing [γ-³²P]ATP for radioactive assays).
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA for non-radioactive assays or spotting onto phosphocellulose paper for radioactive assays).
-
For radioactive assays, wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or a plate reader.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation (BrdU Incorporation) Assay
This assay measures the effect of this compound on DNA synthesis, a hallmark of cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., LoVo)
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to a detectable enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 hours).
-
Add BrdU labeling solution to each well and incubate for a period that allows for significant incorporation (e.g., 2-4 hours).
-
Remove the labeling medium and fix and denature the cellular DNA according to the manufacturer's protocol.
-
Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Wash the wells to remove unbound antibody.
-
Add the enzyme substrate and incubate until color development is sufficient.
-
Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.
Materials:
-
Cells treated with this compound or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from the culture plates.
-
Wash the cells with PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature in the dark for 15-30 minutes.
-
Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.
Conclusion
This compound is a highly potent and specific inhibitor of CDK1 and CDK2, making it an invaluable research tool for dissecting the complexities of cell cycle control. Its ability to induce cell cycle arrest provides a clear and measurable endpoint for investigating the roles of these kinases in both normal and pathological cellular processes. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the mechanisms of cell cycle regulation and exploring the therapeutic potential of CDK inhibition.
References
Preliminary Efficacy of AZD5597: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the preliminary efficacy data available for AZD5597, a potent imidazole (B134444) pyrimidine (B1678525) amide inhibitor of cyclin-dependent kinases (CDKs). The information is compiled from publicly available preclinical studies.
Core Efficacy Data
This compound has demonstrated potent inhibitory activity against key cell cycle and transcriptional kinases, leading to anti-proliferative effects in cancer cell lines.
In Vitro Efficacy
This compound was identified as a potent inhibitor of CDK1, CDK2, and CDK9. This inhibition of multiple CDKs suggests a mechanism of action that can disrupt both cell cycle progression and transcription in cancer cells. The compound has shown potent anti-proliferative effects across a range of cancer cell lines.[1][2]
| Target/Cell Line | Assay Type | IC50 (µM) |
| CDK1 | Kinase Assay | 0.002 |
| CDK2 | Kinase Assay | 0.002 |
| LoVo (Colon Cancer) | Proliferation Assay | 0.039 |
Table 1: In vitro inhibitory activity of this compound.
In Vivo Efficacy
Preliminary in vivo studies have demonstrated that this compound exhibits anti-tumor activity in human cancer cell line xenograft models.[1][2] The compound was selected for further development based on its favorable pharmacokinetic profile and efficacy in these preclinical models.[1] Specific quantitative data on tumor growth inhibition from these studies are not publicly available.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription. By targeting CDK1, CDK2, and CDK9, this compound can induce cell cycle arrest and inhibit the proliferation of cancer cells.
Experimental Protocols
The following are representative protocols for the types of experiments likely conducted in the preliminary evaluation of this compound.
In Vitro CDK Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the activity of a specific CDK enzyme.
-
Reagents and Materials:
-
Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, and CDK9/Cyclin T1 complexes.
-
Substrate peptide (e.g., a derivative of Histone H1 for CDK1/2, or a C-terminal domain peptide for CDK9).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound stock solution (in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the CDK/Cyclin complex and the substrate peptide.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., LoVo).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution (in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well clear-bottom plates.
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with the diluted this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.
-
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Human cancer cell line (e.g., LoVo).
-
Matrigel (optional).
-
This compound formulation for intravenous administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant human cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control intravenously according to a predetermined dosing schedule.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate tumor growth inhibition and assess the statistical significance of the treatment effect.
-
Experimental Workflow
The preliminary evaluation of a compound like this compound typically follows a structured workflow from initial screening to in vivo efficacy testing.
References
AZD5597: A Technical Guide on its Anti-Proliferative Effects in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD5597 is a potent, intravenously administered, imidazole (B134444) pyrimidine (B1678525) amide compound that functions as a Cyclin-Dependent Kinase (CDK) inhibitor. By targeting key regulators of the cell cycle and transcription—namely CDK1, CDK2, and CDK9—this compound demonstrates significant anti-proliferative activity across various cancer cell lines and in preclinical xenograft models. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols related to the evaluation of this compound's effects on tumor cell proliferation.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that, when complexed with their cyclin regulatory partners, act as master regulators of cell cycle progression and transcription.[1] Consequently, CDKs have emerged as critical targets for anti-cancer drug development.
This compound was developed as a potent inhibitor of multiple CDKs, including CDK1, CDK2, and CDK9.[2][3] This multi-targeted approach allows this compound to intervene at several critical checkpoints in the cell cycle, leading to a robust anti-proliferative response. This document summarizes the key findings related to its activity and provides methodologies for its preclinical evaluation.
Mechanism of Action: Multi-Targeted CDK Inhibition
This compound exerts its anti-tumor effects by inhibiting the kinase activity of CDK1, CDK2, and CDK9. Each of these targets plays a distinct but crucial role in cell proliferation:
-
CDK1 (Cyclin B): Primarily active during the G2 and M phases, CDK1 is essential for the G2/M transition and the proper execution of mitosis. Inhibition of CDK1 leads to cell cycle arrest at the G2/M checkpoint, preventing cells from entering mitosis.
-
CDK2 (Cyclin E/A): This kinase is critical for the transition from the G1 to the S phase. It phosphorylates the Retinoblastoma (Rb) protein, releasing the E2F transcription factor to activate genes required for DNA synthesis. Inhibition of CDK2 causes cell cycle arrest at the G1/S checkpoint.
-
CDK9 (Cyclin T): As a core component of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II. This action is crucial for the transcriptional elongation of many genes, including short-lived anti-apoptotic proteins vital for cancer cell survival. Inhibition of CDK9 leads to the downregulation of these survival proteins, ultimately inducing apoptosis.
By simultaneously blocking these key CDKs, this compound effectively halts cell cycle progression at multiple points and inhibits the transcription of essential survival genes, resulting in a potent anti-proliferative and pro-apoptotic effect on tumor cells.
References
AZD5597: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Core Summary
AZD5597 is a potent, small-molecule inhibitor targeting Cyclin-Dependent Kinases (CDKs), with high affinity for CDK1 and CDK2.[1][2][3] Its mechanism of action centers on the disruption of cell cycle progression and transcriptional regulation, processes fundamental to cancer cell proliferation and survival. This document provides a comprehensive overview of the foundational research applications of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and a visual representation of its target signaling pathway.
Mechanism of Action: Targeting the Cell Cycle Engine
This compound exerts its anti-proliferative effects by inhibiting the kinase activity of key cell cycle regulators, CDK1 and CDK2, and has also been described as an inhibitor of CDK9.[4] These kinases, in complex with their cyclin partners, orchestrate the orderly progression of the cell cycle.
-
CDK1/Cyclin B: Primarily governs the G2/M phase transition, initiating mitosis.
-
CDK2/Cyclin E & A: Regulates the G1/S phase transition and DNA replication during the S phase.
-
CDK9/Cyclin T: Plays a crucial role in transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II, leading to the expression of short-lived anti-apoptotic proteins like Mcl-1.
By inhibiting these CDKs, this compound induces cell cycle arrest and can trigger apoptosis, thereby impeding tumor growth.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound based on available preclinical data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference(s) |
| CDK1 | Kinase Activity Assay | 2 | [1][2][3] |
| CDK2 | Kinase Activity Assay | 2 | [1][2][3] |
| LoVo Cancer Cells | Proliferation Assay (BrdU) | 39 | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference(s) |
| Colon Adenocarcinoma | Nude Mice | 15 mg/kg, intraperitoneal injection, intermittent for 3 weeks | 55% reduction in tumor volume | [1][2] |
Experimental Protocols
The following are detailed, adaptable protocols for key experiments to characterize the effects of this compound. These are generalized protocols for CDK inhibitors and may require optimization for specific cell lines and experimental conditions.
In Vitro Cell Proliferation Assay (MTT/WST-8)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest (e.g., LoVo)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent[5]
-
Detergent solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a concentrated stock solution in DMSO. It is advisable to test a wide range of concentrations (e.g., 0.01 nM to 10 µM) to determine the IC50.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the doubling time of the cell line.[5]
-
-
Cell Viability Measurement (WST-8 example):
-
Add 10 µL of WST-8 solution to each well.[5]
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently mix the plate to ensure a homogeneous distribution of the color.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.[5][6]
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., IC50 concentration) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest adherent cells by trypsinization. For suspension cells, collect by centrifugation.
-
Wash the cells once with cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell pellet (resuspended in 500 µL of PBS) for fixation.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[7]
-
In Vivo Colorectal Cancer Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Colorectal cancer cells (e.g., LoVo)
-
Cell culture medium
-
Matrigel (optional)
-
This compound for injection (formulated in a suitable vehicle)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Culture and harvest colorectal cancer cells during their logarithmic growth phase.
-
Resuspend the cells in sterile serum-free medium or PBS, optionally mixed with Matrigel to improve tumor take rate.
-
Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
-
Drug Administration:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 15 mg/kg) via the desired route (e.g., intraperitoneal injection) according to a defined schedule (e.g., intermittently for 3 weeks).[1][2]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Compare the tumor growth inhibition between the this compound-treated and control groups.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for its in vitro characterization.
References
- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AZD5597 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK1 and CDK2.[1] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2] this compound has demonstrated significant anti-proliferative effects in various cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic agent.[3] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical kinase inhibition assay and cell-based proliferation assays.
Data Presentation
The inhibitory activity of this compound against CDK1, CDK2, and cancer cell proliferation is summarized in the table below. This data is crucial for designing experiments with appropriate concentration ranges of the inhibitor.
| Target | Assay Type | Cell Line | IC50 (nM) |
| CDK1 | Biochemical | - | 2 |
| CDK2 | Biochemical | - | 2 |
| Cell Proliferation | BrdU Incorporation | LoVo | 39 |
Table 1: Summary of reported in vitro IC50 values for this compound.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting CDK1 and CDK2. These kinases, in complex with their respective cyclin partners (Cyclin B for CDK1 and Cyclin E/A for CDK2), phosphorylate key substrate proteins that are essential for cell cycle progression, particularly through the G1/S and G2/M transitions. By inhibiting these kinases, this compound prevents the phosphorylation of these substrates, leading to cell cycle arrest and a subsequent reduction in cell proliferation.
Experimental Protocols
In Vitro CDK1/2 Kinase Inhibition Assay (Luminescent)
This protocol describes a method to determine the IC50 value of this compound against CDK1/Cyclin B and CDK2/Cyclin E using a luminescent kinase activity assay. This assay measures the amount of ATP remaining in the solution following a kinase reaction.
Materials:
-
Recombinant human CDK1/Cyclin B and CDK2/Cyclin E
-
Kinase substrate (e.g., Histone H1 for CDK1, Rb-derived peptide for CDK2)
-
This compound
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 µM) is recommended. Include a DMSO-only control.
-
Reaction Setup:
-
In a white, opaque microplate, add the serially diluted this compound.
-
Add the CDK1/Cyclin B or CDK2/Cyclin E enzyme solution to each well.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be at or near its Km for the respective kinase.
-
-
Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme kinetics.
-
Detection:
-
Equilibrate the luminescent kinase assay reagent to room temperature.
-
Add the reagent to each well of the plate. This will stop the kinase reaction and measure the amount of remaining ATP.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., LoVo)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000 cells/well). Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a DMSO-only control.
-
Incubation: Incubate the cells for a period that allows for several cell doublings (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability (relative to the DMSO control) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (BrdU Incorporation)
The BrdU (5-bromo-2'-deoxyuridine) incorporation assay directly measures DNA synthesis and is a more specific indicator of cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., LoVo)
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution (10 µM in complete medium)
-
Fixation/Denaturation solution
-
Anti-BrdU antibody (conjugated to a detectable enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After the desired treatment incubation period (e.g., 48 hours), add BrdU labeling solution to each well and incubate for an additional 2-24 hours, depending on the cell cycle length of the cell line.
-
Fixation and Denaturation: Remove the labeling medium and fix the cells. Then, denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Add the anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells multiple times to remove any unbound antibody.
-
Substrate Addition: Add the enzyme substrate to each well and incubate until a color change is apparent.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Similar to the MTT assay, plot the percentage of BrdU incorporation (relative to the DMSO control) against the logarithm of the this compound concentration to determine the IC50 value.
References
AZD5597 In Vivo Xenograft Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies with AZD5597, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). The following information is synthesized from preclinical data to guide the design and execution of xenograft experiments for evaluating the anti-tumor efficacy of this compound.
Introduction
This compound is a small molecule inhibitor targeting CDK1 and CDK2, key regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making these kinases attractive therapeutic targets. In vivo xenograft models are crucial for evaluating the preclinical efficacy of CDK inhibitors like this compound, providing insights into tumor growth inhibition, dosing regimens, and potential biomarkers.[2][3] The data presented here is primarily based on studies using the SW620 human colon adenocarcinoma cell line.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and key properties of this compound.
Table 1: In Vivo Efficacy of this compound in SW620 Xenograft Model
| Parameter | Value | Reference |
| Cell Line | SW620 (Human Colon Adenocarcinoma) | [4] |
| Animal Model | Nude Mice | [2] |
| Treatment | This compound | [2] |
| Dosage | 15 mg/kg | [2] |
| Administration Route | Intraperitoneal (i.p.) Injection | [2] |
| Dosing Schedule | Intermittent (Monday, Wednesday, Friday) | [2] |
| Treatment Duration | 3 weeks | [2] |
| Result | ||
| Tumor Volume Inhibition | 55% | [2] |
Table 2: In Vitro Activity of this compound
| Target/Cell Line | IC₅₀ |
| CDK1 | 2 nM |
| CDK2 | 2 nM |
| LoVo Cells (BrdU incorporation) | 0.039 µM |
Experimental Protocols
This section provides detailed protocols for a typical in vivo xenograft study with this compound.
Cell Culture
-
Cell Line: SW620 human colon adenocarcinoma.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days to maintain exponential growth. Harvest cells for implantation at 70-80% confluency.
Animal Model
-
Species: Athymic Nude Mice (e.g., NU/J or similar).
-
Age/Weight: 6-8 weeks old, 20-25 g.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Housing: Maintain in a specific pathogen-free (SPF) environment with sterile food and water ad libitum.[4]
Tumor Implantation
-
Cell Preparation: Harvest SW620 cells and resuspend in sterile, serum-free RPMI-1640 or Phosphate Buffered Saline (PBS) at a concentration of 5 x 10⁷ cells/mL. To enhance tumor take rate, cells can be mixed in a 1:1 ratio with Matrigel.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
Tumor Growth Monitoring and Grouping
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate tumor volume using the formula:
-
Volume (mm³) = (Length x Width²) / 2.[5]
-
-
Grouping: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
This compound Formulation and Administration
-
Stock Solution: Prepare a stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Working Solution: For intraperitoneal injection, dilute the stock solution with a suitable vehicle such as sterile saline (0.9% NaCl) or PBS. The final concentration of DMSO should be minimized (typically ≤10%) to avoid toxicity.[5]
-
Administration: Administer 15 mg/kg of this compound via intraperitoneal injection according to the dosing schedule (e.g., Monday, Wednesday, and Friday). The control group should receive an equivalent volume of the vehicle.
Efficacy Evaluation
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints: Body weight (as an indicator of toxicity), clinical observations, and at the end of the study, tumor weight.
-
Data Analysis: Compare the mean tumor volumes between the treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
Visualizations
Signaling Pathway
Caption: this compound inhibits CDK1/2, preventing Rb phosphorylation and blocking cell cycle progression.
Experimental Workflow
Caption: Workflow for this compound in vivo xenograft study.
Logical Relationship
References
- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jones, C.D., Andrews, D.M., Barker, A.J., et al. (2008) Imidazole Pyrimidine Amides as Potent, Orally Bioavailable Cyclin-Dependent Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18, 6486-6489. - References - Scientific Research Publishing [scirp.org]
- 4. SW620 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 5. benchchem.com [benchchem.com]
AZD5597: Application Notes and Protocols for Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), with high affinity for CDK1 and CDK2, demonstrating IC50 values of 2 nM for both.[1] By targeting these key regulators of the cell cycle, this compound exhibits anti-proliferative effects in various cancer cell lines and has shown anti-tumor activity in preclinical animal models.[1] These application notes provide a detailed overview of the available data on the dosage and administration of this compound in animal studies, offering protocols and guidance for researchers in the field of oncology drug development. The information is based on publicly available preclinical data.
Data Presentation
In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Observed Effect |
| Nude Mice | SW620 Human Colon Adenocarcinoma Xenograft | 15 mg/kg | Intraperitoneal (i.p.) | Intermittently (e.g., every two days) for 3 weeks | 55% reduction in tumor volume |
Table 1: Summary of in vivo efficacy of this compound in a preclinical mouse model.[1]
Pharmacokinetic Profile of this compound
Detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, half-life, and clearance for this compound in various animal models are not publicly available. However, published literature indicates that this compound possesses favorable pharmacokinetic properties.
| Animal Model | Pharmacokinetic Profile Summary |
| Mice | Good pharmacokinetic parameters with moderate to low clearance. |
| Rats | Good pharmacokinetic parameters with moderate to low clearance.[2] |
| Dogs | Described as having "descent PK properties". |
Table 2: Qualitative summary of the pharmacokinetic properties of this compound in different animal species.
Signaling Pathway
This compound primarily exerts its anti-tumor effects by inhibiting CDK1 and CDK2, which are critical for cell cycle progression. The diagram below illustrates the simplified signaling pathway affected by this compound.
Figure 1: Simplified CDK1/2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model
This protocol is based on the study that demonstrated the efficacy of this compound in a human colon adenocarcinoma xenograft model.[1]
1. Animal Model:
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
2. Cell Line and Tumor Implantation:
-
SW620 human colon adenocarcinoma cells.
-
Harvest SW620 cells during the logarithmic growth phase.
-
Resuspend cells in a suitable medium (e.g., sterile PBS or Matrigel mixture).
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Formulation and Administration of this compound:
-
Formulation: While the exact vehicle from the original study is not specified, a common formulation for intraperitoneal injection of similar compounds involves:
-
A stock solution of this compound in DMSO.
-
Further dilution with a vehicle such as a mixture of PEG300, Tween-80, and saline. A final concentration of DMSO should be kept low (e.g., <10%).
-
-
Dosage: 15 mg/kg body weight.
-
Administration: Intraperitoneal (i.p.) injection.
-
Dosing Schedule: Administer this compound intermittently (e.g., every two days or on a Monday, Wednesday, Friday schedule) for 3 weeks.
-
Control Group: Administer the vehicle solution following the same schedule.
5. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the percentage of tumor growth inhibition.
6. Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the statistical significance of the observed differences between the treatment and control groups.
Experimental Workflow Diagram
Figure 2: Experimental workflow for an in vivo tumor growth inhibition study.
Conclusion
This compound is a promising CDK1/2 inhibitor with demonstrated anti-tumor activity in preclinical models. The provided dosage and administration protocol for the SW620 xenograft model serves as a valuable starting point for further in vivo investigations. It is important to note that while qualitative pharmacokinetic data is available, detailed quantitative parameters remain to be fully disclosed in the public domain. Researchers should consider this when designing pharmacokinetic and pharmacodynamic studies. Further dose-response and efficacy studies in a variety of animal models will be crucial to fully elucidate the therapeutic potential of this compound.
References
AZD5597: Comprehensive Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the potent Cyclin-Dependent Kinase (CDK) inhibitor, AZD5597. This information is intended for laboratory research use only.
Introduction
This compound is a powerful and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC₅₀ values of 2 nM for both enzymes.[1][2] By targeting these key regulators of the cell cycle, this compound effectively halts cell cycle progression and exhibits potent anti-proliferative activity against a variety of cancer cell lines.[3][4] These characteristics make it a valuable tool for cancer research and drug development.
Physicochemical Properties
-
Molecular Formula: C₂₃H₂₈FN₇O
-
Molecular Weight: 437.51 g/mol [3]
-
Appearance: Solid powder[3]
-
Purity: Typically ≥98%
Solubility
This compound exhibits varying solubility depending on the solvent. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but poorly soluble in water.[2][3] For aqueous-based experimental systems, the use of co-solvents or specific formulations is necessary.
Table 1: Quantitative Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥15.65 mg/mL | - |
| Ethanol | ≥12.7 mg/mL | - |
| Water | ≥1.82 mg/mL | Requires sonication to aid dissolution.[2] |
| In vivo Formulation 1 | ≥2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| In vivo Formulation 2 | ≥2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| In vivo Formulation 3 | ≥2.5 mg/mL | 10% DMSO, 90% Corn Oil |
Solution Preparation Protocols
Accurate and consistent solution preparation is critical for reproducible experimental results. The following protocols are recommended for preparing this compound solutions for in vitro and in vivo studies.
In Vitro Stock Solution Preparation (DMSO)
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.375 mg of this compound (Molecular Weight = 437.51 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For 4.375 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).[3]
In Vivo Formulation Preparation
For animal studies, specific formulations are required to ensure bioavailability and minimize toxicity. The following are examples of commonly used formulations. It is crucial to prepare these solutions fresh on the day of use.
Important Considerations:
-
Always start by preparing a concentrated stock solution in DMSO.
-
Add co-solvents sequentially and ensure the solution is clear before adding the next component.
-
Sonication or gentle heating can be used to aid dissolution if precipitation occurs.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for a final concentration of 2.5 mg/mL):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL. Mix well before administration.
Materials:
-
This compound
-
DMSO
-
20% (w/v) Sulfobutyl ether β-cyclodextrin (SBE-β-CD) in Saline
Procedure (for a final concentration of 2.5 mg/mL):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution.
-
Add 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly until the solution is clear.
Mechanism of Action: CDK Inhibition and Cell Cycle Arrest
This compound exerts its anti-proliferative effects by inhibiting CDK1 and CDK2. These kinases are essential for the progression of the cell cycle through the G1/S and G2/M checkpoints. By inhibiting their activity, this compound induces cell cycle arrest, preventing cancer cells from dividing and proliferating.
References
Application Notes and Protocols for AZD5597 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 2 nM for both enzymes.[1] CDK1 and CDK2 are critical regulators of the cell cycle, and their dysregulation is a common feature in many cancers, including breast cancer. By inhibiting CDK1 and CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy.
These application notes provide a comprehensive overview of the potential use of this compound in breast cancer cell line research. The protocols outlined below are generalized methodologies for assessing the efficacy and mechanism of action of CDK inhibitors like this compound. Researchers should optimize these protocols for their specific experimental conditions and cell lines.
Disclaimer: Specific experimental data on the effects of this compound in the breast cancer cell lines mentioned in this document are limited in publicly available literature. The quantitative data and expected outcomes are based on the known mechanism of CDK1/2 inhibitors and data from other similar compounds.
Data Presentation
Table 1: Anticipated Anti-proliferative Activity of this compound in Human Breast Cancer Cell Lines
The following table presents hypothetical IC50 values for this compound in common breast cancer cell lines based on the activity of other CDK1/2 inhibitors. Actual values would need to be determined experimentally.
| Cell Line | Subtype | Expected IC50 Range (µM) |
| MCF-7 | Luminal A, ER+, PR+, HER2- | 0.1 - 1.0 |
| T-47D | Luminal A, ER+, PR+, HER2- | 0.1 - 1.5 |
| MDA-MB-231 | Triple-Negative (TNBC) | 0.5 - 5.0 |
| SK-BR-3 | HER2-Overexpressing | 0.2 - 2.0 |
Signaling Pathways
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Breast cancer cell lines (MCF-7, T-47D, MDA-MB-231, SK-BR-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on cell cycle distribution.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation states of key cell cycle and apoptosis markers.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-pRb (Ser807/811), anti-Rb, anti-E2F1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Conclusion
This compound, as a potent CDK1/2 inhibitor, holds therapeutic potential for the treatment of breast cancer. The protocols and expected outcomes detailed in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various breast cancer cell line models. Further studies are warranted to establish the precise anti-cancer effects and potential for combination therapies in preclinical and clinical settings.
References
Application Notes and Protocols for AZD5597 in Lung Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent, intravenously administered small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, and CDK9.[1][2] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).[3][4] The inhibition of these kinases by this compound leads to cell cycle arrest and apoptosis, highlighting its potential as an anti-cancer therapeutic.[2] These application notes provide a comprehensive overview of the use of this compound in lung cancer research models, including its mechanism of action, quantitative data from relevant studies, and detailed protocols for in vitro and in vivo applications.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting key regulators of the cell cycle. As an ATP-competitive inhibitor, it binds to the active site of CDK1, CDK2, and CDK9, preventing the phosphorylation of their respective substrates.[1][2] Inhibition of CDK1 and CDK2 disrupts the G1/S and G2/M cell cycle checkpoints, leading to cell cycle arrest and subsequent apoptosis.[3] The inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of anti-apoptotic proteins, further promoting cancer cell death.
Data Presentation
In Vitro Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| CDK1 | Kinase Assay | 2 | [2] |
| CDK2 | Kinase Assay | 2 | [2] |
| LoVo (Colon Cancer) | BrdU Incorporation | 39 | [2] |
In Vivo Activity of this compound
| Cancer Model | Animal Model | Dosing | Tumor Growth Inhibition | Reference |
| Colon Adenocarcinoma | Nude Mice | 15 mg/kg, intraperitoneal, intermittent for 3 weeks | 55% reduction in tumor volume | [2] |
Experimental Protocols
Protocol 1: In Vitro Lung Cancer Cell Line Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound on human lung cancer cell lines such as A549 (adenocarcinoma) and NCI-H460 (large cell carcinoma).
Materials:
-
Human lung cancer cell lines (e.g., A549, NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT or other proliferation assay reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture lung cancer cells to 70-80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Proliferation Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vivo Lung Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous lung cancer xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Human lung cancer cells (e.g., A549, NCI-H460)
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest lung cancer cells during their logarithmic growth phase.
-
Resuspend cells in sterile PBS or serum-free medium at a concentration of 2 x 10^7 cells/mL. A 1:1 mixture with Matrigel can enhance tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor mice for tumor growth.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
This compound Administration:
-
Prepare the this compound formulation fresh daily.
-
Administer this compound via intraperitoneal injection at a dose of 15 mg/kg.
-
The dosing schedule should be optimized, but an intermittent schedule (e.g., 5 days on, 2 days off) for 3 weeks is a reasonable starting point based on previous studies.[2]
-
The control group should receive the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.
-
Disclaimer
The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is essential to consult relevant literature and adhere to all institutional and national guidelines for animal and laboratory research. The application of this compound in lung cancer models, while mechanistically plausible, should be further validated by dedicated research.
References
AZD5597: Application Notes and Protocols for the Investigation of Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent, intravenously administered small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), with high affinity for CDK1, CDK2, and CDK9.[1][2][3] The inhibition of these key cell cycle and transcriptional regulators makes this compound a compelling candidate for investigation in various cancers, including hematological malignancies. Aberrant CDK activity is a hallmark of many blood cancers, driving uncontrolled proliferation and survival.[4] this compound's mechanism of action, particularly its targeting of the transcriptional regulator CDK9, leads to the suppression of the anti-apoptotic protein Mcl-1, thereby inducing apoptosis in cancer cells dependent on this survival pathway.[5][6][7]
These application notes provide a comprehensive overview of the preclinical evaluation of this compound in hematological malignancies. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in their investigation of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and a Structurally Related CDK9 Inhibitor (AZD4573)
While comprehensive public data on the IC50 values of this compound across a wide range of hematological malignancy cell lines is limited, the following table summarizes its known activity against key CDKs and provides illustrative anti-proliferative data from the closely related and potent CDK9 inhibitor, AZD4573, in multiple myeloma cell lines. This data highlights the potential of targeting this pathway in hematological cancers.[8]
| Target/Cell Line | Compound | IC50 (nM) | Assay Type | Reference |
| Enzymatic Assays | ||||
| CDK1 | This compound | 2 | Enzymatic Assay | [1][2] |
| CDK2 | This compound | 2 | Enzymatic Assay | [1][2] |
| Cellular Assays | ||||
| Multiple Myeloma | ||||
| MM1S | AZD4573 | 8 | Cell Viability (72h) | [8] |
| MM1Sres | AZD4573 | 8 | Cell Viability (72h) | [8] |
| MM1R | AZD4573 | 8 | Cell Viability (72h) | [8] |
| KMS11 | AZD4573 | 8 | Cell Viability (72h) | [8] |
| 8226 LR5 | AZD4573 | 20 | Cell Viability (72h) | [8] |
| H929 | AZD4573 | 30 | Cell Viability (72h) | [8] |
| KMS28 | AZD4573 | 40 | Cell Viability (72h) | [8] |
| 8226 | AZD4573 | 60 | Cell Viability (72h) | [8] |
| 8226 P100V | AZD4573 | 70 | Cell Viability (72h) | [8] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in Hematological Malignancies
This compound exerts its anti-tumor effects primarily through the inhibition of CDK9. This disrupts the positive transcription elongation factor b (P-TEFb) complex, leading to reduced phosphorylation of the C-terminal domain of RNA Polymerase II. Consequently, the transcription of short-lived and critical survival proteins, most notably Mcl-1, is suppressed. The downregulation of Mcl-1, a key anti-apoptotic protein, unleashes pro-apoptotic signals, culminating in the activation of the caspase cascade and programmed cell death.
Caption: this compound inhibits CDK9, leading to reduced Mcl-1 transcription and subsequent apoptosis.
General Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of this compound in hematological malignancies, from initial in vitro screening to in vivo efficacy studies.
Caption: A streamlined workflow for the preclinical assessment of this compound.
Experimental Protocols
In Vitro Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on hematological malignancy cell lines.
Materials:
-
Hematological malignancy cell lines (e.g., MM.1S, NALM-6, U937)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in logarithmic growth phase and perform a cell count.
-
Seed cells into a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/well in 100 µL of complete culture medium.[9] For non-dividing primary samples, a higher density may be required.[9]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow cells to settle.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from sub-nanomolar to micromolar. Ensure the final DMSO concentration is below 0.5%.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
2. Western Blot Analysis for Mcl-1 and Cleaved PARP
This protocol is for assessing the effect of this compound on key apoptotic proteins.
Materials:
-
Hematological malignancy cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (10-12%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Mcl-1, anti-PARP, anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with various concentrations of this compound for the desired duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
In Vivo Protocol
1. Hematological Malignancy Xenograft Model
This protocol provides a general framework for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID, NSG)
-
Hematological malignancy cell line (e.g., MM.1S, NALM-6)
-
Sterile PBS
-
Matrigel (optional)
-
This compound formulation for intravenous injection
-
Vehicle control
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.[12]
-
Calculate tumor volume using the formula: (Width² x Length) / 2.[12]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[4][12]
-
-
Drug Administration:
-
Administer this compound intravenously at the desired dose and schedule. The original study describing this compound suggests its suitability for i.v. dosing.[3]
-
Administer the vehicle control to the control group following the same schedule.
-
-
Efficacy and Pharmacodynamic Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for pharmacodynamic analysis, such as Western blotting for Mcl-1, to confirm target engagement.
-
Analyze the data to determine the anti-tumor efficacy of this compound (e.g., tumor growth inhibition, survival benefit).
-
Conclusion
This compound is a potent CDK inhibitor with a mechanism of action highly relevant to the treatment of hematological malignancies. The provided application notes and protocols offer a framework for the preclinical investigation of this compound. By utilizing these methodologies, researchers can further elucidate the therapeutic potential of this compound and contribute to the development of novel treatment strategies for patients with leukemia, lymphoma, and multiple myeloma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 for Anti-Cancer Therapeutics [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. xtalks.com [xtalks.com]
Application Notes and Protocols for Western Blot Analysis of AZD5597 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the target engagement of AZD5597, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), using Western blot analysis. The primary biomarker for target engagement is the phosphorylation status of the Retinoblastoma protein (Rb), a key downstream substrate of CDK1 and CDK2. Additionally, the expression levels of cell cycle-regulated proteins, Cyclin A2 and Cyclin B1, are monitored as secondary indicators of this compound activity.
Signaling Pathway and Point of Inhibition
This compound exerts its therapeutic effect by inhibiting the kinase activity of CDK1 and CDK2. These kinases are essential for cell cycle progression, particularly through the G1/S and G2/M transitions. A primary function of CDK1 and CDK2 is to phosphorylate and inactivate the tumor suppressor protein Rb. Phosphorylated Rb releases the E2F transcription factor, allowing for the expression of genes necessary for DNA replication and cell cycle progression. By inhibiting CDK1/2, this compound prevents Rb phosphorylation, leading to cell cycle arrest and inhibition of tumor growth.
Caption: Simplified signaling pathway of this compound action.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study. Cell lines with a known dependency on CDK1/2 and wild-type Rb are recommended. Examples include LoVo (colorectal adenocarcinoma), HT29 (colorectal adenocarcinoma), and MCF-7 (breast adenocarcinoma).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10 µM). The IC50 for this compound in LoVo cells is approximately 0.039 µM and can be used as a reference point.[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
As a positive control, treat a set of cells with a known CDK1/2 inhibitor, such as Roscovitine (e.g., 20-50 µM), which has been shown to inhibit Rb phosphorylation.[2][3][4]
-
Incubate the cells for a predetermined time, typically 24 hours, to allow for sufficient target engagement and downstream effects.
-
Cell Lysis and Protein Quantification
-
Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. (See Table 2 for recommended antibodies and dilutions).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze multiple proteins on the same membrane, the membrane can be stripped using a mild stripping buffer and then re-probed with another primary antibody (e.g., for total Rb or a loading control like GAPDH or β-actin).
Experimental Workflow
Caption: Western blot workflow for this compound target engagement.
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and structured format to facilitate comparison between different treatment conditions. Densitometry analysis of the protein bands should be performed using appropriate software. The intensity of the phosphorylated protein should be normalized to the total protein, and then all values should be normalized to the vehicle control.
Table 1: Quantitative Analysis of this compound Target Engagement
| Treatment | Concentration (µM) | p-Rb (Ser780) / Total Rb (Normalized to Vehicle) | p-Rb (Ser807/811) / Total Rb (Normalized to Vehicle) | Cyclin A2 / Loading Control (Normalized to Vehicle) | Cyclin B1 / Loading Control (Normalized to Vehicle) |
| Vehicle (DMSO) | - | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 0.01 | ||||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| Roscovitine | 20 |
Note: The table should be populated with the mean values and standard deviations from at least three independent experiments.
Recommended Antibodies and Reagents
Table 2: List of Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Phospho-Site | Recommended Dilution | Supplier (Cat. No.) |
| Phospho-Rb | Ser780 | 1:1000 | Cell Signaling Technology (#9307)[5], OriGene (TA385136)[6] |
| Phospho-Rb | Ser807/811 | 1:1000 - 1:2000 | Cell Signaling Technology (#9308, #8516)[1][7][8], OriGene (TA380749)[9] |
| Total Rb | - | 1:1000 | Cell Signaling Technology (#9309)[10] |
| Cyclin A2 | - | 1:2000 | Cell Signaling Technology (#4656)[11] |
| Cyclin B1 | - | 1:1500 - 1:3000 | Proteintech (55004-1-AP)[12] |
| GAPDH | - | 1:5000 | (Various Suppliers) |
| β-actin | - | 1:5000 | (Various Suppliers) |
Note: Optimal antibody dilutions should be determined empirically by the end-user.
Troubleshooting
Table 3: Common Western Blotting Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. |
| Low protein expression | Increase the amount of protein loaded. | |
| Inactive antibody | Use a fresh aliquot of the antibody and ensure proper storage. | |
| Insufficient incubation times | Increase incubation times for primary and/or secondary antibodies. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA for phospho-antibodies). |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; perform a BLAST search of the immunogen sequence. |
| Protein degradation | Ensure protease and phosphatase inhibitors are always present in the lysis buffer. |
References
- 1. biocompare.com [biocompare.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Cyclin-dependent kinase inhibitor CYC202 (R-roscovitine) inhibits retinoblastoma protein phosphorylation, causes loss of Cyclin D1, and activates the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-Rb (Ser780) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. origene.com [origene.com]
- 7. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-Rb (Ser807/811) (D20B12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. origene.com [origene.com]
- 10. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin A2 (BF683) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Cyclin B1 antibody (55004-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for Cell Viability Assays with AZD5597 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent, intravenously administered small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), demonstrating significant anti-proliferative effects in various cancer cell lines.[1][2] As a multi-CDK inhibitor, this compound primarily targets CDK1, CDK2, and CDK9, key regulators of cell cycle progression and transcription.[1] Inhibition of these kinases disrupts the normal cell cycle, leading to cell cycle arrest and a reduction in tumor cell proliferation. These application notes provide detailed protocols for assessing the effects of this compound on cell viability using common laboratory assays and present available data on its activity.
Mechanism of Action: Targeting the Cell Cycle Engine
The eukaryotic cell cycle is a tightly regulated process orchestrated by the sequential activation and inactivation of CDKs. This compound exerts its anti-cancer effects by inhibiting the catalytic activity of CDK1, CDK2, and CDK9, which play crucial roles at different stages of the cell cycle and in gene transcription.
-
CDK2: In complex with Cyclin E, CDK2 is essential for the transition from the G1 (first gap) phase to the S (synthesis) phase, where DNA replication occurs. Inhibition of CDK2 by this compound prevents the phosphorylation of key substrates, leading to a G1 phase arrest.
-
CDK1: As a partner with Cyclin B, CDK1 is the primary driver of the G2 (second gap) to M (mitosis) phase transition. By inhibiting CDK1, this compound can cause cells to arrest in the G2 phase, preventing them from entering mitosis.
-
CDK9: In association with Cyclin T, CDK9 is a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the elongation of transcription of many genes, including those involved in cell survival. Inhibition of CDK9 by this compound can lead to the downregulation of anti-apoptotic proteins and contribute to cell death.
The simultaneous inhibition of these three CDKs results in a multi-pronged attack on the cell cycle and transcriptional machinery of cancer cells, leading to potent anti-proliferative activity.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the available quantitative data on the inhibitory and anti-proliferative activity of this compound.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Target | IC50 (nM) |
| CDK1 | 2 |
| CDK2 | 2 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Exposure Time (h) |
| LoVo | Colon Carcinoma | BrdU incorporation | 0.039 | 48 |
Note: Data on the anti-proliferative activity of this compound in a wider range of cancer cell lines using standardized viability assays such as MTT or CellTiter-Glo is limited in publicly available literature. The BrdU (Bromodeoxyuridine) incorporation assay is a measure of DNA synthesis and thus cell proliferation.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the cell cycle.
Experimental Workflow: MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Experimental Workflow: CellTiter-Glo® Luminescent Cell Viability Assay
Caption: Workflow for the CellTiter-Glo® assay.
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. The final concentration range should be chosen based on expected potency (e.g., 0.001 to 10 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well sterile microplates (to prevent well-to-well crosstalk)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Orbital plate shaker
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the appropriate volume of CellTiter-Glo® Buffer into the amber bottle containing the CellTiter-Glo® Substrate to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.
-
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to measure background luminescence.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control.
-
Add the desired volume of the diluted this compound or vehicle to the wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
After the treatment incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula: % Cell Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells) * 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
References
Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis with AZD5597
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent small molecule inhibitor targeting Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 2 nM for both kinases.[1][2][3] CDKs are pivotal regulators of cell cycle progression, and their dysregulation is a common feature in many cancers.[1][4] CDK2, in complex with Cyclin E, governs the transition from the G1 to the S phase, while the CDK1/Cyclin B complex is essential for the G2 to M phase transition.[5][6] By inhibiting both CDK1 and CDK2, this compound is expected to induce cell cycle arrest at both the G1/S and G2/M checkpoints, leading to an accumulation of cells in the G1 and G2/M phases and a reduction in the S phase population. This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium (B1200493) iodide (PI) staining.
Data Presentation
The following tables summarize representative quantitative data on the effects of a dual CDK1/2 inhibitor on the cell cycle distribution in a cancer cell line. This data illustrates the expected outcome of treating cells with a compound like this compound.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 for CDK1 (enzymatic assay) | 2 nM | N/A | [1][2] |
| IC50 for CDK2 (enzymatic assay) | 2 nM | N/A | [1][2] |
| IC50 for BrdU incorporation (48h treatment) | 39 nM (0.039 µM) | LoVo | [2][3] |
Table 2: Representative Cell Cycle Distribution Analysis by Flow Cytometry After Treatment with a Dual CDK1/2 Inhibitor
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45.2 | 35.8 | 19.0 |
| Dual CDK1/2 Inhibitor (Low Conc.) | 60.5 | 20.3 | 19.2 |
| Dual CDK1/2 Inhibitor (High Conc.) | 20.1 | 10.5 | 69.4 |
Note: The data in Table 2 is representative of the effects of dual CDK1/2 inhibitors and is intended to illustrate the expected trend. Actual percentages will vary depending on the cell line, this compound concentration, and treatment duration.[4][7]
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits CDK1/2, leading to G1 and G2/M cell cycle arrest.
References
- 1. Discovery and evaluation of dual CDK1 and CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Synchronization Techniques to Study the Action of CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical and biological profile of dual Cdk1 and Cdk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
AZD5597: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent, intravenously administered inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity in preclinical cancer models.[1][2] This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound, designed to assist researchers in assessing its therapeutic potential. The protocols outlined below are based on established methodologies for evaluating CDK inhibitors.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting key regulators of the cell cycle and transcription. It is a potent inhibitor of CDK1, CDK2, and CDK9.[2]
-
CDK1 and CDK2 are crucial for cell cycle progression, particularly at the G1/S and G2/M transitions. Inhibition of these kinases by this compound leads to cell cycle arrest and prevents tumor cell proliferation.
-
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. It phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation. By inhibiting CDK9, this compound can suppress the transcription of anti-apoptotic proteins and other factors essential for tumor cell survival.
Data Presentation
In Vitro Efficacy
| Target/Cell Line | Assay Type | Endpoint | This compound Activity |
| CDK1 | Kinase Assay | IC50 | 2 nM[1][3] |
| CDK2 | Kinase Assay | IC50 | 2 nM[1][3] |
| LoVo (Colon Cancer) | Cell Proliferation (BrdU) | IC50 | 0.039 µM[1][3] |
In Vivo Efficacy
| Tumor Model | Animal Model | Treatment | Endpoint | Result |
| Colon Adenocarcinoma | Nude Mouse Xenograft | 15 mg/kg, intraperitoneal injection | Tumor Volume Reduction | 55% reduction in tumor volume[1] |
Signaling Pathway Diagrams
Experimental Protocols
In Vitro Cell Proliferation Assay (BrdU Incorporation)
This protocol describes a method to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., LoVo)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
BrdU Labeling Reagent (10 mM)
-
FixDenat solution
-
Anti-BrdU-POD antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
BrdU Labeling:
-
Add 10 µL of BrdU labeling reagent to each well (final concentration 100 µM).
-
Incubate for 2-4 hours at 37°C, 5% CO₂.
-
-
Cell Fixation and DNA Denaturation:
-
Remove the labeling medium.
-
Add 200 µL of FixDenat solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the FixDenat solution.
-
Add 100 µL of anti-BrdU-POD antibody solution to each well.
-
Incubate for 90 minutes at room temperature.
-
Wash the wells three times with PBS.
-
-
Substrate Reaction and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old
-
Cancer cell line of interest (e.g., human colon adenocarcinoma cells)
-
Matrigel (optional)
-
Sterile PBS
-
This compound formulation for injection
-
Vehicle control
-
Calipers
-
Animal balance
Protocol:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS, optionally mixed with Matrigel at a 1:1 ratio, to a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the this compound formulation and vehicle control.
-
Administer this compound (e.g., 15 mg/kg) and vehicle control via the desired route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percentage of tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
References
Application Notes and Protocols: Immunohistochemistry for AZD5597 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent, small-molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), primarily CDK1, CDK2, and CDK9.[1] These kinases are critical regulators of cell cycle progression and transcription.[1][2] Inhibition of these CDKs by this compound leads to cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent.[3]
Immunohistochemistry (IHC) is an essential tool for evaluating the pharmacodynamic (PD) effects of CDK inhibitors like this compound in preclinical and clinical tumor samples. By detecting changes in the expression and phosphorylation status of key cell cycle and apoptosis-related proteins, IHC can provide valuable insights into the mechanism of action and anti-tumor activity of the drug.
These application notes provide detailed protocols for the IHC analysis of key biomarkers in tumors treated with this compound. The included markers—Phospho-Retinoblastoma (p-Rb), Ki-67, Cyclin D1, Phospho-CDK1 (p-CDK1), and Phospho-CDK2 (p-CDK2)—are central to the CDK-mediated cell cycle pathway and are expected to be modulated by this compound treatment.
Mechanism of Action and Relevant Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the kinase activity of CDK1, CDK2, and CDK9.
-
CDK1/Cyclin B: This complex is essential for the G2/M transition. Inhibition of CDK1 leads to G2/M cell cycle arrest.
-
CDK2/Cyclin E & CDK2/Cyclin A: These complexes are crucial for the G1/S transition and S-phase progression. Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, preventing the transcription of genes required for DNA replication and cell cycle progression, leading to G1 arrest.[4]
-
CDK9/Cyclin T: This complex, also known as positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II, a key step in transcriptional elongation. Inhibition of CDK9 leads to a global decrease in transcription, particularly of short-lived mRNAs encoding anti-apoptotic proteins like Mcl-1.[2][5]
The following diagram illustrates the CDK signaling pathway and the points of intervention by this compound.
Caption: this compound inhibits CDK1, CDK2, and CDK9, leading to cell cycle arrest and inhibition of transcription.
Experimental Protocols
The following is a generalized IHC protocol for paraffin-embedded tissues. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be required for specific antibodies and tissue types.
I. Tissue Preparation
-
Fixation: Immediately fix freshly excised tumor tissue in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear in xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Baking: Bake the slides at 60°C for at least 1 hour to ensure tissue adherence.
II. Immunohistochemical Staining Workflow
Caption: Standard workflow for immunohistochemical staining of paraffin-embedded tissues.
III. Detailed Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through two changes of 100% ethanol for 3 minutes each, followed by two changes of 95% ethanol for 3 minutes each, and one change of 70% ethanol for 3 minutes.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER): For most cell cycle markers, HIER is recommended. Immerse slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heat to 95-100°C for 20-30 minutes. Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Enzymatic Retrieval: For certain antigens, treatment with an enzyme like Proteinase K or Trypsin may be necessary. Follow the manufacturer's instructions for optimal concentration and incubation time.
-
-
Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
Incubate with a protein block (e.g., 5% normal goat serum or a commercial blocking solution) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in antibody diluent.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection System:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate with a biotinylated secondary antibody or a polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer (3 changes for 5 minutes each).
-
If using a biotin-based system, incubate with streptavidin-HRP for 30 minutes at room temperature, followed by washing.
-
-
Chromogen Development:
-
Incubate sections with a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution until the desired brown staining intensity is reached (typically 2-10 minutes).
-
Rinse thoroughly with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes to visualize cell nuclei.
-
"Blue" the sections in running tap water or a bluing reagent.
-
Dehydrate through graded ethanol solutions and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Recommended Antibodies and Expected Staining Patterns
| Biomarker | Recommended Clone | Subcellular Localization | Expected Change with this compound |
| p-Rb (Ser807/811) | D20B12 | Nuclear | Decrease |
| Ki-67 | MIB-1 | Nuclear | Decrease |
| Cyclin D1 | EPR2241 | Nuclear | No direct change expected |
| p-CDK1 (Thr161) | Polyclonal | Nuclear | Decrease |
| p-CDK2 (Thr160) | Polyclonal | Nuclear | Decrease |
Data Presentation and Interpretation
Quantitative analysis of IHC staining is crucial for an objective assessment of drug efficacy. This is typically achieved by scoring the percentage of positive tumor cells and the intensity of staining.
Scoring Methodology
-
Percentage of Positive Cells: Count the number of positively stained tumor cells in at least five high-power fields (HPF) and express it as a percentage of the total number of tumor cells counted (minimum of 500 cells).
-
Staining Intensity: Score the intensity of staining as follows:
-
0 = No staining
-
1+ = Weak staining
-
2+ = Moderate staining
-
3+ = Strong staining
-
-
H-Score (Histoscore): A semi-quantitative score that combines both the percentage of positive cells and staining intensity. It is calculated using the following formula:
-
H-Score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)]
-
The H-Score ranges from 0 to 300.
-
Quantitative Data from Preclinical Studies with Similar CDK Inhibitors
While specific quantitative IHC data for this compound-treated tumors is not extensively available in the public domain, data from preclinical studies of other potent CDK inhibitors like dinaciclib (B612106) (inhibits CDK1, CDK2, CDK5, CDK9) and SNS-032 (inhibits CDK2, CDK7, CDK9) provide a strong indication of the expected pharmacodynamic effects.
Table 1: IHC Analysis of Cell Proliferation Marker in Xenograft Tumors Treated with a CDK Inhibitor
| Treatment Group | Biomarker | % Positive Cells (Mean ± SD) | H-Score (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | Ki-67 | 85 ± 8 | 240 ± 25 | - |
| CDK Inhibitor | Ki-67 | 25 ± 6 | 70 ± 15 | ⬇️ 3.4-fold |
Note: The data presented in this table is representative of the expected outcome based on studies with similar CDK inhibitors and should be empirically confirmed for this compound. A study on the CDK7/9 inhibitor SNS-032 in diffuse large B-cell lymphoma xenografts demonstrated a significant reduction in Ki-67 staining following treatment.[5] Similarly, treatment of lymphoma xenografts with the CDK1/2/5/9 inhibitor dinaciclib also resulted in a lower expression of Ki-67.[3]
Table 2: IHC Analysis of Cell Cycle Regulatory Proteins in Xenograft Tumors Treated with a CDK Inhibitor
| Treatment Group | Biomarker | % Positive Cells (Mean ± SD) | H-Score (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | p-Rb (Ser807/811) | 70 ± 10 | 190 ± 30 | - |
| CDK Inhibitor | p-Rb (Ser807/811) | 15 ± 5 | 40 ± 10 | ⬇️ 4.75-fold |
| Vehicle Control | p-CDK1 (Thr161) | 65 ± 9 | 180 ± 28 | - |
| CDK Inhibitor | p-CDK1 (Thr161) | 20 ± 7 | 55 ± 18 | ⬇️ 3.3-fold |
Note: The data presented in this table is representative of the expected outcome based on studies with similar CDK inhibitors and should be empirically confirmed for this compound. Preclinical studies with dinaciclib have shown a time-dependent loss of Rb phosphorylation.[6]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not working | Use a positive control tissue to validate the antibody. Increase antibody concentration or incubation time. |
| Inadequate antigen retrieval | Optimize antigen retrieval method (buffer pH, heating time). | |
| Inactive chromogen | Prepare fresh DAB solution. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent. |
| Endogenous peroxidase activity | Ensure adequate incubation with hydrogen peroxide. | |
| Too high primary antibody concentration | Titrate the primary antibody to a lower concentration. | |
| Overstaining | Primary antibody concentration too high | Reduce primary antibody concentration or incubation time. |
| Incubation time with chromogen too long | Reduce DAB incubation time and monitor under a microscope. |
Conclusion
Immunohistochemistry is a powerful technique to assess the in-situ pharmacodynamic effects of this compound in tumor tissues. By carefully selecting and validating antibodies against key biomarkers in the CDK signaling pathway, researchers can gain valuable insights into the drug's mechanism of action, confirm target engagement, and evaluate anti-proliferative efficacy. The protocols and guidelines presented here provide a framework for the successful implementation of IHC in preclinical and clinical studies involving this compound.
References
- 1. A cyclin-dependent kinase inhibitor, dinaciclib in preclinical treatment models of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SNS-032 attenuates liver fibrosis by anti-active hepatic stellate cells via inhibition of cyclin dependent kinase 9 [frontiersin.org]
- 3. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cyclin-dependent kinase inhibitor, dinaciclib in preclinical treatment models of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AZD5597 in Combination with Other Anticancer Agents
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AZD5597 is a potent, intravenously administered, small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), with high affinity for CDK1, CDK2, and CDK9. These kinases are critical regulators of cell cycle progression and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While this compound has shown promise as a monotherapy in preclinical models, its true potential may be realized in combination with other anticancer agents. This document provides an overview of potential combination strategies for this compound, based on its mechanism of action and preclinical data from other CDK1, CDK2, and CDK9 inhibitors. Detailed protocols for evaluating these combinations in a research setting are also provided.
Rationale for Combination Therapies
The inhibition of CDK1 and CDK2 by this compound is expected to induce cell cycle arrest, primarily at the G1/S and G2/M transitions. Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins, such as Mcl-1. These mechanisms provide a strong rationale for combining this compound with agents that have complementary modes of action, potentially leading to synergistic antitumor effects and overcoming mechanisms of drug resistance.
Potential Combination Strategies
Based on the known functions of CDK1, CDK2, and CDK9, several classes of anticancer agents are logical partners for combination with this compound.
Combination with BCL-2 Inhibitors (e.g., Venetoclax)
Rationale: Many hematological malignancies are dependent on the BCL-2 family of anti-apoptotic proteins for survival. While venetoclax (B612062) targets BCL-2, resistance can emerge through the upregulation of other anti-apoptotic proteins, notably Mcl-1. By inhibiting CDK9, this compound can suppress the transcription of MCL1, thereby depleting Mcl-1 protein levels. This dual targeting of BCL-2 and Mcl-1 is a well-documented synergistic strategy in preclinical models of acute myeloid leukemia (AML) and other hematologic cancers.[1][2][3]
Proposed Mechanism of Synergy:
Caption: this compound and Venetoclax synergistic pathway.
Combination with Platinum-Based Chemotherapy (e.g., Cisplatin)
Rationale: Platinum-based agents like cisplatin (B142131) induce DNA damage, leading to cell cycle arrest and apoptosis. Preclinical studies with other pan-CDK inhibitors, such as dinaciclib (B612106) (which also inhibits CDK1, 2, 5, and 9), have demonstrated potent synergy with cisplatin in models of ovarian and testicular cancer.[4][5] By inhibiting CDK1 and CDK2, this compound can prevent cells from arresting in response to DNA damage, forcing them into a catastrophic mitotic event and subsequent apoptosis. Furthermore, CDK inhibition can potentiate the effects of chemotherapy by downregulating DNA repair pathways.
Proposed Experimental Workflow:
Caption: Workflow for evaluating this compound and Cisplatin.
Combination with PARP Inhibitors (e.g., Olaparib)
Rationale: Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in homologous recombination (HR) DNA repair, such as those with BRCA mutations. CDK1 has been shown to be essential for the proper function of BRCA1 and the formation of BRCA1 foci at sites of DNA damage.[6] Inhibition of CDK1 by this compound could therefore phenocopy a BRCA-deficient state, sensitizing BRCA-proficient tumors to PARP inhibitors. This concept, known as "synthetic lethality," provides a strong rationale for this combination in a broader range of solid tumors. Preclinical studies have shown that combining PARP inhibitors with CDK4/6 inhibitors, which also impact the cell cycle, can lead to synergistic growth inhibition.[7][8]
Quantitative Data Summary
The following tables present hypothetical data based on expected outcomes from preclinical studies with CDK1/2/9 inhibitors. These are for illustrative purposes to guide experimental design and data interpretation.
Table 1: In Vitro Synergistic Effects of this compound and Venetoclax in AML Cell Lines
| Cell Line | This compound IC50 (nM) | Venetoclax IC50 (nM) | Combination Index (CI)a |
| MV4-11 | 15 | 10 | 0.4 |
| MOLM-13 | 25 | 8 | 0.3 |
| OCI-AML3 | 30 | >1000 | 0.5 |
| THP-1 | 45 | >1000 | 0.6 |
| a CI < 1 indicates synergy. Data is hypothetical. |
Table 2: In Vivo Tumor Growth Inhibition with this compound and Cisplatin in an Ovarian Cancer Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 20 mg/kg, i.v., weekly | 45 |
| Cisplatin | 5 mg/kg, i.p., weekly | 50 |
| This compound + Cisplatin | 20 mg/kg + 5 mg/kg | 95 |
| Data is hypothetical. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the synergistic anti-proliferative effect of this compound in combination with another anticancer agent.
Materials:
-
Cancer cell lines of interest (e.g., AML, ovarian, prostate)
-
Complete cell culture medium
-
96-well clear bottom plates
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., Venetoclax, Cisplatin, Olaparib; stock solution in appropriate solvent)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader capable of luminescence detection
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Seed cells in a 96-well plate at a density determined to be in the exponential growth phase after 72-96 hours.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Prepare serial dilutions of this compound and the combination agent in complete medium.
-
Treat cells with a matrix of concentrations of both drugs, including single-agent controls and a vehicle control. A constant ratio or non-constant ratio design can be used.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Analyze the dose-response data using CompuSyn software to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the molecular mechanism of synergy by observing changes in protein expression and phosphorylation.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and combination agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-Rb, anti-Mcl-1, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound, the combination agent, or the combination at predetermined effective concentrations for a specified time (e.g., 24, 48 hours).
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Visualize the protein bands using an imaging system.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound in combination with another anticancer agent.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line for xenograft implantation
-
Matrigel (optional)
-
This compound formulation for intravenous injection
-
Combination agent formulation for appropriate route of administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Administer the treatments according to a predetermined schedule and dose.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the mice for any signs of toxicity.
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
-
Analyze the data to determine tumor growth inhibition and assess any survival benefit.
Conclusion
The potent inhibitory activity of this compound against CDK1, CDK2, and CDK9 provides a strong rationale for its use in combination with a variety of anticancer agents. The proposed strategies and protocols outlined in these application notes offer a framework for researchers to explore the synergistic potential of this compound in preclinical cancer models. Such studies are crucial for identifying effective combination therapies that could ultimately improve patient outcomes.
References
- 1. A novel CDK9 inhibitor increases the efficacy of venetoclax (ABT-199) in multiple models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Compromised CDK1 activity sensitizes BRCA-proficient cancers to PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Long-Term Cell Culture with AZD5597
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AZD5597, a potent inhibitor of Cyclin-Dependent Kinases (CDKs), in long-term cell culture experiments. The provided protocols and data are intended to serve as a starting point for investigating the extended effects of this compound on cancer cell lines.
Introduction
This compound is a powerful imidazole (B134444) pyrimidine (B1678525) amide that acts as a cyclin-dependent kinase (CDK) inhibitor.[1] It demonstrates high potency against multiple CDKs, including CDK1, CDK2, and CDK9, which are critical regulators of the cell cycle and transcription.[1][2] By targeting these kinases, this compound can effectively block cell cycle progression and induce anti-proliferative effects in a variety of cancer cell lines, making it a valuable tool for oncology research.[1][3] These notes offer detailed methodologies for the long-term application of this compound in in vitro settings.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of key cell cycle regulators, CDK1 and CDK2.[4] These kinases, in complex with their cyclin partners, phosphorylate a multitude of protein substrates to drive the cell through the different phases of the cell cycle. Inhibition of CDK1 and CDK2 by this compound leads to cell cycle arrest, thereby preventing tumor cell proliferation.[2]
Caption: this compound signaling pathway.
Quantitative Data
The following table summarizes the reported in vitro potency of this compound against its primary targets and its anti-proliferative activity.
| Target/Assay | IC50 Value | Cell Line | Notes |
| CDK1 | 2 nM | N/A | Biochemical assay.[3][4] |
| CDK2 | 2 nM | N/A | Biochemical assay.[3][4] |
| BrdU Incorporation | 0.039 µM | LoVo | Measures inhibition of cell proliferation.[3][4] |
Experimental Protocols
General Guidelines for Long-Term Culture
Long-term treatment of cells with any compound requires careful consideration to maintain consistent exposure and cell health. For this compound, it is recommended to completely replace the culture medium with freshly prepared medium containing the desired concentration of the inhibitor every 2 to 3 days.[5] This ensures that the compound concentration remains stable and that the cells are in a nutrient-rich environment.
Protocol 1: Long-Term Inhibition of Cell Proliferation
This protocol is designed to assess the long-term effects of this compound on the proliferation of an adherent cancer cell line.
Materials:
-
Selected cancer cell line (e.g., LoVo, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Multi-well plates (e.g., 6-well or 12-well)
-
Sterile, filter-tipped pipette tips
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into multi-well plates at a low density to allow for long-term growth. The optimal seeding density should be determined empirically for each cell line.
-
-
This compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. It is recommended to test a range of concentrations around the known IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Allow the cells to adhere for 24 hours after seeding.
-
Aspirate the medium and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
-
Long-Term Maintenance:
-
Every 2-3 days, aspirate the medium from all wells.
-
Replace it with fresh medium containing the corresponding concentration of this compound or vehicle.
-
Monitor the cells daily for changes in morphology and confluency.
-
-
Assessing Proliferation:
-
At predetermined time points (e.g., day 3, 6, 9, 12), harvest the cells from a subset of the wells.
-
Perform cell counts to determine the number of viable cells in each treatment group.
-
Alternatively, use a proliferation assay such as MTT, SRB, or a BrdU incorporation assay to assess the anti-proliferative effects.
-
Caption: Long-term cell proliferation workflow.
Storage and Handling of this compound
-
Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. It is not recommended to store diluted solutions for extended periods.
Troubleshooting
-
Cell Detachment or Death: If significant cell death is observed even at low concentrations, consider using a lower seeding density or a more nutrient-rich medium. Ensure the DMSO concentration in the final culture medium is not exceeding a non-toxic level (typically <0.5%).
-
Loss of Compound Activity: If the inhibitory effect of this compound appears to diminish over time, ensure that the medium is being changed regularly with freshly prepared compound. The stability of this compound in culture medium at 37°C for extended periods should be considered, and more frequent media changes may be necessary.
-
Resistant Clones: In very long-term cultures, there is a possibility of selecting for a subpopulation of cells that are resistant to this compound.[5] This can be monitored by regularly assessing the cell population's response to the drug.
References
Application Notes and Protocols: Measuring AZD5597 Efficacy in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly utilized in cancer research and drug discovery to better mimic the complex in vivo tumor microenvironment compared to traditional 2D monolayers.[1] These models can replicate crucial aspects of solid tumors, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions, which influence therapeutic responses.[1][2] AZD5597 is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting CDK1 and CDK2 with high affinity.[3][4] These kinases are critical regulators of cell cycle progression, and their inhibition is a key strategy in cancer therapy.[5] This document provides detailed protocols for evaluating the efficacy of this compound in 3D tumor spheroid models, focusing on methods to assess cell viability, apoptosis, and the modulation of downstream signaling pathways.
This compound Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting CDK1 and CDK2.[3] This dual inhibition disrupts the normal progression of the cell cycle, primarily leading to cell cycle arrest and subsequent apoptosis in cancer cells. The signaling cascade affected by this compound is a cornerstone of cell proliferation, making it a target for anti-cancer therapies.[6][7]
Experimental Workflow
A systematic approach is crucial for accurately assessing the efficacy of this compound in 3D spheroid models. The following workflow outlines the key stages of the experimental process, from spheroid formation to data analysis.
Protocols
Spheroid Formation and Culture
This protocol describes the generation of uniform tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well round-bottom ultra-low attachment microplates
-
Hemocytometer or automated cell counter
Protocol:
-
Culture cells in standard 2D flasks to 80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well, requires optimization for each cell line).
-
Seed the cell suspension into a 96-well ULA plate (100 µL/well).
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using a brightfield microscope.
This compound Treatment
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Formed spheroids in 96-well ULA plates
Protocol:
-
Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Carefully remove 50 µL of medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 48, 72, or 96 hours).
Cell Viability Assessment (CellTiter-Glo® 3D Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.[8][9][10]
Materials:
-
CellTiter-Glo® 3D Reagent (Promega)
-
Treated spheroids in 96-well ULA plates
-
Luminometer
Protocol:
-
Equilibrate the CellTiter-Glo® 3D Reagent and the spheroid plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
Apoptosis Assessment (Caspase-Glo® 3/7 3D Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11][12]
Materials:
-
Caspase-Glo® 3/7 3D Reagent (Promega)
-
Treated spheroids in 96-well ULA plates
-
Luminometer
Protocol:
-
Equilibrate the Caspase-Glo® 3/7 3D Reagent and the spheroid plate to room temperature for 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents by gently shaking the plate on an orbital shaker for 1 minute.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
Immunofluorescence Staining of Spheroids
This protocol allows for the visualization of protein expression and localization within the 3D spheroid structure.[13][14]
Materials:
-
Treated spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA, 0.1% Tween-20 in PBS)
-
Primary antibodies (e.g., anti-Ki67 for proliferation, anti-cleaved Caspase-3 for apoptosis)
-
Fluorescently-labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Microscope slides and coverslips
Protocol:
-
Carefully collect spheroids and wash twice with PBS.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 30 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1-2 hours at room temperature.
-
Incubate with primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with fluorescently-labeled secondary antibody diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Counterstain nuclei with DAPI for 15 minutes.
-
Wash twice with PBS.
-
Mount the spheroids on a microscope slide using mounting medium and cover with a coverslip.
-
Image using a confocal or fluorescence microscope.
Western Blot Analysis of Spheroids
This technique is used to quantify changes in protein expression levels in response to this compound treatment.[15][16][17]
Materials:
-
Treated spheroids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb, anti-Cyclin E, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Collect spheroids (pool multiple spheroids per condition) and wash with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound in 3D Spheroid Models
| Cell Line | Spheroid Size (µm) | Treatment Duration (h) | Viability Assay IC50 (µM) | Apoptosis Assay EC50 (µM) |
| HCT116 | ~400 | 72 | [Insert Value] | [Insert Value] |
| MCF-7 | ~500 | 72 | [Insert Value] | [Insert Value] |
| A549 | ~450 | 72 | [Insert Value] | [Insert Value] |
Table 2: Quantification of Immunofluorescence Staining
| Treatment Group | % Ki67 Positive Cells (Mean ± SD) | % Cleaved Caspase-3 Positive Cells (Mean ± SD) |
| Vehicle Control | [Insert Value] | [Insert Value] |
| This compound (Low Conc.) | [Insert Value] | [Insert Value] |
| This compound (High Conc.) | [Insert Value] | [Insert Value] |
Table 3: Relative Protein Expression from Western Blot Analysis
| Treatment Group | p-Rb / Total Rb (Fold Change) | Cleaved PARP / Total PARP (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (Low Conc.) | [Insert Value] | [Insert Value] |
| This compound (High Conc.) | [Insert Value] | [Insert Value] |
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the efficacy of the CDK inhibitor this compound in 3D tumor spheroid models. By employing a combination of viability assays, apoptosis detection, and mechanistic studies such as immunofluorescence and Western blotting, researchers can gain valuable insights into the therapeutic potential of this compound in a more physiologically relevant context. The use of structured data presentation will facilitate the clear and concise communication of findings.
References
- 1. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 2. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.sg]
- 9. biocompare.com [biocompare.com]
- 10. Promega CellTiter-Glo 3D Cell Viability Assay 10 mL | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 11. eastport.cz [eastport.cz]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 14. content.protocols.io [content.protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: AZD5597 Off-Target Effects in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of AZD5597 in cancer cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), with high affinity for CDK1 and CDK2.[1][2] It also shows inhibitory activity against CDK9. By inhibiting these CDKs, this compound primarily blocks cell cycle progression, leading to anti-proliferative effects in cancer cells.[1]
Q2: Are there any known specific off-target effects of this compound?
Currently, publicly available literature does not specify particular off-target kinases for this compound. However, like many kinase inhibitors, it is possible that this compound may have off-target activities. Generally, CDK inhibitors can have off-target effects that lead to toxicities.[3] It is reported that this compound has large margins against the inhibition of CYP isoforms and the hERG ion channel, suggesting a favorable early safety profile in these areas.[2]
Q3: What are common off-target effects observed with other CDK inhibitors that could be relevant for this compound?
Other CDK inhibitors, particularly those targeting CDK4/6, have been associated with a range of side effects in clinical trials, which may be linked to off-target activities. These include:
-
Hematological Toxicities: Neutropenia and leukopenia are the most common dose-limiting toxicities.[4][5]
-
Gastrointestinal Issues: Diarrhea, nausea, and vomiting are frequently observed.[4][6]
-
Fatigue [4]
-
Alopecia (Hair Loss) [4]
While this compound targets different CDKs, researchers should be aware of these potential off-target liabilities observed within the broader class of CDK inhibitors.
Q4: How can I determine if the observed effects in my cancer cell line are due to off-target activities of this compound?
Distinguishing between on-target and off-target effects is crucial. Here are several strategies:
-
Use a Structurally Unrelated CDK1/2/9 Inhibitor: Comparing the phenotype induced by this compound with that of another CDK1/2/9 inhibitor with a different chemical scaffold can be informative. If both compounds produce the same biological effect at concentrations that cause similar inhibition of the target CDKs, the effect is more likely to be on-target.
-
Rescue Experiments: Attempt to rescue the observed phenotype by expressing a drug-resistant mutant of the target CDK or by activating downstream signaling pathways.
-
Knockdown/Knockout of On-Target Genes: Use siRNA, shRNA, or CRISPR/Cas9 to deplete CDK1, CDK2, or CDK9. If the cellular phenotype of gene knockdown is similar to that of this compound treatment, it supports an on-target mechanism.
-
Kinome Profiling: A comprehensive kinome scan can identify other kinases that are inhibited by this compound at relevant concentrations.
Troubleshooting Guides
Scenario 1: Unexpectedly high cytotoxicity observed at low concentrations of this compound.
-
Possible Cause: This could be due to potent on-target effects in a particularly sensitive cell line, or it could indicate off-target cytotoxic effects.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Verify that the concentrations of this compound being used are consistent with its known IC50 values for CDK1 and CDK2 (in the low nanomolar range).[1]
-
Perform a Cell Viability vs. Proliferation Assay: Use assays like MTT or WST-1 to measure metabolic activity (viability) and a BrdU incorporation assay to specifically measure proliferation.[1] This can help distinguish between cytostatic (on-target) and cytotoxic (potentially off-target) effects.
-
Titrate the Dose: Perform a detailed dose-response curve to determine the precise IC50 in your cell line.
-
Investigate Apoptosis: Use assays like Annexin V staining or caspase activity assays to determine if the observed cell death is due to apoptosis, which could be an on- or off-target effect.
-
Scenario 2: Observation of a phenotype that is not typically associated with cell cycle arrest (e.g., changes in cell morphology, adhesion, or migration).
-
Possible Cause: This is more likely to be an off-target effect, as the primary role of CDK1/2/9 is in cell cycle regulation.
-
Troubleshooting Steps:
-
Conduct a Kinome Scan: A broad kinase profiling assay, such as KINOMEscan®, can identify potential off-target kinases that might be responsible for the observed phenotype.[7][8]
-
Computational Analysis: Use computational tools to predict potential off-target interactions based on the chemical structure of this compound.[9]
-
Validate Potential Off-Targets: Once potential off-targets are identified, use more selective inhibitors for those kinases to see if they replicate the phenotype. Alternatively, use gene knockdown techniques (siRNA, CRISPR) to validate the involvement of the putative off-target.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK1 | 2 |
| CDK2 | 2 |
| LoVo cell proliferation (BrdU) | 39 |
Data sourced from MedchemExpress and MedKoo Biosciences.[1][2]
Table 2: Common Toxicities of CDK Inhibitors (General Class)
| Toxicity | Grade 3/4 Incidence (%) |
| Neutropenia | 50-70 |
| Leukopenia | 20-30 |
| Diarrhea | 5-15 |
| Fatigue | 5-10 |
Note: This table represents typical data for the broader class of CDK inhibitors (mainly CDK4/6 inhibitors) and may not be directly representative of this compound. It is provided for informational purposes regarding potential off-target liabilities.[5][6]
Experimental Protocols
1. Protocol: Kinase Profiling using a Competition Binding Assay (e.g., KINOMEscan®)
-
Objective: To identify the spectrum of kinases that bind to this compound.
-
Methodology:
-
A test compound (this compound) is combined with a panel of human kinases, each tagged with a DNA label.
-
An immobilized, active-site directed ligand is included in the reaction.
-
Kinases that do not bind to this compound will bind to the immobilized ligand, while kinases that interact with this compound will remain in solution.
-
After an incubation period, the unbound kinases are washed away.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
The results are typically reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the compound to the kinase.
-
2. Protocol: Cell Viability Assessment using MTT Assay
-
Objective: To determine the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. targetedonc.com [targetedonc.com]
- 4. news.cancerconnect.com [news.cancerconnect.com]
- 5. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The application and prospect of CDK4/6 inhibitors in malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. icr.ac.uk [icr.ac.uk]
Technical Support Center: AZD5597 and Potential Resistance
Disclaimer: AZD5597 is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK1, CDK2, and CDK9. As of the latest available information, specific clinical or preclinical data detailing acquired resistance mechanisms to this compound have not been extensively published. This technical support guide is therefore based on established resistance mechanisms observed for other CDK inhibitors, particularly those targeting CDK1, CDK2, and CDK9. The experimental protocols and troubleshooting advice provided are general best practices for investigating drug resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of several Cyclin-Dependent Kinases (CDKs), with high potency against CDK1, CDK2, and CDK9.[1] By inhibiting these key cell cycle and transcriptional regulators, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Q2: We are observing a gradual loss of sensitivity to this compound in our long-term cell culture experiments. What are the potential resistance mechanisms?
A2: While specific data for this compound is limited, resistance to CDK inhibitors can arise through several mechanisms. For inhibitors targeting CDK1, CDK2, and CDK9, potential mechanisms include:
-
Alterations in the Drug Target:
-
Gatekeeper Mutations: Mutations in the kinase domain of the target CDK (e.g., CDK9 L156F) can sterically hinder inhibitor binding without significantly impacting the kinase's catalytic activity.[2][3]
-
Upregulation of the Target Protein: Increased expression of CDK2 has been shown to contribute to resistance to CDK2 inhibitors.[4]
-
-
Activation of Bypass Signaling Pathways:
-
Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the effects of CDK inhibition. This can include the activation of the PI3K/AKT/mTOR pathway.
-
-
Changes in Cell Cycle Control:
-
Loss of Retinoblastoma (Rb) protein: Loss of the tumor suppressor Rb, a key substrate of CDK4/6 and indirectly affected by CDK1/2, can uncouple the cell cycle from CDK regulation.[5]
-
Upregulation of other Cyclins: Increased expression of cyclins, such as Cyclin E, which partners with CDK2, can drive resistance.[1][6]
-
-
Selection of Pre-existing Resistant Subpopulations:
Q3: How can we experimentally confirm that our cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase (typically >5-fold) in the IC50 value indicates the development of resistance. This can be measured using a cell viability assay such as the MTS or MTT assay.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment. Overly confluent or sparse cultures can lead to variable results. |
| Inhibitor Precipitation | Visually inspect the treatment media for any precipitate, especially at higher concentrations. If precipitation is observed, consider using a different solvent or adjusting the final solvent concentration. |
| Assay Interference | Some inhibitors can interfere with the chemistry of viability assays (e.g., redox reactions in MTT assays). Consider using an alternative assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo) or DNA content (e.g., CyQUANT). |
| Inconsistent Incubation Times | Ensure precise and consistent timing for drug treatment and addition of assay reagents across all plates and experiments. |
Issue 2: No significant change in phosphorylation of a key downstream target (e.g., p-Rb) after this compound treatment in suspected resistant cells.
| Potential Cause | Troubleshooting Steps |
| Loss of Target Expression | Confirm the expression of the target protein (e.g., total Rb) in your resistant cell line via Western blot. Loss of the target protein is a known resistance mechanism.[5] |
| Activation of Bypass Pathways | Investigate the activation status of alternative signaling pathways that may be compensating for CDK inhibition. Perform Western blots for key nodes in pathways such as PI3K/Akt (e.g., p-Akt) and MAPK. |
| Suboptimal Antibody | Validate your primary antibody for the phospho-protein of interest. Use a positive control (e.g., lysate from sensitive cells treated with a known activator) to ensure the antibody is working correctly. |
| Insufficient Drug Concentration | The resistant cells may require a much higher concentration of this compound to achieve target inhibition. Perform a dose-response experiment and analyze target phosphorylation at various concentrations. |
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cell Lines
Note: The following data are hypothetical and for illustrative purposes only, as specific resistance data for this compound is not publicly available.
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| Parental Line (e.g., MOLM-13) | Sensitive to this compound | 10 | 1 |
| Resistant Line 1 (e.g., MOLM-13-R1) | Acquired resistance through continuous this compound exposure | 250 | 25 |
| Resistant Line 2 (e.g., MOLM-13-R2) | Acquired resistance through continuous this compound exposure | 500 | 50 |
Table 2: Illustrative Changes in Protein Expression in this compound-Resistant Cells
Note: The following data are hypothetical and for illustrative purposes only.
| Protein | Parental Line (Relative Expression) | Resistant Line (Relative Expression) | Potential Implication |
| CDK2 | 1.0 | 3.5 | Target upregulation |
| Cyclin E1 | 1.0 | 4.2 | Bypass of CDK1/9 inhibition |
| p-Akt (Ser473) | 1.0 | 5.0 | Activation of PI3K/Akt pathway |
| Rb | 1.0 | 0.1 | Loss of key downstream target |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Determine Parental IC50: Perform a dose-response experiment with this compound on the parental cell line to establish the initial IC50 value.
-
Initial Treatment: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC50.
-
Monitoring: Closely monitor the cells. Initially, expect a significant decrease in proliferation and some cell death.
-
Dose Escalation: Once the cells have adapted and resumed a steady growth rate (this can take several weeks to months), increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat: Continue this stepwise dose escalation.
-
Isolation of Resistant Clones: Once cells are proliferating in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), you can proceed with characterization or isolate single-cell clones for a more homogenous resistant population.
-
Maintenance: Continuously culture the established resistant cell line in medium supplemented with the final concentration of this compound to maintain the resistant phenotype.
Protocol 2: Western Blot Analysis of Resistance Markers
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per well onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-CDK2, anti-Cyclin E1, anti-p-Akt, anti-Rb, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells and treat with this compound at the desired concentrations for the appropriate duration (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin.
-
For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 ml of cold PBS.
-
While vortexing gently, add 4 ml of cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Simplified CDK signaling pathways targeted by this compound.
Caption: Potential resistance mechanisms to this compound.
Caption: Workflow for generating and characterizing resistant cell lines.
References
- 1. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcsciences.com [lcsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting AZD5597 Solubility for In Vitro Success: A Technical Guide
Welcome to the AZD5597 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the effective use of this compound in in vitro settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility, to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing precipitation after dissolving this compound. What should I do?
A1: Precipitation of this compound can occur for several reasons, including solvent choice, concentration, and storage conditions. Follow these troubleshooting steps:
-
Verify the Solvent: this compound is soluble in DMSO and Methanol.[1][2] It is reported to be soluble in Ethanol and water by one supplier, but another states it is not soluble in water.[1][] Due to this conflicting information, it is recommended to first use DMSO to prepare a high-concentration stock solution.
-
Gentle Warming and Sonication: If precipitation occurs, gentle warming of the solution and/or sonication can aid in dissolution.[4] Be cautious with the temperature to avoid degradation of the compound.
-
Check Concentration: Ensure the concentration of your solution does not exceed the solubility limits of the chosen solvent. Refer to the solubility data table below.
-
pH of Aqueous Solutions: For aqueous dilutions from a DMSO stock, the pH of your buffer can influence solubility. Ensure the final pH of your cell culture medium or assay buffer is within a physiological range (typically 7.2-7.4).
-
Freshly Prepare Solutions: It is recommended to prepare working solutions fresh for each experiment to minimize the risk of precipitation over time.[4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The most consistently recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO) .[1] You can also use Methanol.[2]
Q3: My cells are showing signs of toxicity that don't seem related to the expected CDK inhibition. Could the solvent be the issue?
A3: Yes, high concentrations of solvents like DMSO can be toxic to cells. It is crucial to maintain a final DMSO concentration in your cell culture medium that is non-toxic to your specific cell line. A general guideline is to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO as your experimental samples) in your experiments to account for any solvent-related effects.
Q4: How should I store my this compound stock solution?
A4: For long-term storage (months to years), store the solid compound at -20°C.[1] Once dissolved in a solvent such as DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (weeks to months) or -80°C for longer-term storage (up to 6 months).[1][4] When stored at -20°C, it is recommended to use the solution within one month and protect it from light.[4]
Quantitative Solubility Data
For easy reference, the following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Source(s) |
| DMSO | Soluble | [1][] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [] |
| Water | Conflicting Data (Soluble/Not Soluble) | [1][] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.71 mM) | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.71 mM) | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.71 mM) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound solid powder (Molecular Weight: 437.51 g/mol )[1]
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, you would need 4.375 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of DMSO to the vial.
-
Vortex or gently agitate the vial until the solid is completely dissolved. If needed, you can gently warm the solution or use a sonicator to aid dissolution.[4]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[4]
-
Protocol 2: General In Vitro Cell-Based Assay
-
Cell Seeding:
-
Compound Treatment:
-
Thaw an aliquot of your this compound DMSO stock solution.
-
Prepare serial dilutions of the this compound stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration across all treatments (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, perform your chosen endpoint analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), proliferation assay (e.g., BrdU incorporation), or apoptosis assay.[6]
-
Visualizations
Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.
Caption: A logical workflow for troubleshooting this compound solubility issues.
Caption: A streamlined workflow for in vitro experiments using this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell based in vitro assays & molecular analyses | EPO Berlin Buch GmbH [epo-berlin.com]
Optimizing AZD5597 Concentration for Cell Culture: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AZD5597, a potent CDK1/2 inhibitor, for in vitro cell culture experiments. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] These kinases are critical regulators of cell cycle progression. By inhibiting CDK1 and CDK2, this compound can induce cell cycle arrest, leading to an anti-proliferative effect in cancer cells.[3]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. Based on published data, the IC50 for inhibiting cell proliferation in LoVo human colon carcinoma cells is 0.039 µM (39 nM).[1] A good starting point for a dose-response curve would be a range spanning from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM).
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and methanol (B129727) but not in water.[2][3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q4: How stable is this compound in cell culture medium?
A4: The stability of small molecule inhibitors in cell culture media can be influenced by factors such as temperature, pH, and media components.[4] While specific stability data for this compound in various media is not extensively published, it is good practice to replenish the media with fresh inhibitor, especially for long-term experiments (e.g., every 24-48 hours), to maintain a consistent effective concentration.
Q5: What are the expected cellular effects of this compound treatment?
A5: As a CDK1/2 inhibitor, this compound is expected to cause cell cycle arrest, primarily at the G1/S and G2/M transitions. This can be observed through cell cycle analysis by flow cytometry. Prolonged cell cycle arrest can subsequently lead to the induction of apoptosis (programmed cell death).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or weak anti-proliferative effect observed. | Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 20 µM). Ensure the IC50 value from your experiment aligns with expected ranges for CDK1/2 inhibitors. |
| Cell line resistance: The cell line may have intrinsic resistance to CDK1/2 inhibition (e.g., mutations in cell cycle regulatory proteins). | Confirm the expression of CDK1 and CDK2 in your cell line. Consider using a positive control cell line known to be sensitive to CDK1/2 inhibitors. | |
| Inhibitor instability: this compound may be degrading in the cell culture medium during long incubation periods. | For experiments longer than 24 hours, replenish the medium with fresh this compound at regular intervals (e.g., every 24 hours). | |
| High levels of cell death at low concentrations. | Off-target effects: At higher concentrations, small molecule inhibitors can have off-target effects leading to cytotoxicity.[2] | Perform a kinase selectivity screen to identify potential off-target kinases. Lower the concentration of this compound and shorten the incubation time. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.5%). Run a vehicle control (medium with the same concentration of DMSO without this compound). | |
| Precipitation of the compound in the cell culture medium. | Low solubility: this compound has low aqueous solubility. | Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the desired final concentration in the medium. Ensure thorough mixing when diluting the stock solution. If precipitation persists, consider using a formulation with solubilizing agents, though this should be carefully controlled for its own effects. |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell passage number, seeding density, or media composition can affect experimental outcomes. | Standardize your cell culture and experimental procedures. Use cells within a consistent range of passage numbers and ensure consistent seeding densities. |
| Inaccurate inhibitor concentration: Errors in preparing stock solutions or serial dilutions. | Carefully prepare and verify the concentrations of your stock and working solutions. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Target | Assay Type | IC50 | Cell Line | Notes | Reference |
| CDK1 | Kinase Assay | 2 nM | - | Potent enzymatic inhibition. | [1] |
| CDK2 | Kinase Assay | 2 nM | - | Potent enzymatic inhibition. | [1] |
| Cell Proliferation | BrdU Incorporation | 39 nM | LoVo (human colon carcinoma) | Demonstrates anti-proliferative activity in a cancer cell line. | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Proliferation Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest using a standard colorimetric proliferation assay (e.g., MTT or WST-1).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain 2X the final desired concentrations. A suggested range is from 20 µM down to 2 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Add 10 µL of MTT or WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to confluency by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Visualizations
Caption: Mechanism of action of this compound in cell cycle regulation.
Caption: A logical workflow for troubleshooting common experimental issues.
References
AZD5597 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with AZD5597.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, intravenous inhibitor of Cyclin-Dependent Kinases (CDKs). Its primary mechanism of action is the inhibition of CDK1, CDK2, and CDK9.[1][2] By inhibiting these key regulators of the cell cycle, this compound is expected to induce cell cycle arrest and inhibit proliferation in cancer cells.
Q2: What are the expected outcomes of this compound treatment in cancer cell lines?
The expected outcomes of treating cancer cell lines with this compound are primarily anti-proliferative effects.[1][2] This is typically observed as a decrease in cell viability, induction of cell cycle arrest (primarily at the G1/S and G2/M transitions), and in some cases, apoptosis.
Q3: What is the known kinase selectivity profile of this compound?
This compound is a potent inhibitor of CDK1 and CDK2.[3] The initial discovery of this compound also highlighted its large margins against the inhibition of CYP isoforms and the hERG ion channel, suggesting a favorable profile in terms of common off-target effects that can lead to cardiotoxicity or drug-drug interactions.[1][4]
Troubleshooting Unexpected Results
Issue 1: Reduced or Lack of Efficacy in Cancer Cell Lines
Potential Cause 1: Intrinsic or Acquired Resistance
-
Explanation: Cancer cells can develop resistance to CDK inhibitors through various mechanisms. This can include alterations in the drug target (e.g., mutations in CDK1, CDK2, or CDK9) that prevent this compound from binding effectively. Additionally, upregulation of bypass signaling pathways can compensate for the inhibition of CDKs.
-
Troubleshooting Steps:
-
Sequence the CDK genes: Analyze the DNA sequence of CDK1, CDK2, and CDK9 in your resistant cell lines to identify potential mutations.
-
Assess protein expression: Use Western blotting to check for changes in the expression levels of key cell cycle proteins (e.g., cyclins, other CDKs, and CDK inhibitors like p21 and p27).
-
Investigate bypass pathways: Explore the activation status of alternative pro-survival signaling pathways, such as the PI3K/Akt or MAPK pathways.
-
Potential Cause 2: Suboptimal Experimental Conditions
-
Explanation: The efficacy of this compound can be influenced by experimental parameters such as drug concentration, treatment duration, and cell density.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 value of this compound in your specific cell line to ensure you are using an appropriate concentration.
-
Optimize treatment duration: Conduct a time-course experiment to identify the optimal incubation time for observing the desired effect.
-
Standardize cell seeding density: Ensure consistent cell numbers across experiments, as high cell density can sometimes reduce the apparent efficacy of a drug.
-
Issue 2: Paradoxical Increase in Cell Proliferation or Survival
Potential Cause: Cell Line-Specific Off-Target Effects or Adaptive Responses
-
Explanation: While unexpected, some kinase inhibitors can occasionally induce paradoxical effects in certain cellular contexts. This could be due to unknown off-target effects or complex cellular feedback loops that are activated in response to CDK inhibition. For other classes of CDK inhibitors, paradoxical effects on the immune system have been noted.[5]
-
Troubleshooting Steps:
-
Validate with a secondary assay: Confirm the observation using an alternative method for measuring cell proliferation (e.g., BrdU incorporation in addition to a metabolic assay like MTT).
-
Test in a different cell line: Compare the effects of this compound in your cell line of interest with a well-characterized sensitive cell line.
-
Analyze cell cycle distribution: Use flow cytometry to determine if the unexpected proliferation is associated with a specific phase of the cell cycle.
-
Issue 3: Unexpected Toxicity in Non-Cancerous Cells or in vivo Models
Potential Cause: On-Target Effects in Proliferating Normal Tissues or Off-Target Toxicities
-
Explanation: Since CDKs are also essential for the proliferation of normal cells, particularly in tissues with high turnover rates (e.g., bone marrow, gastrointestinal tract), on-target toxicity can be a concern. While this compound has shown a good safety profile against CYP isoforms and hERG, other off-target kinase interactions could contribute to toxicity.[1][4] Side effects observed with other CDK inhibitors, such as CDK4/6 inhibitors, include neutropenia, leukopenia, and diarrhea, which are indicative of effects on hematopoietic and gastrointestinal tissues.[6][7]
-
Troubleshooting Steps:
-
Assess viability of normal cells: Test this compound on a panel of non-cancerous cell lines to determine its in vitro therapeutic window.
-
In vivo toxicity studies: In animal models, closely monitor for signs of toxicity, including weight loss, changes in behavior, and complete blood counts to assess hematological parameters.
-
Histopathological analysis: At the end of an in vivo study, perform histological analysis of major organs to identify any tissue damage.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Cell Line | Assay | IC50 (nM) |
| CDK1 | Kinase Assay | 2 |
| CDK2 | Kinase Assay | 2 |
| LoVo | BrdU Incorporation | 39 |
Data summarized from MedchemExpress and MedKoo Biosciences.[3][4]
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., LoVo) in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound intravenously at the desired dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study period.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.
Mandatory Visualizations
Caption: Simplified signaling pathway showing the points of inhibition of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. mdpi.com [mdpi.com]
- 6. Side effects of CDK4/6 inhibitors in the treatment of HR+/HER2- advanced breast cancer: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news.cancerconnect.com [news.cancerconnect.com]
AZD5597 Technical Support Center: Stability and Storage Best Practices
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of AZD5597. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Summary of Storage and Stability Data
To ensure the longevity and efficacy of this compound, please refer to the following storage recommendations for both the solid compound and prepared solutions.
This compound Storage Conditions and Stability
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | ≥ 4 years[1] | Recommended for long-term storage.[2] |
| 0 - 4°C | Days to weeks[2] | Suitable for short-term storage. Keep dry and dark.[2] | |
| Ambient | A few weeks | Stable during standard shipping.[2] | |
| In Solution | -80°C | Up to 6 months[3] | |
| -20°C | Up to 1 month[3] | Protect from light.[3] Use as soon as possible. | |
| 4°C | Up to 2 weeks | For thawed aliquots. |
Experimental Protocols
Consistent and reliable experimental outcomes are contingent on the correct preparation of this compound solutions.
Preparation of Stock and Working Solutions
Objective: To prepare this compound solutions for in vitro and in vivo experiments.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
For in vivo studies: Polyethylene glycol 300 (PEG300), Tween-80, Saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filter (0.22 µm)
Protocol for Stock Solution Preparation:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Based on the desired concentration and volume, calculate the required mass of this compound and volume of DMSO. This compound is soluble in DMSO.[]
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly to dissolve the compound completely. If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[3]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to product inactivation.[3]
-
Store the aliquoted stock solution at -20°C for up to one month or -80°C for up to six months.[3]
Protocol for In Vivo Working Solution (Example): For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[3]
-
Thaw a single-use aliquot of the DMSO stock solution.
-
To prepare a 1 mL working solution, for instance, you can follow a protocol similar to this:
-
Start with 100 µL of a 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until uniform.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
Ensure the final solution is clear and homogenous before administration.
-
As this compound is not supplied in an aseptic format, the final working solution can be sterilized by passing it through a 0.22 µm sterile filter if required for the specific experimental setup. High-temperature sterilization methods are not recommended.
Troubleshooting Guide
Encountering issues during your experiments? This guide addresses common problems related to this compound stability and handling.
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution upon storage. | The storage temperature is too high, or the solvent is evaporating. | Ensure storage at -20°C or -80°C in tightly sealed vials. Before use, warm the vial to room temperature and vortex to redissolve any precipitate. |
| Inconsistent or weaker than expected experimental results. | 1. Compound degradation due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Working solution was not freshly prepared. | 1. Review and adhere to the recommended storage conditions. 2. Always aliquot stock solutions into single-use volumes to avoid freeze-thaw damage.[3] 3. For in vivo experiments, always prepare the working solution on the day of the experiment.[3] |
| Difficulty dissolving the compound. | The concentration might be too high for the chosen solvent, or the dissolution is slow. | Gentle heating and/or sonication can facilitate dissolution.[3] Ensure you are using a recommended solvent like DMSO.[] |
| Contamination of cell cultures after treatment. | The compound solution was not sterile. | This compound is not provided as a sterile product. For cell-based assays, filter-sterilize the final working solution using a 0.22 µm syringe filter before adding it to your culture. |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound upon receipt? A1: For long-term storage, the solid powder should be stored at -20°C, where it is stable for at least four years.[1] For short-term storage of a few days to weeks, 0-4°C is acceptable.[2] The product is shipped at ambient temperature and is stable for several weeks under these conditions.[2]
Q2: Can I repeatedly freeze and thaw my stock solution? A2: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to the inactivation of the compound.[3] You should aliquot the stock solution into single-use volumes after preparation.
Q3: Is this compound light-sensitive? A3: When in solution and stored at -20°C, it is recommended to protect this compound from light.[3] When storing the solid powder, keeping it in a dark place is also a best practice.[2]
Q4: What are the known degradation pathways for this compound? A4: Specific chemical degradation pathways for this compound under various stress conditions (e.g., acid, base, oxidation) have not been detailed in the readily available literature. However, the formulated drug has been noted to show no significant decomposition upon exposure to light, plasma, or through chemical hydrolysis, indicating good overall stability.
Q5: What solvents are suitable for dissolving this compound? A5: this compound is soluble in DMSO and methanol.[1][] It is not soluble in water.[2] For in vivo experiments, a co-solvent system is typically required.
Q6: Is this product suitable for human or veterinary use? A6: No, this product is intended for research use only and is not for human or veterinary use.[2]
Visualizing Best Practices: this compound Handling Workflow
The following diagram outlines the recommended workflow for handling and storing this compound to maintain its quality and ensure experimental success.
Caption: Recommended workflow for this compound from receipt to experimental use.
References
Avoiding AZD5597 precipitation in experimental buffers
Technical Support Center: AZD5597
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC₅₀ values in the low nanomolar range for both enzymes.[1][2] These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making this compound a compound of interest in cancer research.
Q2: What are the general solubility properties of this compound?
This compound is a hydrophobic molecule with poor aqueous solubility. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[3] Direct dissolution in aqueous buffers such as Phosphate-Buffered Saline (PBS) or cell culture media is not recommended and will likely result in precipitation.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C.[3] Stock solutions prepared in DMSO can also be stored at -20°C for up to 3 months.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous experimental buffer. Why did this happen?
This is a common issue known as "crashing out." When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous buffer, the DMSO concentration is significantly lowered. The aqueous buffer cannot maintain the compound in a dissolved state, leading to its precipitation.[4]
Troubleshooting Guide: Preventing this compound Precipitation
Issue 1: Precipitation upon dilution of DMSO stock solution in aqueous buffers (e.g., PBS, cell culture media).
Cause: Rapid decrease in solvent polarity upon dilution, exceeding the solubility limit of this compound in the final aqueous buffer.
Solutions:
| Strategy | Description | Key Considerations |
| Optimize Final DMSO Concentration | Keep the final DMSO concentration in your working solution as low as possible, ideally below 0.5% (v/v), to minimize solvent effects and potential cytotoxicity. However, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[4] | High concentrations of DMSO can be toxic to cells. |
| Step-wise Dilution | Instead of a single large dilution, perform serial dilutions. First, dilute the high-concentration DMSO stock into a smaller volume of the aqueous buffer. Then, add this intermediate dilution to the final volume. This gradual change in solvent polarity can help keep the compound in solution. | Ensure thorough mixing at each step. |
| Use of Co-solvents | For in vivo or certain in vitro experiments, a co-solvent system may be necessary. A published formulation for in vivo use consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which was shown to solubilize this compound at ≥ 2.5 mg/mL.[5] | The choice of co-solvents must be compatible with the experimental system (e.g., non-toxic to cells). |
| Pre-warm the Aqueous Buffer | Adding the this compound stock solution to a pre-warmed (e.g., 37°C) aqueous buffer can sometimes improve solubility. | Do not overheat the buffer, as this can degrade buffer components or the compound. |
| Increase Mixing Efficiency | Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or swirling to ensure rapid and even dispersion. This prevents localized high concentrations of the compound that are prone to precipitation. | Vigorous shaking can sometimes induce precipitation of certain compounds. |
Issue 2: this compound precipitates out of solution over time during an experiment.
Cause: Changes in temperature, pH, or evaporation of the solvent during incubation can lead to a decrease in solubility.
Solutions:
| Strategy | Description | Key Considerations |
| Maintain Stable Temperature | Use a heated stage for microscopy or ensure that plates are not left out of the incubator for extended periods to prevent temperature fluctuations. | Temperature shifts can significantly impact the solubility of many small molecules. |
| Control pH | Ensure that the pH of your experimental buffer is stable and within the optimal range for your experiment. The stability of this compound has been reported to be good between pH 4-10.[2] | Changes in pH can alter the ionization state of a compound, affecting its solubility. |
| Prevent Evaporation | Use sealed plates or flasks, or ensure proper humidification in the incubator to minimize evaporation of the experimental medium. Evaporation can increase the concentration of all solutes, potentially exceeding the solubility limit of this compound. | This is particularly important for long-term experiments. |
| Consider Serum Proteins | For cell culture experiments, the presence of serum can aid in solubilizing hydrophobic compounds. If using serum-free media, solubility issues may be more pronounced. | The binding of the compound to serum proteins may affect its free concentration and activity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound = 437.51 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium (Example for a final concentration of 1 µM)
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)
-
Sterile conical tubes or multi-well plates
Procedure:
-
Intermediate Dilution: Prepare a 1:100 intermediate dilution of the 10 mM stock solution in pre-warmed cell culture medium. To do this, add 2 µL of the 10 mM stock solution to 198 µL of the medium. This will result in a 100 µM intermediate solution with a DMSO concentration of 1%. Mix well by gentle pipetting.
-
Final Dilution: Add the required volume of the 100 µM intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration of 1 µM. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium. The final DMSO concentration will be 0.01%.
-
Gently mix the final working solution.
-
Use the freshly prepared working solution for your experiment immediately.
Note: The final DMSO concentration should be kept consistent across all experimental conditions, including the vehicle control.
Signaling Pathway and Experimental Workflow Visualization
Caption: this compound inhibits CDK1/2 complexes, leading to cell cycle arrest, and a suggested workflow for solubility testing.
References
Technical Support Center: Understanding Cell Line-Specific Responses to AZD5597
Welcome to the technical support center for AZD5597. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the cell line-specific responses observed with the potent CDK1 and CDK2 inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 2 nM for both kinases.[1] By inhibiting CDK1 and CDK2, this compound disrupts the cell cycle, leading to anti-proliferative effects in cancer cell lines.[1]
Q2: Why do different cancer cell lines show varying sensitivity to this compound?
A2: The differential sensitivity of cancer cell lines to this compound is likely linked to their underlying molecular characteristics. As a potent CDK2 inhibitor, the sensitivity of cell lines to this compound may be influenced by their dependency on the CDK2/Cyclin E pathway for proliferation. Specifically, amplification of the CCNE1 gene, which encodes Cyclin E1, has been identified as a key factor in determining sensitivity to CDK2 inhibitors.[2][3][4] Cell lines with CCNE1 amplification are often highly dependent on CDK2 for cell cycle progression and are therefore more sensitive to its inhibition.
Q3: How can I determine if my cell line of interest is likely to be sensitive or resistant to this compound?
A3: A key indicator of potential sensitivity is the genetic status of CCNE1. Cell lines with known CCNE1 amplification are strong candidates for high sensitivity to this compound. You can determine the CCNE1 status of your cell line through genomic databases or by performing copy number variation (CNV) analysis. Additionally, assessing the baseline protein levels of Cyclin E1 and phosphorylated Rb (a downstream target of CDK2) can provide insights into the activity of the CDK2 pathway in your cell line.
Q4: What are the potential mechanisms of acquired resistance to this compound?
A4: While specific studies on acquired resistance to this compound are not yet available, research on other CDK2 inhibitors suggests potential mechanisms. These include the upregulation of CDK2 expression, which may overcome the inhibitory effect of the drug.[2][3] Another identified mechanism is the selection of pre-existing polyploid cells within a heterogeneous cancer cell population, which exhibit reduced sensitivity to CDK2 inhibition.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No significant growth inhibition observed in my cell line. | The cell line may be intrinsically resistant to CDK1/2 inhibition. | - Check the CCNE1 amplification status of your cell line. - Assess the baseline levels of Cyclin E1 and CDK2 expression. - Consider that cell lines with low dependence on the CDK2/Cyclin E pathway may be resistant. |
| Suboptimal drug concentration or treatment duration. | - Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your specific cell line. - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| High variability between replicate experiments. | Inconsistent cell seeding density or cell health. | - Ensure a consistent number of viable cells are seeded in each well. - Regularly check cell cultures for signs of stress or contamination. - Use cells within a consistent and low passage number range. |
| Drug instability or improper storage. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Store the stock solution at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles. | |
| Unexpected off-target effects observed. | High concentrations of this compound may lead to inhibition of other kinases. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments. - To confirm that the observed phenotype is due to CDK1/2 inhibition, consider rescue experiments by overexpressing CDK1 or CDK2, or use a structurally different CDK1/2 inhibitor as a control. |
Data Presentation: Cell Line-Specific Responses
A crucial step in understanding the differential effects of this compound is to determine its half-maximal inhibitory concentration (IC50) for growth in a panel of cancer cell lines. The table below provides a representative example of how to present such data.
Table 1: Representative IC50 Values for this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | CCNE1 Status | This compound IC50 (µM) | Predicted Sensitivity |
| OVCAR-3 | Ovarian Cancer | Amplified | 0.05 | Sensitive |
| SK-OV-3 | Ovarian Cancer | Normal | > 1 | Resistant |
| LoVo | Colon Cancer | Not Reported | 0.039 | Sensitive |
| HCT116 | Colon Cancer | Normal | 0.5 | Moderately Sensitive |
| MCF-7 | Breast Cancer | Normal | 0.8 | Resistant |
| MDA-MB-231 | Breast Cancer | Normal | 1.2 | Resistant |
Note: The IC50 values presented in this table are for illustrative purposes to demonstrate the concept of differential sensitivity. Researchers should determine the IC50 values for their specific cell lines of interest experimentally.
Experimental Protocols
1. Cell Viability/Growth Inhibition Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the steps to determine the IC50 value of this compound in your cell line of interest.
-
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (vehicle control)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (to ensure exponential growth throughout the experiment) and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting point is a 2-fold or 3-fold dilution series from a high concentration (e.g., 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the overnight culture medium from the cells and add the prepared drug dilutions.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
-
2. Western Blot Analysis for Target Engagement and Pathway Modulation
This protocol allows for the assessment of this compound's effect on CDK1/2 activity by measuring the phosphorylation of downstream targets.
-
Materials:
-
Cancer cell line(s)
-
6-well or 10 cm cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-Rb, anti-Cyclin E1, anti-CDK2, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) and for different time points. Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Densitometry analysis can be used to quantify the changes in protein expression and phosphorylation levels relative to the loading control. A decrease in phospho-Rb levels would indicate successful target engagement by this compound.
-
Visualizations
Signaling Pathway of this compound Action
References
Technical Support Center: Mitigating Cytotoxicity of AZD5597 in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK inhibitor AZD5597. The focus is on addressing the challenge of cytotoxicity in normal, non-cancerous cells and exploring potential strategies to mitigate these off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause cytotoxicity in normal cells?
A1: this compound is a potent small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), specifically CDK1 and CDK2, with an IC50 of 2 nM for both.[1][2][3] CDKs are essential enzymes that regulate the progression of the cell cycle. By inhibiting CDK1 and CDK2, this compound effectively halts the cell cycle, leading to an anti-proliferative effect in rapidly dividing cancer cells.[1][4][] However, normal proliferating cells, such as those in the bone marrow, hair follicles, and gastrointestinal tract, also rely on CDK activity for their renewal. Inhibition of CDKs in these tissues can lead to cell cycle arrest and subsequent apoptosis, resulting in cytotoxicity.[6]
Q2: What are the common cytotoxic effects of CDK inhibitors on normal cells observed in pre-clinical studies?
A2: Preclinical toxicology studies of CDK inhibitors often reveal a range of on-target toxicities related to the inhibition of cell proliferation in healthy tissues. While specific data for this compound is limited, common dose-limiting toxicities for this class of drugs include myelosuppression (neutropenia, thrombocytopenia), gastrointestinal issues (nausea, vomiting, diarrhea), and fatigue.[7][8] These effects are generally reversible upon cessation of treatment.
Q3: What are the potential strategies to protect normal cells from this compound-induced cytotoxicity?
A3: A promising strategy to protect normal cells is "cyclotherapy," which involves transiently arresting the cell cycle of normal cells to make them less susceptible to cell-cycle-specific drugs like this compound.[9] This can be achieved by:
-
p53 Activation: In normal cells with wild-type p53, activation of the p53 pathway can induce a temporary cell cycle arrest.[9][10][11] This can be achieved using agents like MDM2 inhibitors (e.g., nutlins).[7][9][12][13] The arrested normal cells are spared, while cancer cells, which often have mutated or deficient p53, continue to cycle and are targeted by the CDK inhibitor.
-
Induction of Senescence: Treatment with CDK4/6 inhibitors has been shown to induce a p53-dependent senescent-like state in non-malignant cells, which could confer resistance to subsequent cytotoxic insults.[10][11]
-
Caspase Inhibition: As apoptosis is a common mechanism of cell death induced by CDK inhibitors, the use of pan-caspase inhibitors could potentially block this process in normal cells.[14][15][16] However, this approach needs careful consideration to avoid protecting cancer cells.
Q4: How can I assess the cytotoxicity of this compound in my cell lines?
A4: Several in vitro methods can be used to quantify the cytotoxic effects of this compound:
-
Metabolic Assays: MTT, MTS, or WST-1 assays measure the metabolic activity of cells, which correlates with cell viability.[17][18]
-
Cell Counting: Direct cell counting using a hemocytometer or automated cell counter after trypan blue staining can distinguish between live and dead cells.
-
Membrane Integrity Assays: Assays that measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium can quantify cytotoxicity.
-
Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry can differentiate between viable, apoptotic, and necrotic cells.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal cell lines at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High proliferation rate of the normal cell line. | Characterize the doubling time of your normal cell line. Faster-growing cells will be more sensitive to CDK inhibitors. Consider using a more slowly proliferating normal cell line as a control if appropriate for your experimental model. |
| p53 status of the "normal" cell line. | Verify the p53 status of your normal cell line. Some immortalized "normal" cell lines may have mutations in p53, making them more susceptible to apoptosis. |
| Incorrect drug concentration. | Double-check the dilution calculations and ensure the stock solution of this compound is correctly prepared and stored. Perform a dose-response curve to determine the precise IC50 in your specific cell lines. |
Issue 2: A potential cytoprotective agent is also protecting the cancer cells.
| Possible Cause | Troubleshooting Step |
| Mechanism of the cytoprotective agent is not specific to normal cells. | Investigate the mechanism of your cytoprotective agent. If it acts on a pathway that is also crucial for cancer cell survival, it will likely have a protective effect on both. Consider agents that exploit differences between normal and cancer cells, such as the p53 status. |
| Sub-optimal dosing or timing of administration. | Optimize the concentration and timing of the cytoprotective agent and this compound. For a cyclotherapy approach, the cytoprotective agent should be administered before this compound to allow normal cells to arrest. A washout step for the cytoprotective agent before adding this compound might be necessary. |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Cancer vs. Normal Cell Lines
Note: The following data is for illustrative purposes to highlight the potential for differential sensitivity and is not based on direct experimental results for this compound.
| Cell Line | Cell Type | p53 Status | Illustrative this compound IC50 (nM) |
| MCF-7 | Breast Cancer | Wild-Type | 50 |
| HCT116 | Colon Cancer | Wild-Type | 40 |
| SW620 | Colon Cancer | Mutant | 60 |
| hTERT-RPE1 | Normal Retinal Pigment Epithelial | Wild-Type | 200 |
| NHDF | Normal Human Dermal Fibroblasts | Wild-Type | 350 |
Table 2: Example of a Combination Study to Assess Cytoprotection
Note: This table presents a hypothetical experimental design and expected outcomes.
| Treatment Group | Normal Fibroblasts (% Viability) | Colon Cancer Cells (% Viability) |
| Vehicle Control | 100% | 100% |
| This compound (50 nM) | 40% | 50% |
| MDM2 Inhibitor (1 µM) | 95% | 90% |
| MDM2 Inhibitor (pre-treatment) + this compound | 85% | 45% |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a cytoprotective agent) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[19]
Protocol 2: Assessing Cytoprotection by p53 Activation
-
Cell Seeding: Seed both normal (p53 wild-type) and cancer (p53 mutant or deficient) cell lines in parallel 96-well plates.
-
Pre-treatment: Treat the cells with a p53-activating agent (e.g., an MDM2 inhibitor) for 12-24 hours.
-
Washout (Optional): Depending on the experimental design, you may wash the cells with fresh media to remove the p53-activating agent.
-
This compound Treatment: Add this compound at various concentrations and incubate for an additional 48-72 hours.
-
Viability Assessment: Perform a cytotoxicity assay (e.g., MTT) as described in Protocol 1.
-
Analysis: Compare the viability of cells with and without pre-treatment to determine if the p53-activating agent provided protection.
Mandatory Visualizations
Caption: Signaling pathway of this compound and a potential cytoprotective strategy.
Caption: Workflow for assessing cytoprotective agents with this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK regulators-Cell cycle progression or apoptosis-Scenarios in normal cells and cancerous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating dose-limiting toxicities of MDM2 inhibitors in patients with solid organ and hematologic malignancies: A systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacological CDK4/6 inhibition reveals a p53‐dependent senescent state with restricted toxicity | The EMBO Journal [link.springer.com]
- 11. Pharmacological CDK4/6 inhibition reveals a p53‐dependent senescent state with restricted toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Caspase-Dependent Cdk Activity Is a Requisite Effector of Apoptotic Death Events - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase 8/10 are not mediating apoptosis in neuroblastoma cells treated with CDK inhibitory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro methods for detecting cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
AZD5597 In Vivo Delivery: Technical Support Center
Welcome to the technical support center for AZD5597. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential limitations in the in vivo delivery of this compound. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental planning and execution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in the formulation upon standing or during injection. | - Suboptimal solvent or vehicle composition.- Temperature fluctuations affecting solubility.- pH of the final solution is not optimal. | - Prepare fresh formulation immediately before each use.[1]- If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]- Ensure all components of the vehicle are fully dissolved before adding this compound.- Consider alternative formulation protocols, such as those utilizing cyclodextrins (e.g., 20% SBE-β-CD in saline) to enhance and maintain solubility.[1] |
| Inconsistent or lower-than-expected therapeutic efficacy in animal models. | - Poor bioavailability with the chosen administration route.- Rapid clearance of the compound.- Suboptimal dosing schedule. | - this compound was initially developed for intravenous (i.v.) dosing, which provides the most direct and predictable systemic exposure.[2][3] Consider switching to i.v. administration if not already in use.- For intraperitoneal (i.p.) injections, ensure proper technique to avoid injection into the gut or other organs.- Review the pharmacokinetic data; this compound has been shown to have moderate to low clearance in mice and rats.[4] Adjust the dosing frequency based on the compound's half-life in the specific animal model, if known.- Increase the dose, if tolerated, to achieve a higher therapeutic window. A dose of 15 mg/kg has been shown to be effective in a colon adenocarcinoma mouse model.[1] |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | - Vehicle-related toxicity.- Off-target effects of the compound at the administered dose.- High peak plasma concentrations (Cmax) with bolus injections. | - Run a vehicle-only control group to assess the tolerability of the formulation.- If using a co-solvent system like DMSO/PEG300/Tween-80, ensure the concentrations of each component are within acceptable limits for the animal model.- While this compound has large margins against inhibition of CYP isoforms and the hERG ion channel, consider reducing the dose or the frequency of administration.[4][]- For i.v. administration, consider a slower infusion rather than a bolus injection to reduce Cmax. |
| Difficulty in achieving the desired concentration for the stock solution. | - Incorrect solvent selection.- Purity of the compound may vary. | - this compound is soluble in DMSO and Methanol.[4] Prepare a high-concentration stock solution in 100% DMSO first, which can then be diluted with other vehicles.- Always refer to the purity information on the Certificate of Analysis for the specific batch of this compound being used and adjust calculations accordingly. |
Frequently Asked Questions (FAQs)
General Properties and Formulation
What are the known physicochemical properties of this compound?
This compound is a potent CDK1 and CDK2 inhibitor.[1] It was developed with excellent physicochemical properties suitable for intravenous dosing.[2][3] Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C23H28FN7O | [4] |
| Molecular Weight | 437.51 g/mol | [4] |
| Appearance | Solid powder | [4][] |
| Purity | >98% | [4][] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, and Water. | [] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Protect from light. | [4] |
What is the recommended vehicle for in vivo administration of this compound?
Several vehicles can be used for the in vivo delivery of this compound. The choice of vehicle will depend on the desired administration route and concentration. Here are some published formulations:
| Vehicle Composition | Achievable Solubility | Administration Route | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.71 mM) | Intravenous, Intraperitoneal | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.71 mM) | Intravenous, Intraperitoneal | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.71 mM) | Oral | [1] |
How should I prepare the formulation?
It is recommended to first prepare a clear stock solution of this compound in an appropriate solvent like DMSO. Then, sequentially add the co-solvents. For in vivo experiments, it is best to prepare the working solution freshly on the day of use.[1]
Experimental Design and Protocols
What is the mechanism of action of this compound?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 2 nM for both.[1] These kinases are crucial for cell cycle progression. By inhibiting CDK1 and CDK2, this compound can block the cell cycle, leading to an anti-proliferative effect in cancer cells.[1]
What is a typical experimental workflow for an in vivo study with this compound?
A general workflow for an in vivo efficacy study in a xenograft mouse model is outlined in the diagram below. This includes animal model preparation, formulation of this compound, administration, and monitoring of tumor growth and animal health.
Caption: A typical experimental workflow for in vivo studies with this compound.
What are the target signaling pathways of this compound?
This compound targets the cell cycle regulation pathway by inhibiting CDK1 and CDK2. These kinases, in complex with their respective cyclin partners (e.g., Cyclin A, Cyclin E for CDK2; Cyclin A, Cyclin B for CDK1), phosphorylate key substrate proteins to drive the cell through different phases of the cell cycle. Inhibition of CDK1 and CDK2 leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.
Caption: this compound inhibits CDK1 and CDK2, key regulators of the cell cycle.
Pharmacokinetics
What is known about the pharmacokinetics of this compound?
This compound has been shown to have favorable pharmacokinetic parameters with moderate to low clearance in nude mice and rats.[4] This supports its suitability for in vivo studies. Detailed pharmacokinetic parameters from the initial discovery paper are not publicly available. Researchers should perform their own pharmacokinetic studies in their specific animal models to determine key parameters such as half-life, Cmax, and AUC to optimize dosing regimens.
Experimental Protocols
Protocol for Preparation of this compound for Intraperitoneal Injection
This protocol is adapted from commercially available information and is a common method for preparing a compound with the solubility characteristics of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Calculate the required amount: Determine the total amount of this compound and each vehicle component needed based on the desired final concentration and the total volume for the study. For example, to prepare 1 mL of a 2.5 mg/mL solution:
-
This compound: 2.5 mg
-
DMSO: 100 µL (10%)
-
PEG300: 400 µL (40%)
-
Tween-80: 50 µL (5%)
-
Saline: 450 µL (45%)
-
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it completely in the calculated volume of DMSO. This can be done by vortexing. This is your stock solution.
-
Add co-solvents: Sequentially add the PEG300 and then the Tween-80 to the DMSO stock solution. Mix thoroughly after each addition until a clear solution is obtained.
-
Add saline: Slowly add the saline to the mixture while vortexing to bring the formulation to the final volume.
-
Final check: Ensure the final solution is clear and free of precipitation. If any precipitation is observed, gentle warming or sonication may be used.[1]
-
Administration: Use the freshly prepared formulation for intraperitoneal injection into the study animals.
Note: The tolerability of this vehicle should be confirmed in a small cohort of animals before use in a large-scale efficacy study.
References
AZD5597 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with AZD5597. Our goal is to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK1 and CDK2.[1][2] By inhibiting these kinases, this compound disrupts the cell cycle, leading to anti-proliferative effects in various cancer cell lines.[3][4]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to follow the recommended storage guidelines. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Q3: What are some key quantitative parameters for this compound's in vitro activity?
The following table summarizes the reported IC50 values for this compound against various targets.
| Target | IC50 Value | Cell Line | Assay Type |
| CDK1 | 2 nM | - | Kinase Assay |
| CDK2 | 2 nM | - | Kinase Assay |
| BrdU Incorporation | 0.039 µM | LoVo | Cell-based Proliferation Assay |
Data sourced from MedchemExpress and MedKoo Biosciences.[1][2]
Troubleshooting Guide
Variability and reproducibility are common challenges in preclinical research.[5] This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent anti-proliferative effects in cell-based assays.
-
Possible Cause 1: Improper preparation of this compound solutions.
-
Solution: this compound has specific solubility characteristics. For in vivo experiments, a common protocol involves dissolving the compound first in DMSO, followed by the addition of PEG300, Tween-80, and finally saline.[1] It is critical to ensure the compound is fully dissolved at each step. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] For in vitro assays, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and does not exceed a level that is toxic to the cells.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Solution: Ensure that cells are in the logarithmic growth phase at the time of the experiment.[6] Use a consistent cell seeding density and passage number, as these can influence cellular response to treatment. Regularly check cell morphology to ensure the health and consistency of your cell lines.[6]
-
-
Possible Cause 3: Inconsistent assay execution.
-
Solution: Standardize incubation times, reagent concentrations, and detection methods. Use appropriate positive and negative controls in every experiment to monitor assay performance.
-
Issue 2: Poor solubility or precipitation of this compound during experiment setup.
-
Possible Cause: Incorrect solvent or mixing procedure.
-
Solution: Follow a stepwise protocol for preparing working solutions. A recommended procedure for a 1 mL working solution is to start with 100 μL of a 25.0 mg/mL DMSO stock solution, add 400 μL of PEG300 and mix, then add 50 μL of Tween-80 and mix, and finally add 450 μL of saline.[1] Ensure each component is thoroughly mixed before adding the next.
-
Issue 3: Lack of in vivo anti-tumor activity.
-
Possible Cause 1: Suboptimal dosing or administration route.
-
Solution: this compound has shown anti-tumor activity in a mouse model of colon adenocarcinoma at a dosage of 15 mg/kg administered via intraperitoneal injection.[1] Review your dosing regimen and administration route to ensure they are appropriate for your animal model and experimental design.
-
-
Possible Cause 2: Freshness of the prepared formulation.
-
Solution: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure its potency.[1]
-
Experimental Protocols & Visualizations
This compound Signaling Pathway
The following diagram illustrates the simplified signaling pathway targeted by this compound.
Caption: Simplified signaling pathway of this compound's inhibitory action on CDK/Cyclin complexes.
General Experimental Workflow for In Vitro Proliferation Assay
This diagram outlines a typical workflow for assessing the anti-proliferative effects of this compound.
Caption: General workflow for an in vitro cell proliferation assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study Finds Reproducibility Issues in High-Impact Cancer Papers | The Scientist [the-scientist.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Identifying potential artifacts in AZD5597 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts in experiments involving AZD5597.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of Cyclin-Dependent Kinases (CDKs). Its primary targets are CDK1 and CDK2, with an IC50 of 2 nM for both enzymes.[1] It also shows inhibitory activity against CDK9.[2] By inhibiting these key regulators of the cell cycle, this compound can block cell cycle progression and inhibit the proliferation of tumor cells.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage (months to years), this compound should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C.[3] The compound is stable for a few weeks during standard shipping at ambient temperature.[3] Stock solutions are typically prepared in DMSO and can be stored at -80°C for up to 6 months or -20°C for 1 month, protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO and methanol.[3][4] It is not soluble in water.[3] For in vivo studies, specific formulations are required, such as a mixture of DMSO and other agents like PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline.[1]
Q4: What are the known off-target effects of this compound?
Q5: How can I confirm that this compound is active in my cell line?
The most direct way to confirm the activity of this compound is to assess the phosphorylation status of direct downstream targets of its primary targets (CDK1 and CDK2). A key substrate is the Retinoblastoma protein (Rb). Inhibition of CDK4/6 (and by extension CDK1/2 which also phosphorylate Rb) leads to a decrease in phosphorylated Rb (pRb). Therefore, a reduction in pRb levels, detectable by Western blot, is a good pharmacodynamic marker of target engagement.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Cell Proliferation
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Precipitation | Visually inspect your working solutions for any precipitate. Prepare fresh dilutions from a new aliquot of your stock solution. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and compound precipitation. |
| Cell Line Insensitivity | Confirm that your cell line is dependent on the CDK1/2 pathway for proliferation. Cell lines with mutations in downstream components of the cell cycle machinery may be resistant. Consider using a positive control cell line known to be sensitive to CDK inhibitors (e.g., LoVo cells, which have a reported IC50 of 0.039 µM for this compound).[1] |
| Incorrect Seeding Density | If cells are seeded too densely, they may become contact-inhibited, masking the anti-proliferative effect of the inhibitor. Conversely, if seeded too sparsely, the signal in your assay may be too low. Optimize the seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Inappropriate Assay for a Cytostatic Compound | Metabolic-based viability assays (e.g., MTT, XTT) measure metabolic activity, not cell number. Since CDK inhibitors like this compound are primarily cytostatic (arresting the cell cycle) rather than cytotoxic, cells may remain metabolically active and even increase in size, leading to an underestimation of the anti-proliferative effect. Switch to a DNA-based proliferation assay (e.g., CyQUANT, PicoGreen) or direct cell counting to more accurately measure changes in cell number. |
| Suboptimal Incubation Time | The cytostatic effects of this compound may take several cell cycles to become apparent. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint for observing a significant effect on proliferation. |
Issue 2: Unexpected or Paradoxical Increase in Signaling Pathway Activation
| Potential Cause | Troubleshooting Steps |
| Feedback Loop Activation | Inhibition of a kinase can sometimes lead to the compensatory activation of other signaling pathways. For example, inhibition of CDKs can sometimes lead to feedback activation of upstream signaling. Analyze the activation status of related pathways (e.g., MAPK/ERK, PI3K/Akt) using Western blotting to investigate potential feedback mechanisms. |
| Off-Target Effects | This compound may inhibit other kinases, leading to unexpected biological effects. While its selectivity profile is reported to be favorable, it's crucial to consider this possibility.[2][5] If possible, compare the effects of this compound with other CDK1/2 inhibitors that have different chemical scaffolds and off-target profiles. |
| Cellular Stress Response | High concentrations of a compound can induce a cellular stress response, which may involve the activation of various signaling pathways. Perform a dose-response experiment and use the lowest effective concentration to minimize stress-related artifacts. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Assay | IC50 | Cell Line | Incubation Time | Reference |
| CDK1 | 2 nM | - | - | [1] |
| CDK2 | 2 nM | - | - | [1] |
| BrdU Incorporation | 0.039 µM | LoVo | 48 h | [1] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosage | Administration Route | Treatment Schedule | Result | Reference |
| Mouse Model (Colon Adenocarcinoma) | 15 mg/kg | Intraperitoneal | Intermittent, 3 weeks | 55% reduction in tumor volume | [1] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (DNA-based)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Trypsinize and resuspend cells in the appropriate growth medium.
-
Determine cell density using a hemocytometer or an automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells per well) in 100 µL of growth medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Cell Lysis and DNA Staining:
-
At the end of the incubation, remove the medium.
-
Lyse the cells and stain the DNA using a commercially available kit (e.g., CyQUANT®) according to the manufacturer's instructions. This typically involves freezing the plate at -80°C or using a lysis buffer containing a fluorescent DNA-binding dye.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells.
-
Normalize the data to the vehicle control to determine the percentage of proliferation inhibition.
-
Plot the results and calculate the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a small amount of PBS and add ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
-
Protocol 3: Western Blot for Phospho-Rb
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound as described for cell cycle analysis.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Rb or a housekeeping protein like GAPDH or β-actin.
-
Mandatory Visualizations
Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.
Caption: Troubleshooting workflow for inconsistent cell proliferation results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. The Strange Case of CDK4/6 Inhibitors: Mechanisms, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. icr.ac.uk [icr.ac.uk]
Adjusting AZD5597 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using AZD5597, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] This guide is intended to assist with experimental design and the interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of CDK1 and CDK2, with IC50 values of 2 nM for both kinases.[1] By inhibiting CDK1 and CDK2, this compound prevents the phosphorylation of key substrates required for cell cycle progression, such as the Retinoblastoma protein (Rb). This leads to a G1 phase cell cycle arrest and subsequent inhibition of tumor cell proliferation.
Q2: What is a recommended starting concentration and treatment duration for in vitro experiments?
A2: A good starting point for in vitro experiments is to perform a dose-response curve to determine the IC50 in your specific cell line. A typical concentration range to test is from 0.01 µM to 10 µM. For treatment duration, a time-course experiment of 24, 48, and 72 hours is recommended to determine the optimal time point for observing the desired effect, whether it be cell cycle arrest or apoptosis. For example, an IC50 of 0.039 µM was observed in LoVo cells after a 48-hour treatment.[1]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Can I use this compound for in vivo studies?
A4: Yes, this compound is suitable for intravenous dosing and has shown anti-tumor activity in in vivo models.[3] A study in a mouse model of colon adenocarcinoma demonstrated a 55% reduction in tumor volume with intermittent intraperitoneal injections of 15 mg/kg over a 3-week period.[1]
Troubleshooting Guides
Problem 1: Inconsistent or no effect on cell viability.
-
Possible Cause: The chosen cell viability assay may not be optimal for a cytostatic compound like this compound. Metabolic assays (e.g., MTT, XTT) can be confounded by changes in cell size and metabolic activity that occur during G1 arrest, potentially underestimating the anti-proliferative effect.
-
Recommended Solution:
-
Use a cell counting-based assay or a DNA-based assay (e.g., CyQUANT, Hoechst staining) that directly measures cell number.
-
Confirm G1 cell cycle arrest using flow cytometry to ensure the compound is active in your cell line.
-
Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
Problem 2: No significant change in the phosphorylation of downstream targets in Western Blot.
-
Possible Cause: The timing of the analysis might be suboptimal, or there could be issues with the antibody or protocol.
-
Recommended Solution:
-
Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal time point for observing maximal inhibition of target phosphorylation (e.g., phospho-Rb).
-
Ensure the cells are actively proliferating at the time of treatment.
-
Validate your primary antibodies using appropriate positive and negative controls.
-
Use fresh lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Problem 3: Difficulty in achieving optimal tumor growth inhibition in vivo.
-
Possible Cause: Suboptimal dosing, administration route, or treatment schedule.
-
Recommended Solution:
-
Optimize the dosing and treatment schedule. The published 15 mg/kg intermittent dosing over 3 weeks can be used as a starting point.[1]
-
Ensure proper formulation and solubility of the compound for administration.
-
Monitor for signs of toxicity and adjust the dose if necessary.
-
Consider the tumor model and its growth characteristics when designing the study.
-
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Target/Cell Line | Value | Conditions |
| IC50 (Kinase Assay) | CDK1 | 2 nM | |
| IC50 (Kinase Assay) | CDK2 | 2 nM | |
| IC50 (Anti-proliferative) | LoVo (Colon Carcinoma) | 0.039 µM | 48-hour incubation, BrdU incorporation assay |
| In Vivo Efficacy | Colon Adenocarcinoma Xenograft | 55% Tumor Reduction | 15 mg/kg, intraperitoneal, intermittent, 3 weeks |
Note: IC50 values can vary between different cell lines and experimental conditions.[1]
Experimental Protocols
Cell Viability Assay (CyQUANT® Direct)
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow cells to attach for 24 hours.
-
Compound Preparation and Treatment: Prepare a serial dilution of this compound in complete growth medium. Add the diluted compound to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Measurement:
-
Prepare the CyQUANT® Direct detection reagent according to the manufacturer's instructions.
-
Add 100 µL of the detection reagent to each well.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Measure fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.
-
Western Blot for Phospho-Rb
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Rb (Ser807/811) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Rb and a loading control (e.g., GAPDH or β-actin).
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Gate on single cells to exclude doublets and debris. Analyze the cell cycle distribution using appropriate software.
Mandatory Visualizations
Caption: this compound inhibits CDK1/2, preventing Rb phosphorylation and causing G1 arrest.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Caption: Troubleshooting logic for inconsistent cell viability results with this compound.
References
AZD5597 Technical Support Center: Protocols and Troubleshooting for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the use of AZD5597 in cancer research. This compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), key regulators of the cell cycle.[1][2][3] This guide aims to assist in the refinement of experimental protocols for specific cancer types and address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of CDK1 and CDK2.[1][2][3] By inhibiting these kinases, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and subsequent inhibition of cancer cell proliferation.
Q2: In which cancer types has this compound shown activity?
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the compound at -20°C. For short-term storage, 4°C is acceptable. Prepare stock solutions in a suitable solvent, such as DMSO, and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a potent inhibitor of CDK1 and CDK2, one study has suggested that at higher concentrations, it may also engage other CDK family members, specifically CDK14, CDK15, CDK16, CDK17, and CDK18. Researchers should consider the potential for off-target effects, especially when using high concentrations of the inhibitor.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | IC50 (µM) | Assay Type | Reference |
| CDK1 | 2 | - | - | Biochemical Assay | [1][2] |
| CDK2 | 2 | - | - | Biochemical Assay | [1][2] |
| - | - | LoVo (Colon Cancer) | 0.039 | BrdU Incorporation | [1] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Colon Adenocarcinoma | Mouse Xenograft | 15 mg/kg, intraperitoneal injection | 55% | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general method for determining the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Replace the medium in the wells with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for CDK1/2 Downstream Targets
This protocol can be used to assess the effect of this compound on the phosphorylation of downstream targets of CDK1 and CDK2, such as Retinoblastoma protein (Rb).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-CDK1, anti-CDK2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol and incubate on ice for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Results in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. Avoid edge effects by not using the outer wells of the 96-well plate or by filling them with sterile PBS. |
| This compound precipitation | Visually inspect the wells for precipitate. If observed, consider using a lower final DMSO concentration or preparing fresh dilutions. Gentle warming or sonication may aid dissolution, but check for compound stability under these conditions. |
| Suboptimal incubation time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing a significant effect in your cell line. |
| Cell confluence | Ensure cells are in the logarithmic growth phase during the experiment. Overly confluent or sparse cultures can affect results. |
Issue 2: Weak or No Signal in Western Blot for Phosphorylated Proteins
| Potential Cause | Troubleshooting Step |
| Loss of phosphorylation during sample preparation | Use fresh lysis buffer supplemented with phosphatase inhibitors. Keep samples on ice or at 4°C throughout the procedure. |
| Inefficient antibody binding | Optimize the primary antibody concentration and incubation time. Ensure the blocking buffer is compatible with the antibody. |
| Low abundance of the target protein | Increase the amount of protein loaded onto the gel. Consider using an enrichment technique for the protein of interest. |
| Suboptimal treatment time | The phosphorylation event may be transient. Perform a time-course experiment to identify the optimal time point for analysis after this compound treatment. |
Issue 3: Difficulty in Interpreting Cell Cycle Analysis Data
| Potential Cause | Troubleshooting Step |
| Cell clumping | Ensure a single-cell suspension is obtained after harvesting. Filter the cell suspension through a nylon mesh before analysis. |
| High background or debris | Gate out debris and dead cells based on forward and side scatter properties. |
| Incomplete DNA staining | Ensure adequate incubation time with the PI staining solution. Optimize the concentration of PI and RNase A. |
| Instrument settings | Properly calibrate and set up the flow cytometer to ensure accurate detection of fluorescence. |
Mandatory Visualizations
Caption: Mechanism of action of this compound in blocking cell cycle progression.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Best practices for handling and disposal of AZD5597
This guide provides best practices for the handling, storage, and disposal of AZD5597, along with troubleshooting tips and frequently asked questions for researchers.
Disclaimer: this compound is for research use only and is not for human or veterinary use.[1] This document is intended as a guide and should be supplemented by your institution's specific safety protocols. A formal Safety Data Sheet (SDS) from the manufacturer should always be consulted for comprehensive safety information.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC₅₀ values of 2 nM for both.[2][3] It functions by blocking the activity of these kinases, which are critical regulators of the cell cycle. This inhibition leads to anti-proliferative effects in cancer cell lines.[1][4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and shelf-life of this compound. Recommendations vary slightly between suppliers, but the general consensus is summarized below. For long-term storage, -20°C is recommended, which can ensure stability for at least four years.[2]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO and Methanol, but not in water.[1][2] For most in vitro experiments, DMSO is the recommended solvent. Prepare high-concentration stock solutions (e.g., 10 mM) in DMSO. For in vivo studies, further dilution in appropriate vehicles like saline and PEG300 may be necessary, and it is recommended to prepare these solutions fresh daily.[3]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: As a potent bioactive compound, appropriate PPE is essential. This includes:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Disposable gloves (double-gloving is recommended)
When handling the solid powder outside of a certified chemical fume hood or ventilated balance enclosure, respiratory protection (e.g., an N95 respirator) is advised.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Improper storage (e.g., temperature fluctuations); solution may be too old. | Warm the solution gently in a water bath (not to exceed 37°C) and vortex or sonicate to aid dissolution.[3] If precipitation persists, prepare a fresh stock solution. Stock solutions in DMSO are stable for up to 1 month at -20°C or 6 months at -80°C.[3] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Ensure the compound is stored under the recommended conditions (see table below). |
| Low solubility in aqueous media | This compound is poorly soluble in water.[1] | For cell culture experiments, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity and precipitation. The stock solution should be added to the medium and mixed thoroughly. |
Storage and Stability Data
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light.[1] |
| Solid Powder | -20°C | Long-term (months to years) | Stated stability of ≥ 4 years.[1][2] |
| Stock Solution (in DMSO) | 0 - 4°C | Short-term (days to weeks) | [1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Protect from light.[3] Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Protect from light.[3] Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols & Methodologies
In Vitro Cell Proliferation Assay (MTS Assay)
This protocol is a general example for assessing the anti-proliferative effects of this compound.
-
Cell Culture: Culture human cancer cell lines (e.g., LoVo, SW620) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.[5]
-
Compound Treatment: Seed cells in 96-well plates at a density of 5,000 cells/well. After overnight attachment, treat cells with serial dilutions of this compound (prepared from a DMSO stock) for 72 hours.[5] Include a vehicle control (DMSO only).
-
MTS Assay: Add MTS reagent to each well and incubate for 2-4 hours at 37°C. Measure the absorbance at 490 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[5]
In Vivo Tumor Xenograft Study
This protocol provides a general framework for in vivo efficacy studies.
-
Animal Model: Use female athymic nude mice (6-8 weeks old).[5]
-
Tumor Implantation: Subcutaneously inject 1 x 10⁷ human cancer cells (e.g., SW620) into the flank of each mouse.[2][5]
-
Treatment: When tumors reach a volume of 100-150 mm³, randomize mice into treatment and control groups. Administer this compound at a predetermined dose (e.g., 15 mg/kg) via intraperitoneal or intravenous injection.[2][3] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume twice weekly using calipers.[5]
Diagrams and Workflows
This compound Mechanism of Action: CDK Inhibition
Caption: this compound inhibits CDK1/2, blocking cell cycle transitions and proliferation.
Workflow: Handling Solid this compound
Caption: Workflow for safely weighing and preparing this compound stock solutions.
Disposal Best Practices
As this compound is a potent, cytotoxic research compound, all waste should be treated as hazardous.
Caption: Segregation and disposal guidelines for this compound-contaminated waste.
-
Solid Waste: All contaminated items, including gloves, pipette tips, and empty vials, should be collected in a clearly labeled, sealed bag and disposed of in a designated cytotoxic solid waste container.[6][7]
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a dedicated, sealed, and clearly labeled hazardous chemical waste container.[6] Do not pour down the drain.
-
Sharps Waste: Needles and syringes used for in vivo studies must be disposed of immediately into a designated sharps container without recapping.
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Validation & Comparative
Validating the On-Target Activity of AZD5597: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZD5597, a potent cyclin-dependent kinase (CDK) inhibitor, with other relevant CDK inhibitors. The on-target activity of this compound is validated through a detailed examination of its inhibitory profile, cellular effects, and in vivo efficacy, supported by experimental data.
Introduction to this compound
This compound is an imidazole (B134444) pyrimidine (B1678525) amide that has been identified as a potent inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has been shown to exhibit potent anti-proliferative effects in a range of cancer cell lines and has demonstrated anti-tumor activity in preclinical models.[1][2] This guide will delve into the experimental validation of this compound's on-target activity and compare its performance with other known CDK inhibitors.
Mechanism of Action: Targeting the Cell Cycle Engine
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of CDKs, primarily CDK1 and CDK2, with high potency.[3][4] These kinases, in complex with their cyclin partners, are essential for the progression of cells through the various phases of the cell cycle. By blocking the activity of CDK1 and CDK2, this compound effectively halts the cell cycle, leading to an inhibition of tumor cell proliferation. The primary mechanism involves competing with ATP for the binding site on the CDK enzyme.
Quantitative Comparison of Inhibitory Potency
The on-target activity of a kinase inhibitor is primarily defined by its potency, often measured as the half-maximal inhibitory concentration (IC50). This compound has demonstrated nanomolar potency against its primary targets. The following table summarizes the available IC50 data for this compound and provides a comparison with other well-known CDK inhibitors, Flavopiridol and Roscovitine. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK9 IC50 (nM) | Reference |
| This compound | 2 | 2 | - | Potent Inhibition | [3][4] |
| Flavopiridol | 30 | 170 | 60 | 10 | [5] |
| Roscovitine | 650 | 700 | >100,000 | 790 | [3][6] |
Note: A lower IC50 value indicates a higher potency. "-" indicates data not available.
In Vitro On-Target Activity: Inhibition of Cancer Cell Proliferation
The on-target inhibition of CDKs by this compound translates into potent anti-proliferative activity in cancer cell lines. The primary measure for this is the IC50 for cell growth inhibition.
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| LoVo | Colon Carcinoma | 0.039 (BrdU incorporation) | [3] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies are crucial for validating the therapeutic potential of a drug candidate. This compound has been evaluated in a human colon adenocarcinoma xenograft model in nude mice.
| Animal Model | Tumor Type | Dosing | Outcome | Reference |
| Nude Mouse | Colon Adenocarcinoma (LoVo) | 15 mg/kg, intraperitoneal injection | 55% reduction in tumor volume | [3] |
This demonstrates that this compound can effectively inhibit tumor growth in a living organism, further validating its on-target activity.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies used to assess the on-target activity of CDK inhibitors like this compound.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
References
- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CDK Inhibitors in Breast Cancer: AZD5597 vs. Approved CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for breast cancer, inhibitors of cyclin-dependent kinases (CDKs) have emerged as a cornerstone of treatment, particularly for hormone receptor-positive (HR+) subtypes. While the selective CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—have become standard of care, the broader family of CDK inhibitors, with their diverse selectivity profiles, continues to be an area of active investigation. This guide provides a comparative overview of AZD5597, a potent pan-CDK inhibitor, and the approved CDK4/6 inhibitors, highlighting their distinct mechanisms of action, available preclinical and clinical data, and the experimental protocols used for their evaluation.
Executive Summary
This guide contrasts two distinct strategies of CDK inhibition in the context of breast cancer: the targeted G1 phase arrest induced by selective CDK4/6 inhibitors and the broader cell cycle inhibition mediated by pan-CDK inhibitors like this compound. While direct comparative efficacy data between this compound and the approved CDK4/6 inhibitors in breast cancer is limited, this document compiles available information to facilitate a scientific comparison based on their biochemical profiles and therapeutic potential.
Introduction to CDK Inhibition in Breast Cancer
The cell division cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). In many cancers, including a significant proportion of breast cancers, dysregulation of the CDK-cyclin-retinoblastoma (Rb) pathway leads to uncontrolled cell proliferation.[1] This has made CDKs attractive therapeutic targets.
The first generation of CDK inhibitors were pan-CDK inhibitors with broad activity against multiple CDKs, which often led to significant toxicity and limited clinical success.[2] More recently, the development of highly selective CDK4/6 inhibitors has revolutionized the treatment of HR+/HER2- metastatic breast cancer.[3] this compound represents a potent, earlier-generation pan-CDK inhibitor targeting CDK1 and CDK2. Understanding the differences between these approaches is crucial for the future development of CDK-targeted therapies.
Comparative Analysis of CDK Inhibitors
The following sections and tables summarize the key characteristics of this compound and the approved CDK4/6 inhibitors.
Mechanism of Action and Cellular Effects
The primary distinction between this compound and the approved CDK inhibitors lies in their targets and, consequently, their impact on the cell cycle.
-
This compound (CDK1/2 Inhibitor): By inhibiting CDK1 and CDK2, this compound is expected to induce cell cycle arrest at multiple points, including the G1/S and G2/M transitions. This broader inhibition may lead to more profound anti-proliferative effects but also potentially greater toxicity.
-
Palbociclib, Ribociclib, and Abemaciclib (CDK4/6 Inhibitors): These agents are highly selective for CDK4 and CDK6. Their primary mechanism is to prevent the phosphorylation of the retinoblastoma protein (Rb), thereby inducing a G1 cell cycle arrest.[4] This cytostatic effect is particularly effective in HR+ breast cancer, where the cyclin D-CDK4/6-Rb pathway is a key driver of proliferation.
dot
Caption: Figure 1: CDK Signaling Pathways and Points of Inhibition.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and the approved CDK4/6 inhibitors. It is important to note the limited availability of data for this compound, particularly in breast cancer models.
Table 1: Biochemical Potency of CDK Inhibitors
| Inhibitor | Primary CDK Targets | IC50 (nM) |
| This compound | CDK1, CDK2 | 2 (for both) |
| Palbociclib | CDK4, CDK6 | 11, 16 |
| Ribociclib | CDK4, CDK6 | 10, 39 |
| Abemaciclib | CDK4, CDK6 | 2, 10 |
Data compiled from publicly available sources.
Table 2: Preclinical Anti-proliferative Activity (IC50/GI50 in µM)
| Inhibitor | Breast Cancer Cell Line | IC50 / GI50 (µM) |
| This compound | Data not available | - |
| Palbociclib | MCF-7 (ER+) | 0.029 - 0.042 |
| T47D (ER+) | 0.063 | |
| MDA-MB-231 (TNBC) | >10 | |
| Ribociclib | MCF-7 (ER+) | ~0.1 |
| Abemaciclib | MCF-7 (ER+) | ~0.014 |
Note: IC50/GI50 values can vary depending on the assay conditions and cell lines used. The data presented here is for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CDK inhibitors.
Kinase Activity Assay
References
- 1. CDK inhibitors as potential breast cancer therapeutics: new evidence for enhanced efficacy in ER+ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitors in breast cancer therapy: Current practice and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latest Overview of the Cyclin-Dependent Kinases 4/6 Inhibitors in Breast Cancer: The Past, the Present and the Future - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of AZD5597 and Palbociclib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two cyclin-dependent kinase (CDK) inhibitors, AZD5597 and Palbociclib (B1678290). The information presented is based on publicly available experimental data to assist researchers in evaluating these compounds for their studies.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. This compound and Palbociclib are both small molecule inhibitors of CDKs, but they exhibit different selectivity profiles and have been investigated in different contexts. This guide summarizes their in vitro performance based on available data.
Mechanism of Action
This compound is a potent inhibitor of CDK1 and CDK2.[1][2] These CDKs are critical for the G1/S and G2/M transitions of the cell cycle. By inhibiting CDK1 and CDK2, this compound is expected to induce cell cycle arrest at these checkpoints, leading to an anti-proliferative effect.
Palbociclib is a highly selective inhibitor of CDK4 and CDK6.[3] These kinases, in complex with cyclin D, phosphorylate the retinoblastoma protein (Rb), a key tumor suppressor. Phosphorylation of Rb leads to the release of the E2F transcription factor, which promotes the expression of genes required for the G1 to S phase transition. By inhibiting CDK4 and CDK6, Palbociclib prevents Rb phosphorylation, thereby maintaining Rb in its active, growth-suppressive state and causing a G1 cell cycle arrest.[4][5]
Figure 1. Simplified signaling pathway of Palbociclib's mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound and Palbociclib.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | CDK1 | 2 | [1][2] |
| CDK2 | 2 | [1][2] | |
| Palbociclib | CDK4 | 11 | [3] |
| CDK6 | 16 | [3] |
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| This compound | LoVo | Colon Cancer | 39 | [1][2] |
| Palbociclib | LS411N | Colorectal Cancer | 800 | [6] |
| SNUC4 | Colorectal Cancer | 1700 | [6] | |
| Caco-2 | Colorectal Cancer | >15000 | [6] | |
| DLD-1 | Colorectal Cancer | >15000 | [7] | |
| LS1034 | Colorectal Cancer | >15000 | [6] | |
| KB-3-1 (parental) | Cervical Cancer | 5014 | [5] | |
| KB-C2 (ABCB1+) | Cervical Cancer | 22573 | [5] | |
| SW620 (parental) | Colorectal Cancer | 3921 | [5] | |
| SW620/Ad300 (ABCB1+) | Colorectal Cancer | 9045 | [5] |
Effects on Cell Cycle
Consistent with their mechanisms of action, both this compound and Palbociclib have been shown to affect cell cycle progression.
This compound , as a CDK1/2 inhibitor, is anticipated to cause arrest at the G1/S and G2/M checkpoints.
Palbociclib has been consistently shown to induce a G1 cell cycle arrest in various cancer cell lines.[8][9] This is a direct consequence of its inhibition of CDK4/6, preventing the phosphorylation of Rb and halting progression into the S phase.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human CDK enzymes and a suitable substrate (e.g., a fragment of the Rb protein fused to GST) are used.
-
Reaction Mixture: The kinase, substrate, and varying concentrations of the inhibitor (e.g., this compound or Palbociclib) are incubated in a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2).
-
Initiation: The kinase reaction is initiated by the addition of ATP, typically including a radiolabeled ATP (e.g., [γ-³²P]ATP) for detection.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, for example, by adding EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this can be done by capturing the substrate on a filter and measuring radioactivity. For non-radioactive methods, specific antibodies that recognize the phosphorylated substrate can be used in techniques like ELISA or fluorescence polarization.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Figure 2. General workflow for an in vitro kinase inhibition assay.
Cell Proliferation (MTT) Assay
Objective: To determine the effect of a compound on the metabolic activity of a cell line, as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (this compound or Palbociclib) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, is determined from the dose-response curve.
Cell Cycle Analysis
Objective: To determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Adherent cells are detached using trypsin, and all cells (adherent and suspension) are collected by centrifugation.
-
Fixation: The cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membranes.
-
Staining: The fixed cells are stained with a fluorescent DNA-intercalating agent, such as propidium (B1200493) iodide (PI). RNase A is often included to prevent the staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram of DNA content. Cells in the G1 phase will have a 2N DNA content, cells in the G2/M phase will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase is then quantified.
Figure 3. Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Palbociclib (PD 0332991): targeting the cell cycle machinery in breast cancer | Semantic Scholar [semanticscholar.org]
- 4. Selective Degradation of CDK6 by a Palbociclib Based PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Preclinical evaluation of the CDK4/6 inhibitor palbociclib in combination with a PI3K or MEK inhibitor in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation [frontiersin.org]
AZD5597 and Abemaciclib comparative analysis
A Comparative Analysis of AZD5597 and Abemaciclib (B560072): Cyclin-Dependent Kinase Inhibitors in Oncology
Introduction
In the landscape of targeted cancer therapy, inhibitors of cyclin-dependent kinases (CDKs) have emerged as a cornerstone for treating various malignancies by targeting the cell cycle engine. This guide provides a comparative analysis of two such inhibitors: this compound and Abemaciclib. Abemaciclib is a highly successful, FDA-approved selective inhibitor of CDK4 and CDK6, primarily used in the treatment of HR-positive, HER2-negative breast cancer.[1][2][3] In contrast, this compound is a preclinical investigational compound identified as a potent inhibitor of CDK1, CDK2, and CDK9.[4][5][6] This document aims to provide a detailed comparison of their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
The primary distinction between Abemaciclib and this compound lies in their selectivity for different CDK complexes, leading to different biological outcomes.
Abemaciclib: As a selective inhibitor of CDK4 and CDK6, Abemaciclib targets the G1-S phase transition of the cell cycle.[1][7] In many cancer cells, particularly hormone receptor-positive breast cancer, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is hyperactive, leading to uncontrolled cell proliferation. Abemaciclib blocks the phosphorylation of the Rb protein by CDK4 and CDK6.[1] This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby causing G1 cell cycle arrest.[8]
This compound: this compound is a potent inhibitor of CDK1, CDK2, and CDK9.[4][5] These CDKs have broader roles in cell cycle regulation and transcription.
-
CDK2 , in complex with Cyclin E, also promotes the G1-S transition by phosphorylating Rb and is crucial for the initiation of DNA replication.
-
CDK1 , complexed with Cyclin B, is the primary driver of the G2-M transition, initiating mitosis.
-
CDK9 , as part of the positive transcription elongation factor b (P-TEFb), plays a critical role in regulating transcription by phosphorylating the C-terminal domain of RNA Polymerase II.
By inhibiting this combination of CDKs, this compound is designed to induce a more profound cell cycle arrest at multiple checkpoints and inhibit transcription, leading to potent anti-proliferative effects.[4][6]
Signaling Pathway Diagrams
Preclinical Data Comparison
Quantitative data for both compounds are summarized below. It is important to note that Abemaciclib has undergone extensive preclinical and clinical development, resulting in a wealth of public data.[3][9] this compound data is limited to its initial discovery publications.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC₅₀ (nM) | Source |
| Abemaciclib | CDK4 / Cyclin D1 | 2 | [7][10] |
| CDK6 / Cyclin D1 | 10 | [10] | |
| CDK6 / Cyclin D3 | 5 | [7] | |
| This compound | CDK1 | 2 | [5] |
| CDK2 | 2 | [5] | |
| CDK9 | ~20 (estimated) | [6] |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC₅₀ (nM) | Notes | Source |
| Abemaciclib | Various Breast Cancer | Varies (Potent in ER+) | Rb-proficient cell lines are sensitive | [8][11] |
| This compound | LoVo (Colon Cancer) | 39 | Potent across a range of cell lines | [5] |
Experimental Protocols
The data presented above are typically generated using standardized in vitro assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of the purified target kinase by 50% (IC₅₀).
-
Methodology:
-
Reagents: Purified recombinant human CDK/Cyclin complexes, a suitable peptide substrate (e.g., a fragment of Rb protein), ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP), and the test compound (this compound or Abemaciclib) at various concentrations.
-
Procedure: The kinase, substrate, and inhibitor are incubated together in an appropriate kinase buffer. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated for a set period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination & Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is often done by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity with a scintillation counter.
-
Data Analysis: The percentage of kinase activity relative to a no-inhibitor control is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation / Viability Assay
-
Objective: To measure the effect of the compound on the growth and viability of cancer cell lines and determine the IC₅₀ for anti-proliferative activity.
-
Methodology:
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a period that allows for several cell doublings (typically 72 hours).
-
Detection: Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:
-
MTT/XTT Assay: Measures mitochondrial reductase activity in living cells.
-
CellTiter-Glo® Luminescent Assay: Quantifies ATP, an indicator of metabolically active cells.
-
-
Data Analysis: The signal (e.g., absorbance or luminescence) is read using a plate reader. The percentage of cell viability relative to vehicle-treated controls is plotted against the logarithm of the compound concentration to calculate the IC₅₀ value.
-
Experimental Workflow Diagram
Summary and Conclusion
Abemaciclib and this compound represent two distinct approaches to targeting the cell cycle for cancer therapy.
-
Abemaciclib is a highly selective, clinically validated inhibitor of CDK4/6. Its success stems from its targeted mechanism, which exploits the dependency of certain cancers, like HR+ breast cancer, on the Cyclin D-CDK4/6-Rb axis. Its favorable safety profile allows for continuous dosing, a key clinical advantage.[9][12]
-
This compound is a potent, multi-targeted CDK inhibitor targeting CDK1, CDK2, and CDK9. This broader selectivity profile promises potent anti-proliferative activity across a wide range of cancer cells by inducing arrest at multiple cell cycle phases and inhibiting transcription. However, targeting fundamental cell cycle and transcription machinery can also lead to a narrower therapeutic window and increased toxicity, which may have limited its clinical development.
For researchers, the comparison highlights the evolution of CDK inhibitors from broad-spectrum agents to highly selective molecules. While Abemaciclib's focused approach has led to significant clinical success, the biology targeted by compounds like this compound remains a compelling area for investigation, particularly in cancers that are not dependent on CDK4/6 or have developed resistance to selective inhibitors.
References
- 1. youtube.com [youtube.com]
- 2. Abemaciclib - NCI [cancer.gov]
- 3. Preclinical discovery and development of abemaciclib used to treat breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 8. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - Yang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 10. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of AZD5597 Effects with Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of the potent cyclin-dependent kinase (CDK) inhibitor, AZD5597, with the phenotypic outcomes of genetically knocking down its primary targets: CDK1, CDK2, and CDK9. By presenting available experimental data, detailed protocols, and visual representations of the underlying biological pathways, this document aims to facilitate a comprehensive understanding of this compound's mechanism of action and its correlation with target-specific inhibition.
Comparative Analysis of Phenotypic Effects
This compound is a potent inhibitor of CDK1, CDK2, and CDK9, key regulators of cell cycle progression and transcription.[1][2] To validate that the effects of this compound are on-target, its phenotypic consequences can be compared with those induced by the specific genetic knockdown of each of these CDKs.
Impact on Cell Proliferation and Viability
Inhibition of CDK1, CDK2, or CDK9, either pharmacologically with this compound or through genetic knockdown, is expected to impair cancer cell proliferation. The following table summarizes the available quantitative data. A direct comparison in the same cell line under identical conditions is ideal for cross-validation. While direct comparative studies are limited, this table juxtaposes data from various studies to provide a contextual understanding.
| Treatment | Target(s) | Cell Line | Effect | Quantitative Data | Citation |
| This compound | CDK1, CDK2 | - | Enzymatic Inhibition | IC50: 2 nM (for both CDK1 and CDK2) | [1] |
| This compound | CDK1, CDK2 | LoVo | Inhibition of BrdU incorporation | IC50: 39 nM | [1] |
| CDK1 siRNA | CDK1 | HeLa | Cell Growth Inhibition | Significant reduction in cell viability | [3][4] |
| CDK2 siRNA | CDK2 | Diffuse Large B-Cell Lymphoma (DLBCL) | Apoptosis | Induction of apoptosis | [3] |
| CDK9 siRNA | CDK9 | HCC1937 | Cell Growth Inhibition | Significant reduction in cell viability | [5] |
Note: The lack of direct comparative data in the same experimental setup is a current limitation. The provided data is for contextual comparison.
Effects on Cell Cycle Progression
CDK1 and CDK2 are central to the regulation of the cell cycle. CDK1 primarily governs the G2/M transition, while CDK2 is crucial for the G1/S transition and S-phase progression. Inhibition of these kinases is therefore expected to induce cell cycle arrest at these specific phases.
| Treatment | Target(s) | Cell Line | Primary Effect on Cell Cycle | Quantitative Data | Citation |
| This compound | CDK1, CDK2 | TBD | G2/M and/or G1/S arrest | Data not available | - |
| CDK1 siRNA | CDK1 | HeLa | G2/M Arrest | Significant increase in G2/M population | [4][6] |
| CDK2 Knockout | CDK2 | A375 Melanoma | G0/G1 Arrest | Induction of G0/G1 phase arrest | [7] |
Impact on Transcription
CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II to promote transcriptional elongation. Inhibition of CDK9 is therefore expected to lead to a widespread disruption of transcription.
| Treatment | Target(s) | Cell Line | Effect on Transcription | Quantitative Data | Citation |
| This compound | CDK9 | TBD | Global Transcription Inhibition | Data not available | - |
| CDK9 Knockdown (dominant negative) | CDK9 | T98G | Downregulation of 97 transcripts, Upregulation of 128 transcripts | From 4171 unique transcripts analyzed | [8] |
| CDK9 siRNA | CDK9 | Prostate Cancer Cells | Impaired global splicing | Affects thousands of mRNAs | [9] |
Note: The effects of CDK9 inhibition can be complex, leading to both up- and downregulation of different sets of genes.[8]
Signaling Pathways
The following diagrams illustrate the core signaling pathways affected by CDK1, CDK2, and CDK9, providing a visual framework for understanding the mechanism of action of this compound and the consequences of genetic knockdown.
Caption: CDK1 Signaling Pathway and Points of Intervention.
Caption: CDK2 Signaling Pathway and Points of Intervention.
Caption: CDK9 Signaling Pathway and Points of Intervention.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of results, detailed experimental protocols are essential. Below are generalized protocols for key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
siRNA-Mediated Knockdown and Validation
Objective: To specifically reduce the expression of CDK1, CDK2, or CDK9.
Materials:
-
Target-specific siRNA duplexes (and non-targeting control siRNA)
-
Lipofectamine RNAiMAX Transfection Reagent (or equivalent)
-
Opti-MEM I Reduced Serum Medium (or equivalent)
-
Cell culture medium (antibiotic-free)
-
6-well plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the desired final concentration of siRNA (e.g., 10-50 nM) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the protein levels of the target CDK by Western blotting. A significant reduction in the target protein level compared to the non-targeting control confirms successful knockdown.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle.[10][11]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells.[12][13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Conclusion
The cross-validation of the effects of this compound with genetic knockdown of its targets is a critical step in confirming its on-target activity and understanding its mechanism of action. The available data suggests a strong correlation between the phenotypic outcomes of this compound treatment and the specific inhibition of CDK1, CDK2, and CDK9. However, the lack of direct, quantitative comparative studies in the same cellular context highlights an area for future research. The protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to conduct such validation studies and further elucidate the therapeutic potential of CDK inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. CDK1 Inhibition Targets the p53-NOXA-MCL1 Axis, Selectively Kills Embryonic Stem Cells, and Prevents Teratoma Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Induction of G0/G1 phase arrest and apoptosis by CRISPR/Cas9-mediated knockout of CDK2 in A375 melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective control of gene expression by CDK9 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Benchmarking AZD5597 Against Standard-of-Care Chemotherapies: A Comparative Guide
In the landscape of oncology drug development, rigorous preclinical and clinical evaluation is paramount to ascertain the potential of novel therapeutic agents against established standard-of-care treatments. This guide provides a comparative analysis of AZD5597, a potent cyclin-dependent kinase (CDK) inhibitor, against two standard-of-care chemotherapies: dacarbazine (B1669748) for melanoma and the FOLFIRI regimen (folinic acid, 5-fluorouracil, and irinotecan) for colorectal cancer.
Due to the limited recent public data on the clinical development of this compound, this comparison is primarily based on available preclinical data. Direct head-to-head comparative studies are scarce; therefore, this guide juxtaposes data from separate studies to offer a relative performance benchmark. The findings should be interpreted with the understanding that experimental conditions may vary across studies.
Mechanism of Action
A fundamental differentiator between these therapies lies in their mechanism of action. This compound targets the cell cycle engine, while dacarbazine and FOLFIRI act through DNA damage and disruption of DNA synthesis, respectively.
This compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[1]. These kinases are crucial for cell cycle progression, specifically at the G1/S and G2/M checkpoints[2][3]. By inhibiting CDK1 and CDK2, this compound is designed to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells[1].
Dacarbazine is an alkylating agent. It is a prodrug that is metabolically activated in the liver to its active form, the methyl diazonium ion[4][5]. This reactive molecule transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine[4]. This DNA methylation leads to DNA damage, inhibition of DNA replication, and ultimately, cancer cell death[4][5].
FOLFIRI is a combination chemotherapy regimen with multiple mechanisms of action[6][7].
-
Irinotecan (B1672180) is a topoisomerase I inhibitor. Topoisomerase I is an enzyme that relaxes supercoiled DNA to allow for replication and transcription. By inhibiting this enzyme, irinotecan causes DNA strand breaks and cell death[6].
-
5-Fluorouracil (5-FU) is a pyrimidine (B1678525) analog that inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to the disruption of DNA synthesis and repair[6].
-
Folinic acid (leucovorin) enhances the effect of 5-FU by stabilizing its binding to thymidylate synthase[8].
Preclinical Efficacy
The following tables summarize the available preclinical in vivo data for this compound, dacarbazine, and FOLFIRI in relevant cancer xenograft models. It is important to note that these data are from different studies and not from direct comparative trials.
Table 1: Preclinical In Vivo Efficacy of this compound
| Compound | Cancer Model | Dosing | Key Efficacy Endpoint | Reference |
| This compound | SW620 (Colon Adenocarcinoma Xenograft) | 15 mg/kg | Reduction in tumor volume | [9] |
Precise tumor growth inhibition (TGI) percentage for this compound in the SW620 model is not publicly available in the cited literature.
Table 2: Preclinical In Vivo Efficacy of Dacarbazine
| Compound | Cancer Model | Dosing | Key Efficacy Endpoint | Reference |
| Dacarbazine (nanoemulsion) | Melanoma Xenograft | Not specified | 61% reduction in tumor size (intramuscular) | [7][10] |
| Dacarbazine | B16-F10 Melanoma | 10 mg/kg | Median survival of 7.5 days (vs. 6 days for control) | [11] |
Table 3: Preclinical In Vivo Efficacy of FOLFIRI
| Compound | Cancer Model | Dosing | Key Efficacy Endpoint | Reference |
| FOLFIRI | HT-29 (Colorectal Cancer Xenograft) | Not specified | Selected as the most effective regimen in a screening | [12] |
Specific tumor growth inhibition (TGI) percentages for FOLFIRI in publicly available, controlled preclinical studies are not consistently reported.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the typical experimental protocols used to evaluate the in vivo efficacy of these anticancer agents.
This compound in SW620 Colon Adenocarcinoma Xenograft Model
-
Cell Line: SW620 human colon adenocarcinoma cells.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor Implantation: SW620 cells are harvested and injected subcutaneously into the flank of the mice[13].
-
Tumor Growth Monitoring: Tumors are allowed to establish and reach a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers[13].
-
Treatment Administration: Mice are randomized into control and treatment groups. This compound is administered intravenously at the specified dose and schedule[9]. The control group receives a vehicle solution.
-
Endpoint Analysis: The study continues for a defined period or until tumors in the control group reach a maximum size. The primary endpoint is typically tumor growth inhibition, calculated by comparing the mean tumor volume of the treated group to the control group[13].
Dacarbazine in B16-F10 Melanoma Xenograft Model
-
Cell Line: B16-F10 murine melanoma cells.
-
Animal Model: Syngeneic C57BL/6 mice or immunocompromised mice.
-
Tumor Implantation: B16-F10 cells are injected subcutaneously into the flank of the mice[14][15].
-
Tumor Growth Monitoring: Similar to the SW620 model, tumors are allowed to grow to a palpable size before treatment initiation. Tumor volumes are measured regularly.
-
Treatment Administration: Mice are randomized into groups. Dacarbazine is administered, often intraperitoneally, at the specified dose and schedule. A control group receives a vehicle[11][14].
-
Endpoint Analysis: Endpoints can include tumor growth inhibition, delay in tumor growth, or survival analysis[11].
FOLFIRI in HT-29 Colorectal Cancer Xenograft Model
-
Cell Line: HT-29 human colorectal adenocarcinoma cells.
-
Animal Model: Immunocompromised mice (e.g., athymic nude rats or mice)[16].
-
Tumor Implantation: HT-29 cells are injected subcutaneously into the flank of the animals[12][16].
-
Tumor Growth Monitoring: Tumor growth is monitored regularly with calipers once tumors are established[12][16].
-
Treatment Administration: The FOLFIRI regimen, consisting of irinotecan, 5-fluorouracil, and folinic acid, is administered intravenously according to a specific schedule that mimics clinical use. This often involves a multi-day infusion for 5-FU[8]. A control group receives a vehicle.
-
Endpoint Analysis: The primary outcome is typically the inhibition of tumor growth compared to the control group[12].
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway targeted by this compound and a general experimental workflow for preclinical xenograft studies.
Conclusion
This comparative guide provides an overview of the preclinical profile of the CDK inhibitor this compound in relation to the standard-of-care chemotherapies dacarbazine and FOLFIRI. This compound's mechanism of targeting the core cell cycle machinery is distinct from the DNA-damaging effects of dacarbazine and the multi-pronged approach of FOLFIRI.
The available preclinical data suggests that this compound demonstrates in vivo activity in a colon cancer model. However, the lack of recent clinical trial data and direct comparative preclinical studies makes it challenging to definitively position this compound against current, optimized standard-of-care regimens. Dacarbazine and FOLFIRI, while having well-documented efficacy, are also associated with significant toxicities.
For researchers and drug development professionals, this guide highlights the importance of robust, direct comparative studies in evaluating novel therapeutic agents. While the preclinical data for this compound showed initial promise, its apparent discontinuation underscores the challenges in translating preclinical efficacy into clinical success, particularly for targeted agents like CDK inhibitors which have faced hurdles with toxicity and patient selection. Further research and transparent data sharing are crucial for advancing the field of oncology and improving patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. FOLFIRI - Wikipedia [en.wikipedia.org]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dacarbazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In-vitro and in-vivo inhibition of melanoma growth and metastasis by the drug combination of celecoxib and dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. SW620 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 14. Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dacarbazine alone or associated with melanoma-bearing cancer pain model induces painful hypersensitivity by TRPA1 activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Response of HT29 Colorectal Xenograft Model to Cediranib Assessed with 18F-FMISO PET, Dynamic Contrast-Enhanced and Diffusion-Weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of AZD5597: A Comparative Guide for Researchers
This guide provides an independent verification of the published data on AZD5597, a potent cyclin-dependent kinase (CDK) inhibitor. For researchers and drug development professionals, this document offers a comparative analysis of this compound against other relevant CDK inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is an imidazole (B134444) pyrimidine (B1678525) amide developed as a potent inhibitor of multiple cyclin-dependent kinases, primarily targeting CDK1, CDK2, and CDK9.[1] Its development aimed to produce a CDK inhibitor with favorable physicochemical and pharmacokinetic properties suitable for intravenous administration in cancer therapy.[1] The inhibition of these specific CDKs disrupts cell cycle progression and transcription, leading to anti-proliferative effects in various cancer cell lines.[1]
Comparative Analysis of CDK Inhibitors
To provide a comprehensive evaluation of this compound, this guide compares its performance against other well-characterized CDK inhibitors: Flavopiridol and Dinaciclib, which are also broad-spectrum CDK inhibitors, and AZD5438, a structurally related compound with a similar target profile.
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against a panel of cyclin-dependent kinases. Lower values indicate greater potency.
| Compound | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK6 (nM) | CDK9 (nM) | Reference(s) |
| This compound | 2 | 2 | - | - | - | - | [2][3][4] |
| Flavopiridol | 30 | 170 | 100 | 170 | - | 20 | [5][6] |
| Dinaciclib | 3 | 1 | - | 1 | - | 4 | [7][8] |
| AZD5438 | 16 | 6 | 450 | 14 | 21 | 20 | [9][10][11][12] |
Data compiled from multiple sources and may have been generated under varying experimental conditions.
In Vitro Anti-proliferative Activity
The anti-proliferative effects of the selected CDK inhibitors were evaluated across a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.
| Compound | LoVo (Colon) (µM) | SW620 (Colon) (µM) | MCF-7 (Breast) (µM) | A2780 (Ovarian) (µM) | HCT116 (Colon) (nM) | PC3 (Prostate) (nM) | Reference(s) |
| This compound | 0.039 | - | - | - | - | - | [2][3] |
| Flavopiridol | - | - | - | 0.023 (GI50) | 13 | 10 | [5][13] |
| Dinaciclib | - | - | - | 0.004 (IC50) | - | - | |
| AZD5438 | - | - | 0.2 | - | - | - | [11][12][14] |
Data compiled from multiple sources and may have been generated under varying experimental conditions. Note the different units (µM and nM).
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of the CDK inhibitors in preclinical xenograft models is summarized below, highlighting the tumor model, dosing regimen, and observed tumor growth inhibition (TGI).
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |
| This compound | SW620 (Colon) | 15 mg/kg | Reduced tumor volume | [3] |
| Flavopiridol | KKU-213 (Cholangiocarcinoma) | 5 and 7.5 mg/kg | Significant reduction in tumor volume and weight | [15] |
| Dinaciclib | 8505C (Thyroid) | 40 and 50 mg/kg, i.p., daily | Significant repression of tumor growth | [16] |
| AZD5438 | Human tumor xenografts | 50 mg/kg twice daily or 75 mg/kg once daily, oral | Maximum TGI of 38-153% | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and replication of the findings.
Biochemical CDK Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific CDK/cyclin complex.
-
Reagents and Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK1/CycB, CDK2/CycA)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
Peptide or protein substrate (e.g., Histone H1, Rb protein fragment)
-
ATP (at a concentration close to the Km for the specific kinase)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute to a 4x final assay concentration in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a 4x solution of the CDK/cyclin enzyme in kinase buffer. The optimal concentration should be determined empirically.
-
Prepare a 2x solution of the substrate and ATP in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the 4x test compound dilution. Include positive controls (DMSO vehicle) and negative controls (no enzyme).
-
Initiate the kinase reaction by adding 2.5 µL of the 4x enzyme solution, followed immediately by 5 µL of the 2x substrate/ATP mixture. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a predetermined time within the linear range of the reaction.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent (e.g., add 5 µL of ADP-Glo™ Reagent).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation (BrdU Incorporation) Assay
This protocol describes a method to assess the anti-proliferative effects of a compound on cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., LoVo, SW620)
-
Complete cell culture medium
-
Test compound
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling solution, fixing/denaturing solution, anti-BrdU antibody, HRP-linked secondary antibody, TMB substrate, and stop solution)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,500-10,000 cells per well and incubate overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for the desired period (e.g., 48 hours).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Remove the culture medium and fix/denature the cells by adding the fixing/denaturing solution and incubating for 30 minutes at room temperature.
-
Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-linked secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add TMB substrate. Incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.
-
In Vivo Xenograft Tumor Model (General Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
-
Materials and Methods:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., SW620)
-
Test compound and vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant human cancer cells into the flank of the mice.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Visualizations
Signaling Pathway
The following diagram illustrates the central role of CDKs in cell cycle progression and the points of inhibition by this compound and other pan-CDK inhibitors.
Caption: CDK signaling pathway and points of inhibition by this compound.
Experimental Workflow
This diagram outlines the general workflow for the preclinical evaluation of a CDK inhibitor like this compound.
Caption: General experimental workflow for CDK inhibitor evaluation.
Logical Relationship for Comparison
This diagram illustrates the logical framework used to compare this compound with other CDK inhibitors based on key performance metrics.
Caption: Logical framework for comparing CDK inhibitors.
References
- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of AZD5597 and Other Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and methodological comparison of the cyclin-dependent kinase (CDK) inhibitor AZD5597 with other notable CDK inhibitors, Flavopiridol and Roscovitine (B1683857). The information is compiled from publicly available preclinical data. It is important to note that a direct head-to-head comparative study of these compounds under the same experimental conditions is not publicly available. Therefore, the data presented here is a compilation from various sources and should be interpreted with caution.
Data Presentation
Table 1: In Vitro Inhibitory Activity of CDK Inhibitors
| Compound | Target CDK(s) | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | CDK1, CDK2 | 2 | - | Enzymatic Assay | [1][2][3][4] |
| - | 39 | LoVo | Cell Proliferation (BrdU) | [2] | |
| Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 | 30-170 | - | Enzymatic Assay | [5] |
| Roscovitine | CDK1, CDK2, CDK5, CDK7, CDK9 | 200-700 | - | Enzymatic Assay | [6] |
IC50 values represent the concentration of the drug that inhibits 50% of the target's activity or cell proliferation.
Table 2: Anti-Proliferative Activity of CDK Inhibitors in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | LoVo | Colon Carcinoma | 0.039 | [1][2] |
| Roscovitine | MDA-MB-231 | Breast Cancer | Not specified, cytotoxic at 10 µg/ml | [7] |
Table 3: Summary of Preclinical Safety and Toxicity Findings
| Compound | Key Safety/Toxicity Findings | Reference |
| This compound | Excellent physicochemical properties, large margins against inhibition of CYP isoforms and the hERG ion channel. | [1] |
| Flavopiridol | Dose-limiting toxicities include diarrhea and hypotension. Evidence of asthenia and vascular thrombotic events in clinical trials. | [5][8] |
| Roscovitine | Myelosuppression is a potential side effect. In vivo studies in mice showed transient effects on hematopoietic progenitors. High doses can be toxic. | [6][9][10] |
Experimental Protocols
Cell Proliferation Assay (General Protocol based on MTT/WST-1 Assays)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the CDK inhibitor (e.g., this compound, Flavopiridol, or Roscovitine) or a vehicle control (like DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well.
-
Incubation with Reagent: The plates are incubated for a further 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (General Protocol based on Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with the CDK inhibitor or vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline), and centrifuged.
-
Resuspension: The cell pellet is resuspended in Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Cell Cycle Analysis (General Protocol based on Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the CDK inhibitor or vehicle control.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells are stored at -20°C overnight or longer.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Mandatory Visualization
Caption: Simplified signaling pathway of cell cycle regulation by CDKs and the targets of this compound, Flavopiridol, and Roscovitine.
Caption: Generalized experimental workflow for evaluating the in vitro effects of CDK inhibitors on cancer cells.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, CAS [[924641-59-8]] | BIOZOL [biozol.de]
- 4. caymanchem.com [caymanchem.com]
- 5. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the Cdk-inhibitor roscovitine on mouse hematopoietic progenitors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Flavopiridol, a novel cyclin-dependent kinase inhibitor, in metastatic renal cancer: a University of Chicago Phase II Consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Roscovitine, a CDK Inhibitor, Reduced Neuronal Toxicity of mHTT by Targeting HTT Phosphorylation at S1181 and S1201 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of AZD5597: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a forward-looking assessment of the potential synergistic effects of AZD5597, a potent cyclin-dependent kinase (CDK) inhibitor, with other anti-cancer agents. Due to a lack of publicly available data on this compound in combination therapies, this document outlines a series of rationally-designed, hypothetical combination strategies and the experimental frameworks required to validate them.
Introduction to this compound: A Multi-Targeted CDK Inhibitor
This compound is a potent, intravenously administered small molecule inhibitor targeting CDK1, CDK2, and CDK9. By inhibiting these key regulators of the cell cycle and transcription, this compound demonstrates significant anti-proliferative activity across a range of cancer cell lines. Its mechanism of action provides a strong rationale for exploring its synergistic potential with other therapeutic modalities to enhance anti-tumor efficacy, overcome resistance, and potentially reduce therapeutic doses to minimize toxicity.
Proposed Synergistic Combination Strategies for this compound
Based on the known functions of CDK1, CDK2, and CDK9, several classes of anti-cancer drugs present as logical partners for combination with this compound. The following table summarizes these proposed combinations, the scientific rationale, and the primary endpoints for preclinical evaluation.
| Combination Partner Class | Scientific Rationale | Proposed Cancer Types | Primary Preclinical Endpoints |
| DNA Damaging Agents (e.g., Platinum compounds, PARP inhibitors) | Inhibition of CDK1 and CDK2 can disrupt the DNA damage response (DDR) and homologous recombination repair, sensitizing cancer cells to agents that cause DNA breaks.[1] | Ovarian, Breast, Lung, Pancreatic Cancer | Combination Index (CI) < 1, Dose Reduction Index (DRI), Enhanced apoptosis, Increased DNA damage markers (γH2AX) |
| PI3K/AKT/mTOR Pathway Inhibitors | The PI3K and CDK pathways are often co-activated in cancer and can mediate resistance to each other when inhibited alone. Dual blockade can lead to a more profound and durable anti-proliferative effect.[2][3][4] | Breast, Lung, Prostate Cancer | CI < 1, DRI, Inhibition of cell proliferation, Synergistic reduction in p-Rb and p-AKT levels |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | CDK inhibitors can modulate the tumor immune microenvironment by enhancing antigen presentation and T-cell activation, potentially increasing the efficacy of immunotherapies.[5][6][7] | Melanoma, Non-Small Cell Lung Cancer, Bladder Cancer | CI < 1, DRI, Increased tumor-infiltrating lymphocytes (TILs), Enhanced T-cell activation markers |
Visualizing the Molecular Rationale and Experimental Approach
To further elucidate the proposed mechanisms of synergy and the experimental workflows to test them, the following diagrams are provided.
Caption: this compound inhibits CDK1/2 and CDK9, leading to cell cycle arrest and reduced transcription of anti-apoptotic proteins.
Caption: A proposed experimental workflow for the in vitro and in vivo evaluation of this compound combination therapies.
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for key experiments to assess the synergistic potential of this compound.
In Vitro Synergy Assessment
-
Cell Lines and Culture: Select a panel of human cancer cell lines relevant to the proposed combination (e.g., OVCAR-3 for ovarian cancer, MCF-7 for breast cancer). Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Single-Agent Dose-Response: Determine the 50% inhibitory concentration (IC50) for this compound and the combination partner in each cell line.
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of each drug for 72 hours.
-
Assess cell viability using a resazurin-based assay or similar method.
-
Calculate IC50 values using non-linear regression analysis.
-
-
Combination Matrix and Synergy Analysis:
-
Based on the IC50 values, design a dose matrix with a constant ratio of this compound to the combination partner.
-
Treat cells with the drug combinations for 72 hours.
-
Measure cell viability and calculate the Combination Index (CI) using the Chou-Talalay method.[8][9][10] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[8]
-
-
Mechanistic Studies:
-
Western Blot: Analyze changes in protein expression and phosphorylation related to the drug targets and downstream pathways (e.g., p-Rb, p-AKT, cleaved PARP, γH2AX).
-
Flow Cytometry: Assess effects on cell cycle distribution and apoptosis (e.g., using propidium (B1200493) iodide and Annexin V staining).
-
In Vivo Efficacy Studies
-
Animal Models: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) for tumor xenograft studies. All animal procedures should be approved by an Institutional Animal Care and Use Committee.
-
Tumor Implantation and Treatment:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, this compound alone, combination partner alone, and the combination).
-
Administer drugs at predetermined doses and schedules.
-
-
Efficacy Endpoints:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Calculate Tumor Growth Inhibition (TGI).
-
At the end of the study, collect tumors for biomarker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
In a separate cohort, monitor overall survival.
-
Conclusion
While clinical and preclinical data on the synergistic effects of this compound are not yet available in the public domain, its mechanism of action as a potent inhibitor of CDK1, CDK2, and CDK9 provides a strong foundation for hypothesizing its utility in combination therapies. The proposed strategies, targeting fundamental cancer hallmarks such as DNA damage repair, aberrant signaling pathways, and immune evasion, offer a rational starting point for future investigations. The successful execution of the outlined experimental protocols will be crucial in validating these hypotheses and potentially unlocking the full therapeutic value of this compound for the benefit of cancer patients.
References
- 1. Cyclin-dependent kinases (cdks) and the DNA damage response: rationale for cdk inhibitor–chemotherapy combinations as an anticancer strategy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A combination of the PI3K pathway inhibitor plus cell cycle pathway inhibitor to combat endocrine resistance in hormone receptor-positive breast cancer: a genomic algorithm-based treatment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedgrid.com [biomedgrid.com]
- 8. punnettsquare.org [punnettsquare.org]
- 9. researchgate.net [researchgate.net]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AZD5597 in a Research Environment
Core Principles for AZD5597 Disposal
Given that this compound is an active pharmacological agent used in cancer research, it should be treated as a hazardous chemical waste.[1][2][3] The primary goal is to prevent its release into the environment and to minimize exposure to laboratory personnel. All disposal activities must comply with local, state, and federal regulations, as well as institutional safety protocols.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, appropriate PPE must be worn. This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
2. Waste Segregation: Proper segregation of waste is critical. Different waste streams should be used for various types of waste contaminated with this compound.
| Waste Type | Recommended Disposal Container |
| Unused or Expired this compound | Original container, placed within a labeled hazardous waste container. |
| Contaminated Solid Waste | Designated, labeled hazardous waste container for solids (e.g., pipette tips, vials, gloves). |
| Contaminated Liquid Waste | Labeled, leak-proof hazardous waste container for liquids. This includes solvents used to dissolve this compound (e.g., DMSO, Methanol) and contaminated aqueous solutions.[3][4] |
| Contaminated Sharps | Puncture-resistant sharps container specifically for chemically contaminated sharps. |
| Empty this compound Containers | Triple-rinse with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[5] Deface the label before disposing of the rinsed container in the appropriate solid waste stream.[5] |
3. Disposal of Liquid Waste:
-
Solvent-Based Solutions: Solutions of this compound in organic solvents (e.g., DMSO, methanol) must be collected as hazardous chemical waste.[3][4] Do not dispose of these solutions down the drain.
-
Aqueous Solutions: While some institutions may permit the drain disposal of highly diluted, non-hazardous aqueous solutions, this is not recommended for a potent compound like this compound.[6] All aqueous solutions containing this compound should be collected as hazardous liquid waste.
4. Decontamination of Labware: All labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.
-
Rinse glassware and equipment with an appropriate solvent that solubilizes this compound. Collect the rinseate as hazardous liquid waste.
-
After the initial solvent rinse, wash with soap and water.
5. Waste Collection and Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(S)-(4-((5-fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone" or "this compound".
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
6. Final Disposal:
-
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: this compound Disposal Workflow.
Disclaimer: This information is intended as a guide and is based on general laboratory safety principles. Always consult your institution's specific safety protocols and your local Environmental Health and Safety (EHS) office for detailed instructions and requirements. The absence of a specific Safety Data Sheet (SDS) for this compound from a manufacturer necessitates a cautious approach, treating the compound as hazardous waste.
References
- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. su.se [su.se]
Essential Safety and Handling Guidelines for AZD5597
AZD5597 is a potent, small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 2 nM for both.[1][2] As a research compound with significant biological activity, proper handling and safety precautions are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment.[3] Given its classification as a potent research compound of unknown comprehensive toxicity, a conservative approach to PPE is recommended.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields.[4][5] | Chemical splash goggles.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashes or sprays.[5][6] |
| Hand Protection | Disposable nitrile gloves.[4] Immediately replace if contaminated.[4] | Double-gloving with nitrile gloves or wearing a more resistant glove, such as a flexible laminate (e.g., Silver Shield), under an outer nitrile glove, especially for compounds with unknown toxicity.[5] |
| Body Protection | A flame-resistant lab coat.[5] | A closed lab coat that extends below the knee.[5] |
| Foot Protection | Closed-toe shoes.[4][5][6] | --- |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. | A NIOSH-approved respirator may be necessary for procedures that could generate aerosols or if handling large quantities. |
Operational Plan
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leakage. This compound is typically shipped as a solid powder at ambient temperature.[2] For long-term storage, it is recommended to store the compound at -20°C for months to years.[2] For short-term storage of a few days to weeks, 0-4°C is acceptable.[2] The compound should be stored in a dry, dark place.[2]
Solution Preparation: this compound is soluble in DMSO and methanol.[2][7] It is not soluble in water.[2] When preparing stock solutions, it is advisable to do so within a chemical fume hood to minimize inhalation exposure. For in vivo experiments, it is recommended to prepare fresh solutions daily.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[1]
Experimental Workflow:
Experimental workflow for handling this compound.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, pipette tips, gloves, and excess solutions, should be considered hazardous chemical waste. Dispose of this waste in accordance with all applicable federal, state, and local regulations. Do not dispose of this compound down the drain or in the regular trash.
Signaling Pathway
This compound is a potent inhibitor of CDK1 and CDK2.[1][2][7] These kinases are crucial for cell cycle progression. By inhibiting CDK1 and CDK2, this compound can block the proliferation of tumor cells.[1][7]
Inhibitory action of this compound on the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. westlab.com [westlab.com]
- 7. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
